molecular formula C10H14O2 B1221918 Durohydroquinone CAS No. 527-18-4

Durohydroquinone

Cat. No.: B1221918
CAS No.: 527-18-4
M. Wt: 166.22 g/mol
InChI Key: SUNVJLYYDZCIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Durohydroquinone, also known as this compound, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound Tetramethylhydroquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetramethylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNVJLYYDZCIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200660
Record name Durohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-18-4
Record name Tetramethylhydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Durohydroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Durohydroquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Durohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUROHYDROQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R713G18TVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Durohydroquinone: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzenediol, is a fully substituted aromatic organic compound belonging to the hydroquinone (B1673460) family. Its unique structure, characterized by a hydroquinone core with four methyl groups, imparts distinct chemical and physical properties that make it a subject of interest in various scientific disciplines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound. Detailed experimental protocols for its synthesis are provided, along with a discussion of its applications, particularly focusing on its role as a potent antioxidant and a versatile chemical intermediate. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.

Chemical Structure and Identification

This compound is a derivative of benzene-1,4-diol, with methyl groups substituting all four hydrogen atoms on the benzene (B151609) ring.[1]

  • IUPAC Name: 2,3,5,6-tetramethylbenzene-1,4-diol[2]

  • Chemical Formula: C₁₀H₁₄O₂[2]

  • CAS Registry Number: 527-18-4[3]

  • Synonyms: Tetramethylhydroquinone, Dihydroxydurene, Duroquinol[2]

The molecular structure of this compound consists of a planar benzene ring with two hydroxyl (-OH) groups in a para configuration (at positions 1 and 4) and four methyl (-CH₃) groups at positions 2, 3, 5, and 6. This symmetrical substitution pattern significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. The presence of the four methyl groups on the aromatic ring enhances its lipophilicity and affects its melting and boiling points compared to unsubstituted hydroquinone.

Physical Properties
PropertyValueUnitSource(s)
Molecular Weight 166.22 g/mol [2]
Appearance White to light red crystalline powder-[]
Melting Point 233°C[5]
Boiling Point 312°C at 760 mmHg
Solubility Sparingly soluble in ether; almost transparent in hot methanol.-[5]
Density 1.097g/cm³
Chemical and Thermodynamic Properties
PropertyValueUnitSource(s)
pKa 11.33 ± 0.33 (Predicted)-[5]
LogP (Octanol-Water Partition Coefficient) 2.331-
Hydrogen Bond Donor Count 2-
Hydrogen Bond Acceptor Count 2-
Redox Potential The redox behavior of hydroquinones is a key characteristic. They can undergo reversible two-electron oxidation to form the corresponding quinone (duroquinone in this case). The standard electrode potential for the benzoquinone/hydroquinone couple is approximately 0.714 V.V

Synthesis of this compound

This compound can be synthesized through various methods, most commonly involving the reduction of its oxidized counterpart, duroquinone (B146903). A widely used laboratory-scale synthesis starts from durene (1,2,4,5-tetramethylbenzene).

Synthesis from Durene: An Experimental Protocol

This synthesis is a multi-step process that involves the nitration of durene, followed by reduction to the corresponding diamine, and subsequent oxidation to duroquinone, which is then finally reduced to this compound.

Step 1: Dinitrodurene (B1582519) Synthesis [6]

  • In an 800-mL beaker equipped with a mechanical stirrer and a thermometer, add 75 mL of concentrated sulfuric acid.

  • Dissolve 13.4 g (0.1 mole) of durene in 100 cc of chloroform (B151607) and add it to the sulfuric acid.

  • Cool the mixture to 10°C using an ice bath.

  • Slowly add 16 g (10.7 cc) of fuming nitric acid (sp. gr. 1.5) dropwise while maintaining the temperature at 10°C.

  • After the addition is complete, pour the reaction mixture into 500 cc of a mixture of ice and water.

  • Separate the chloroform layer, wash it twice with a 2.5% sodium carbonate solution, and dry it overnight with anhydrous calcium chloride.

  • Filter the solution and distill off the chloroform until crystals of dinitrodurene begin to appear.

  • Add four times the volume of hot 95% ethyl alcohol and cool the mixture to 10°C to crystallize the dinitrodurene.

  • Filter the solid and wash it with cold 95% ethyl alcohol.

Step 2: Reduction of Dinitrodurene to Diaminodurene [6]

  • Dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid in a 12-L flask and bring it to a boil.

  • In a separate flask, dissolve 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid and heat to boiling.

  • Carefully pour the hot stannous chloride solution into the boiling dinitrodurene solution over about ten minutes.

  • The reaction is complete in about fifteen minutes, and upon cooling, the stannic chloride compound of the diamine crystallizes.

  • Cool the mixture to 10°C, filter the solid, wash with 95% ethyl alcohol and then with ether, and dry.

Step 3: Oxidation to Duroquinone [6]

  • Suspend 100 g of the tin compound from the previous step in a solution of 300 g of ferric chloride crystals in a mixture of 150 cc of water and 20 cc of concentrated hydrochloric acid.

  • Let the suspension stand overnight at approximately 30°C and then filter.

  • Dissolve the product in 150 cc of hot 95% ethyl alcohol, filter the solution, and allow it to stand overnight at 30°C to crystallize duroquinone.

Step 4: Reduction of Duroquinone to this compound

  • Dissolve the synthesized duroquinone in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Add a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst).

  • Monitor the reaction by thin-layer chromatography (TLC) until the disappearance of the yellow color of duroquinone.

  • Upon completion, neutralize the reaction mixture if necessary and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude this compound by recrystallization from a suitable solvent like ethanol.

G Durene Durene (1,2,4,5-Tetramethylbenzene) Dinitrodurene Dinitrodurene Durene->Dinitrodurene Nitration (HNO₃, H₂SO₄) Diaminodurene Diaminodurene Dinitrodurene->Diaminodurene Reduction (SnCl₂, HCl) Duroquinone Duroquinone Diaminodurene->Duroquinone Oxidation (FeCl₃) This compound This compound Duroquinone->this compound Reduction (e.g., NaBH₄ or H₂/Pd-C)

Synthesis of this compound from Durene.

Chemical Reactions and Mechanisms

The most prominent chemical reaction of this compound is its reversible oxidation to duroquinone. This redox chemistry is central to its antioxidant activity.

Antioxidant Mechanism

Hydroquinones, including this compound, act as antioxidants by donating hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. This process generates a relatively stable semiquinone radical, which can then be further oxidized to the corresponding quinone.

The antioxidant activity of hydroquinones is attributed to their ability to scavenge free radicals through mechanisms like formal hydrogen transfer (FHT).[7] The presence of electron-donating methyl groups in this compound enhances its antioxidant potential compared to unsubstituted hydroquinone by stabilizing the resulting phenoxyl radical.

G cluster_redox Redox Cycle cluster_scavenging Radical Scavenging This compound This compound (QH₂) Semiquinone Durosemiquinone Radical (QH•) This compound->Semiquinone -H• Duroquinone Duroquinone (Q) Semiquinone->Duroquinone -H• Radical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) Radical->NeutralizedRadical +H• from QH₂

Antioxidant Mechanism of this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and development areas.

  • Antioxidant Research: Due to its potent radical-scavenging properties, this compound is often used as a model compound in studies on antioxidant mechanisms.[8] Its lipophilic nature makes it particularly relevant for studying lipid peroxidation.

  • Organic Synthesis: As a reducing agent and a building block, this compound is utilized in the synthesis of more complex molecules.[2] Its dihydroxy functionality allows for further chemical modifications.

  • Drug Development: While not a therapeutic agent itself, the hydroquinone scaffold is present in numerous biologically active compounds and natural products.[9] Studies on hydroquinone derivatives are ongoing in the quest for new drugs, particularly in the areas of cancer and neurodegenerative diseases where oxidative stress plays a significant role.[8][10] this compound can serve as a starting material or a reference compound in the development of novel antioxidant drugs.

Conclusion

This compound is a fascinating molecule with a rich chemistry and significant potential in various scientific fields. Its well-defined structure, coupled with its potent antioxidant properties, makes it an excellent model for studying redox processes and a valuable intermediate in organic synthesis. This technical guide has provided a detailed overview of its chemical and physical properties, a step-by-step experimental protocol for its synthesis, and an insight into its primary applications. For researchers and professionals in drug development and related disciplines, a thorough understanding of this compound's characteristics is essential for leveraging its full potential in their scientific endeavors.

References

An In-depth Technical Guide to the Core Characteristics of Durohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzenediol, is a synthetic aromatic organic compound belonging to the hydroquinone (B1673460) family. As a fully methylated derivative of hydroquinone, its chemical and biological properties are of significant interest in various research fields, including antioxidant chemistry and cellular biology. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, known biological activities, and toxicological profile. Detailed experimental protocols for its analysis and the evaluation of its antioxidant capacity are presented, alongside a discussion of its potential mechanisms of action, primarily focusing on redox cycling and the activation of the Nrf2 antioxidant response pathway.

Chemical and Physical Properties

This compound is a white to light-red crystalline powder. Its structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 4, and four methyl groups at positions 2, 3, 5, and 6.[1][2] This high degree of methylation significantly influences its solubility, redox potential, and biological activity compared to its parent compound, hydroquinone.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2,3,5,6-tetramethylbenzene-1,4-diol[1]
Synonyms Tetramethylhydroquinone, Dihydroxydurene[1][2]
CAS Number 527-18-4[1][2]
Molecular Formula C₁₀H₁₄O₂[1][2]
Molecular Weight 166.22 g/mol [1][2]
Appearance White to light-red powder/crystal[3]
Melting Point 233 °C[4]
Boiling Point 275 °C (lit.)[3]
Solubility Sparingly soluble in ether[3]
pKa 11.33 ± 0.33 (Predicted)[5]
LogP (Octanol/Water) 1.8[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Biological Activities and Mechanism of Action

While specific in-depth studies on this compound are limited, its biological activities can be inferred from its chemical nature as a methylated hydroquinone and studies on related compounds. The primary activities are expected to be centered around its antioxidant potential and its ability to undergo redox cycling.

Antioxidant Activity

Hydroquinones are well-known for their antioxidant properties, which arise from their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. The presence of four electron-donating methyl groups on the aromatic ring of this compound is expected to enhance its antioxidant capacity compared to unsubstituted hydroquinone.

Redox Cycling and Cellular Respiration

This compound can be oxidized to its corresponding quinone, duroquinone (B146903). This reversible redox process is central to its biological effects.[6] Studies on duroquinone have shown that it can interact with the mitochondrial electron transport chain. For instance, duroquinone can reverse the effects of mitochondrial complex I and II inhibition, thereby restoring mitochondrial membrane potential and respiration.[7][8][9][10] This suggests that this compound, through its conversion to duroquinone, can act as a redox cycler, shuttling electrons and influencing cellular bioenergetics.

Redox_Cycling This compound This compound (DHQ) Semiquinone Durosemiquinone Radical This compound->Semiquinone Oxidation (-1e⁻, -1H⁺) Cellular_Respiration Mitochondrial Respiration (Complex III) This compound->Cellular_Respiration Donates e⁻ Semiquinone->this compound Reduction (+1e⁻, +1H⁺) Duroquinone Duroquinone (DQ) Semiquinone->Duroquinone Oxidation (-1e⁻, -1H⁺) ROS Reactive Oxygen Species (ROS) Semiquinone->ROS e⁻ transfer to O₂ Duroquinone->Semiquinone Reduction (+1e⁻, +1H⁺) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ROS->Antioxidant_Enzymes Detoxification

Caption: Redox cycling of the this compound/duroquinone couple.

Nrf2 Pathway Activation

A key mechanism by which hydroquinones exert their protective effects against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] While direct evidence for this compound is scarce, other methylated hydroquinones like tert-butylhydroquinone (B1681946) (tBHQ) are potent activators of this pathway.[12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, such as quinones formed from the oxidation of hydroquinones, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Duroquinone Duroquinone (oxidized form) This compound->Duroquinone Oxidation Keap1_Nrf2 Keap1-Nrf2 Complex Duroquinone->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: Proposed activation of the Nrf2 pathway by this compound.

Toxicological Profile

Table 2: Toxicological Data for Hydroquinone (for reference)

ParameterValueSpeciesRouteReference(s)
LD50 >375 mg/kgRatOral[13]
Dermal Toxicity Not toxic at 2000 mg/kgRabbitDermal[13]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reduction of duroquinone.

Materials:

  • Duroquinone

  • A suitable reducing agent (e.g., sodium borohydride (B1222165), catalytic hydrogenation)

  • Appropriate solvent (e.g., ethanol (B145695), methanol)

  • Acid for neutralization (if required)

Procedure (Illustrative example with Sodium Borohydride):

  • Dissolve duroquinone in a suitable solvent such as ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of sodium borohydride in small portions with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully add a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and the resulting borate (B1201080) esters.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of hydroquinones, which can be adapted for this compound.[14][15][16][17]

Instrumentation and Materials:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (analytical grade)

  • This compound reference standard

HPLC Conditions (starting point):

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for optimal wavelength, typically around 290 nm for hydroquinones.

  • Injection Volume: 10-20 µL

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or methanol (B129727), filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_setup Set Up HPLC System prep_mobile_phase->hplc_setup inject Inject Standard/Sample prep_standards->inject prep_sample->inject hplc_setup->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Calibration) detection->data_analysis end End data_analysis->end

Caption: General workflow for HPLC analysis of this compound.

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol describes a common method to assess the radical scavenging activity of a compound.[18][19]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Trolox (as a standard antioxidant)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions of this compound and Trolox in methanol. Create a series of dilutions for each.

  • Assay:

    • In a 96-well plate, add a specific volume of the sample or standard solution at different concentrations to each well.

    • Add the DPPH solution to each well and mix.

    • For the control, use methanol instead of the sample solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). The antioxidant capacity can also be expressed as Trolox equivalents.[20][21][22]

Conclusion

This compound is a fascinating molecule with potential biological activities stemming from its antioxidant nature and its ability to participate in cellular redox cycling. While specific research on this compound is not extensive, its properties can be largely inferred from the well-established chemistry of hydroquinones and related methylated derivatives. Its potential to modulate mitochondrial function and activate the cytoprotective Nrf2 pathway makes it a compound of interest for further investigation in the fields of pharmacology and drug development. Future studies should focus on elucidating its specific biological targets, quantifying its bioactivities, and thoroughly characterizing its toxicological profile.

References

Durohydroquinone: A Technical Overview of its Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone, also known as tetramethylhydroquinone, is a fascinating aromatic organic compound with significant potential in various research and development sectors. This technical guide provides a comprehensive overview of its fundamental properties, including its CAS number and molecular weight. Furthermore, it details a robust experimental protocol for its synthesis, starting from durene, and outlines methodologies for assessing its antioxidant capacity. This document also explores the compound's known biological interactions, particularly its effects on mitochondrial function, and discusses its potential involvement in cellular signaling pathways, drawing parallels with other well-studied hydroquinones. The information is presented to be a valuable resource for professionals in chemistry and pharmacology.

Core Properties of this compound

This compound is a derivative of hydroquinone (B1673460) with four methyl groups substituting the hydrogen atoms on the benzene (B151609) ring. This substitution significantly influences its chemical and physical properties.

PropertyValueCitation(s)
CAS Number 527-18-4[1][2]
Molecular Formula C₁₀H₁₄O₂[1][2]
Molecular Weight 166.22 g/mol [1][3]
IUPAC Name 2,3,5,6-tetramethylbenzene-1,4-diol[1]
Synonyms Tetramethylhydroquinone, Duroquinol[1][4]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from durene. The overall workflow involves the nitration of durene, followed by reduction of the nitro groups, and subsequent oxidation to duroquinone (B146903), which is then reduced to the final product, this compound.

Experimental Protocol

Step 1: Synthesis of Dinitrodurene (B1582519) [5]

  • Reaction Setup: In an 800-cc beaker equipped with a mechanical stirrer and a thermometer, add 75 cc of concentrated sulfuric acid.

  • Addition of Durene: Prepare a solution of 13.4 g (0.1 mole) of durene in 100 cc of chloroform (B151607) and add it to the sulfuric acid.

  • Nitration: Cool the mixture to 10°C in an ice-salt bath. Add 16 g (10.7 cc) of fuming nitric acid (sp. gr. 1.5) dropwise while stirring vigorously. Maintain the temperature below 50°C during the addition, which should take approximately fifteen minutes.

  • Work-up: Once the addition is complete, immediately pour the mixture into a separatory funnel. Remove and discard the lower sulfuric acid layer.

  • Neutralization and Washing: Run the upper chloroform layer into 500 cc of 10% sodium carbonate solution. For multiple batches, combine the chloroform solutions and wash twice with 2.5% sodium carbonate solution.

  • Drying and Crystallization: Dry the chloroform solution overnight with 30 g of anhydrous calcium chloride. Filter the solution and distill off the chloroform until crystals of dinitrodurene begin to form.

  • Recrystallization: Add four times the volume of hot 95% ethyl alcohol (approximately 500 cc) and cool the mixture to 10°C.

  • Isolation: Filter the solid product and wash it twice with 50 cc of cold (10°C) 95% ethyl alcohol. The expected yield is 82.5–84 g (92–94%) with a melting point of 207–208°C.

Step 2: Reduction of Dinitrodurene to Diaminodurene Tin Compound [5]

  • Reaction Setup: In a 12-L flask, dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid and bring it to a boil.

  • Reducing Agent Preparation: In a separate flask, dissolve 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid and heat to boiling.

  • Reduction: Carefully pour the hot stannous chloride solution into the boiling dinitrodurene solution over approximately ten minutes. The reaction is typically complete within fifteen minutes.

  • Crystallization: As the solution cools, the stannic chloride compound of the diamine will crystallize.

Step 3: Oxidation to Duroquinone [5]

  • Reaction: Create a suspension of 100 g of the tin compound from the previous step in a solution of 300 g of ferric chloride crystals dissolved in a mixture of 150 cc of water and 20 cc of concentrated hydrochloric acid.

  • Incubation: Let the suspension stand overnight at approximately 30°C.

  • Filtration and Purification: Filter the mixture. Dissolve the resulting product in 150 cc of hot 95% ethyl alcohol.

  • Crystallization: Filter the hot solution and allow it to stand overnight at 30°C to crystallize. The expected yield of duroquinone is 40 g (90%), with a melting point of 109–110°C.

Step 4: Reduction of Duroquinone to this compound

Note: While a specific detailed protocol for this final reduction step is not provided in the search results, a general method for reducing quinones to hydroquinones using a mild reducing agent like sodium dithionite (B78146) or catalytic hydrogenation is a standard organic chemistry procedure.

  • Reaction Setup: Dissolve the synthesized duroquinone in a suitable solvent such as ethanol (B145695) or diethyl ether in a round-bottom flask.

  • Reduction: While stirring, add a solution of a reducing agent (e.g., sodium dithionite in water) portion-wise until the characteristic color of the quinone disappears.

  • Work-up: Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt like sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent to obtain pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Durene Durene Nitration Nitration (HNO₃, H₂SO₄) Durene->Nitration Dinitrodurene Dinitrodurene Nitration->Dinitrodurene Reduction1 Reduction (SnCl₂, HCl) Dinitrodurene->Reduction1 DiamineCompound Diaminodurene Tin Compound Reduction1->DiamineCompound Oxidation Oxidation (FeCl₃, HCl) DiamineCompound->Oxidation Duroquinone Duroquinone Oxidation->Duroquinone Reduction2 Reduction (e.g., Na₂S₂O₄) Duroquinone->Reduction2 This compound This compound Reduction2->this compound

Synthesis of this compound from Durene.

Biological Activity and Experimental Protocols

Hydroquinones, as a class of compounds, are known for their biological activities, particularly as antioxidants. While specific studies on this compound are limited, its structural similarity to other well-researched hydroquinones suggests it may possess similar properties.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using standard in vitro assays.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727). For the assay, dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to various concentrations.

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at approximately 734 nm.

Experimental Protocol:

  • Generation of ABTS•+: Prepare a stock solution of ABTS and potassium persulfate in water. Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent.

  • Reaction: Add a specific volume of the this compound solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Effects on Mitochondrial Function

Research has shown that duroquinone, the oxidized form of this compound, can interact with the mitochondrial electron transport chain. Specifically, duroquinone can be reduced to this compound by cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1)[6]. The resulting this compound can then be re-oxidized by mitochondrial complex III[6]. This process can bypass complexes I and II, which is significant in certain pathological conditions where these complexes are inhibited. For instance, in hyperoxia-exposed lungs, duroquinone was able to reverse the depolarization of the mitochondrial membrane potential caused by the inhibition of complex I, thereby restoring mitochondrial respiration[6].

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

  • Cell/Tissue Preparation: Isolate mitochondria or use whole cells/perfused organs as the experimental model.

  • Fluorescent Dye Loading: Incubate the preparation with a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123 or TMRE.

  • Induction of Mitochondrial Dysfunction: Introduce an inhibitor of the electron transport chain (e.g., rotenone (B1679576) for complex I) to induce depolarization of the mitochondrial membrane, which is observed as a change in fluorescence.

  • Treatment with Duroquinone: Add duroquinone to the system and monitor the fluorescence signal over time. A restoration of the signal towards the baseline indicates a repolarization of the mitochondrial membrane.

  • Data Analysis: Quantify the changes in fluorescence intensity to assess the effect of duroquinone on mitochondrial membrane potential.

Potential Involvement in Signaling Pathways

While direct studies on this compound's role in specific signaling pathways are scarce, the activities of other hydroquinones provide a basis for postulation. Many phenolic compounds, including hydroquinones, are known to modulate cellular signaling pathways, particularly those related to oxidative stress and inflammation.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Hydroquinone has been shown to induce cell cycle arrest through the Nrf2 signaling pathway[7]. It is plausible that this compound, as a substituted hydroquinone, could also act as an activator of the Nrf2 pathway.

Potential Mechanism of Nrf2 Activation by this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to AntioxidantGenes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantGenes promotes transcription

Postulated Nrf2 pathway activation by this compound.

Conclusion

This compound is a compound of significant interest due to its potential antioxidant properties and its ability to modulate mitochondrial function. This technical guide has provided essential information on its core properties, a detailed protocol for its synthesis, and methodologies for evaluating its biological activity. While further research is needed to fully elucidate its specific roles in cellular signaling pathways, the information presented here serves as a solid foundation for researchers and drug development professionals exploring the therapeutic and industrial applications of this versatile molecule.

References

solubility of durohydroquinone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durohydroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzenediol, is a substituted aromatic organic compound belonging to the hydroquinone (B1673460) family. Its structure, featuring a benzene (B151609) ring with two hydroxyl groups and four methyl groups, gives it distinct chemical properties, including its solubility profile, which is critical for its application in various fields such as organic synthesis and materials science. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a workflow for these procedures.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound is sparse in publicly available literature. The following tables summarize the available qualitative and predicted quantitative data for this compound, along with more extensive quantitative data for its parent compound, hydroquinone, to provide a comparative reference.

Table 1: Solubility of this compound (CAS: 527-18-4)

SolventFormulaMolar Mass ( g/mol )SolubilityNotes
WaterH₂O18.02Predicted log10(S) = -2.47 mol/LConsidered to have low solubility in water, necessitating the use of co-solvents for aqueous solutions[1].
MethanolCH₃OH32.04Almost transparent in hot methanol[2][3]. Moderately soluble[4].Qualitative data suggests good solubility at elevated temperatures.
Ethanol (B145695) (50% aqueous)C₂H₅OH / H₂O-Sufficient for experimental useUsed as a co-solvent to increase aqueous solubility[1].
AcetoneC₃H₆O58.08Moderately soluble[4]-
General Organic Solvents--SolubleGenerally soluble in organic solvents like ethyl acetate, ethyl ether, benzene, and chloroform[5].

Table 2: Comparative Solubility of Hydroquinone (CAS: 123-31-9) in Various Solvents

SolventTemperature (K)Mole Fraction Solubility (x₁)
Water293.150.0118
298.150.0140
303.150.0165
308.150.0195
313.150.0230
Ethanol293.150.1135
298.150.1265
303.150.1408
308.150.1565
313.150.1738
Dichloromethane2985.683 mmol·L⁻¹
Trichloromethane2982.785 mmol·L⁻¹
Carbon Tetrachloride2980.321 mmol·L⁻¹

Note: Data for hydroquinone in water and ethanol is derived from studies using the gravimetric method[6]. Data in chlorinated solvents was determined by cyclic voltammetry[7].

Experimental Protocols for Solubility Determination

For instances where quantitative solubility data is unavailable or requires validation, the following experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a reliable technique for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Jacketed glass reactor or temperature-controlled shaker bath

  • Magnetic stirrer and stir bar

  • Analytical balance (uncertainty ±0.1 mg)

  • Thermostatic water bath

  • Drying oven

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a jacketed glass reactor containing a known mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Place the reactor in a thermostatic water bath set to the desired experimental temperature.

  • Equilibration:

    • Continuously stir the mixture using a magnetic stirrer for a sufficient period (typically 10-24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Separation:

    • Stop the stirring and allow the undissolved solid to settle for a period of time.

    • Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to prevent precipitation or further dissolution. Use a filter to ensure no solid particles are transferred.

  • Solvent Evaporation:

    • Weigh the collected saturated solution.

    • Evaporate the solvent from the sample in a drying oven at a temperature that does not cause decomposition of the this compound.

  • Mass Determination and Calculation:

    • Once the solvent is completely evaporated, weigh the remaining solid this compound.

    • The solubility can be calculated as the mass of the dissolved this compound divided by the mass of the solvent. This can then be converted to other units such as g/100g of solvent, molality, or mole fraction.

Shake-Flask Method

The shake-flask method is another widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass vials with tight-fitting caps

  • Constant temperature shaker

  • Analytical instrumentation for concentration analysis (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the selected solvent to the vial and seal it tightly to prevent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Sample Separation and Dilution:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant. It is crucial to avoid transferring any solid particles. The use of a syringe filter is recommended.

    • Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the diluted solution to determine the concentration of this compound using a pre-calibrated analytical instrument.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically reported in units such as mg/mL or mol/L at the specified temperature.

Visualizations

Below is a diagram illustrating the general workflow for the shake-flask method of solubility determination.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Dilution cluster_analysis 4. Analysis & Calculation prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Withdraw supernatant (use filter) sep1->sep2 sep3 Dilute sample to a known concentration sep2->sep3 analysis1 Analyze concentration (e.g., HPLC, UV-Vis) sep3->analysis1 analysis2 Calculate solubility using dilution factor analysis1->analysis2 result result analysis2->result Final Solubility Value

References

Durohydroquinone: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol), a synthetic aromatic organic compound, holds a significant place in the history of organic chemistry and continues to be a subject of interest due to its redox properties and biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and its role as a potent antioxidant. A comprehensive overview of its mechanism of action, particularly its interaction with the Keap1-Nrf2 signaling pathway, is presented. This document consolidates quantitative data into structured tables, provides a detailed experimental protocol for its synthesis, and includes visualizations of key chemical and biological processes to serve as a thorough resource for the scientific community.

Discovery and History

The history of this compound is intrinsically linked to the study of its parent hydrocarbon, durene (1,2,4,5-tetramethylbenzene), and its oxidized counterpart, duroquinone (B146903). While a precise date for the initial synthesis of this compound is not definitively documented, its existence and chemistry were elucidated through the extensive research on methylated aromatic compounds in the late 19th and early 20th centuries.

The preparation of duroquinone, the direct oxidation product of this compound, was described in scientific literature as early as 1888 by von Pechmann.[1] Early synthetic routes to duroquinone often started from durene, involving a series of reactions including nitration, reduction, and subsequent oxidation.[1] The interconversion between this compound and duroquinone through redox reactions is a fundamental aspect of its chemistry. The synthesis of this compound can be readily achieved by the reduction of duroquinone, a process that would have been well understood by chemists of that era. Therefore, the discovery of this compound can be situated within the broader context of the exploration of quinone and hydroquinone (B1673460) chemistry.

Physicochemical Properties

This compound is a white to light-colored crystalline powder. Its fully substituted aromatic ring imparts distinct physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O₂[2][3]
Molecular Weight 166.22 g/mol [2][4][5]
CAS Number 527-18-4[2][3]
Melting Point 233 °C[6]
Boiling Point 312 °C at 760 mmHg[6]
Appearance White to light red to green powder/crystal[5]
pKa 11.33 ± 0.33 (Predicted)[5]
LogP (Octanol/Water) 2.331[4]
Water Solubility (log10WS) -2.47[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataKey FeaturesReference(s)
¹H NMR Signals corresponding to methyl and hydroxyl protons.[2][7]
¹³C NMR Signals for aromatic carbons and methyl carbons.[2][8]
Infrared (IR) Spectroscopy Characteristic peaks for O-H and C-O stretching.[2]
Mass Spectrometry (EI) Molecular ion peak (m/z) at 166.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of duroquinone. A classical and reliable method for preparing duroquinone from durene is detailed below, followed by the final reduction step to yield this compound.

Experimental Protocol: Synthesis of Duroquinone from Durene

This synthesis is a multi-step process involving the nitration of durene, followed by reduction of the nitro groups to amines, and finally, oxidation to duroquinone.

Step 1: Dinitrodurene (B1582519) Synthesis [1]

  • In a well-ventilated fume hood, dissolve 13.4 g of durene in 100 cc of chloroform (B151607) in a beaker equipped with a mechanical stirrer and a thermometer.

  • Cool the mixture to 10°C in an ice-salt bath.

  • Slowly add 16 g of fuming nitric acid (sp. gr. 1.5) dropwise, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, pour the mixture into a separatory funnel and remove the sulfuric acid layer.

  • Immediately add the chloroform layer to 500 cc of 10% sodium carbonate solution to neutralize any remaining acid.

  • Wash the chloroform solution twice with 2.5% sodium carbonate solution.

  • Dry the chloroform solution with anhydrous calcium chloride, filter, and distill off the chloroform until crystals of dinitrodurene appear.

  • Add four times the volume of hot 95% ethyl alcohol and cool the mixture to 10°C.

  • Filter the solid dinitrodurene and wash with cold 95% ethyl alcohol.

Step 2: Reduction of Dinitrodurene [1]

  • Dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid and bring to a boil in a large flask.

  • In a separate flask, dissolve 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid and heat to boiling.

  • Carefully and slowly pour the hot stannous chloride solution into the boiling dinitrodurene solution over approximately ten minutes. The reaction is vigorous.

  • Allow the reaction to complete (about fifteen minutes) and then let it cool. The stannic chloride compound of the diamine will crystallize.

Step 3: Oxidation to Duroquinone [1]

  • Suspend 100 g of the tin compound from the previous step in a solution of 300 g of ferric chloride crystals in a mixture of 150 cc of water and 20 cc of concentrated hydrochloric acid.

  • Let the suspension stand overnight at approximately 30°C and then filter.

  • Dissolve the product in 150 cc of hot 95% ethyl alcohol.

  • Filter the solution and allow it to stand overnight at 30°C to crystallize the duroquinone.

Experimental Protocol: Reduction of Duroquinone to this compound
  • Dissolve the synthesized duroquinone in a suitable solvent such as ethanol (B145695) or diethyl ether.

  • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ over a palladium catalyst).

  • Stir the reaction mixture at room temperature until the yellow color of the duroquinone disappears, indicating the formation of the colorless this compound.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to neutralize any excess reducing agent and to protonate the hydroquinone dianion.

  • Extract the this compound into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene (B28343) or ethanol/water) to obtain pure this compound.

Synthesis_of_this compound Durene Durene Dinitrodurene Dinitrodurene Durene->Dinitrodurene Nitration (HNO₃, H₂SO₄, Chloroform) Diaminodurene Diaminodurene (as tin complex) Dinitrodurene->Diaminodurene Reduction (SnCl₂, HCl, Acetic Acid) Duroquinone Duroquinone Diaminodurene->Duroquinone Oxidation (FeCl₃, HCl) This compound This compound Duroquinone->this compound Reduction (e.g., NaBH₄ or H₂/Pd)

Caption: Synthetic pathway from Durene to this compound.

Biological Activity and Signaling Pathways

This compound is recognized for its potent antioxidant properties. Like other hydroquinones, it can act as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS).[7] This activity is central to its biological effects and its potential applications in mitigating oxidative stress.

A key mechanism through which hydroquinones, including this compound, exert their antioxidant effects is by modulating the Keap1-Nrf2 signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

When cells are exposed to oxidative stress or electrophiles, this inhibition is lifted. This compound is thought to be oxidized in the cell to its electrophilic quinone form, duroquinone.[2] This quinone can then react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.

Once released from Keap1, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of genes encoding for antioxidant and detoxification enzymes. This leads to the upregulation of these protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[2]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHQ This compound DQ Duroquinone (Electrophile) DHQ->DQ Oxidation Keap1_Nrf2 Keap1-Nrf2 Complex DQ->Keap1_Nrf2 Reacts with Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ROS ROS ROS->DHQ Scavenged by ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Upregulated enzymes neutralize ROS

Caption: Activation of the Nrf2 pathway by this compound.

Conclusion

This compound, a compound with historical roots in the foundational period of organic chemistry, remains a relevant molecule for contemporary research. Its straightforward synthesis and well-characterized physicochemical properties make it an accessible tool for chemical and biological studies. The primary significance of this compound in a biological context lies in its potent antioxidant activity, which is mediated through both direct radical scavenging and the strategic activation of the Keap1-Nrf2 signaling pathway. This dual-action mechanism underscores its potential as a lead compound or a research probe in the development of therapeutic strategies aimed at combating oxidative stress-related pathologies. This guide has provided a comprehensive overview of the key technical aspects of this compound to facilitate its continued exploration and application in scientific research and drug development.

References

An In-depth Technical Guide to Durohydroquinone and its Relationship with Duroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of durohydroquinone and its reversible redox relationship with duroquinone (B146903). It covers their chemical and physical properties, detailed experimental protocols for their synthesis and analysis, and their significant roles in biological systems, particularly concerning redox cycling and cellular stress response pathways.

Introduction

Duroquinone (2,3,5,6-tetramethyl-1,4-benzoquinone) and its reduced form, this compound (2,3,5,6-tetramethylbenzene-1,4-diol), constitute a significant redox couple. This pair is structurally related to other biologically important quinones, such as Coenzyme Q10.[1] Their ability to undergo reversible two-electron, two-proton transfer makes them valuable subjects of study in chemistry and biology. Duroquinone serves as an organic oxidant and electron acceptor in various biochemical processes, while this compound is recognized for its antioxidant properties.[2][3] The dynamic interplay between these two forms is central to their biological effects, which range from inducing oxidative stress to activating protective cellular pathways. This guide will explore this relationship in detail, providing the necessary technical information for research and development.

Physicochemical Properties

The distinct properties of duroquinone and this compound are fundamental to their chemical behavior and biological function. A summary of their key quantitative data is presented below for easy comparison.

PropertyDuroquinoneThis compound
IUPAC Name 2,3,5,6-Tetramethylcyclohexa-2,5-diene-1,4-dione[4]2,3,5,6-Tetramethylbenzene-1,4-diol[5]
Synonyms Tetramethyl-p-benzoquinone, DQ[4]Tetramethylhydroquinone, Dihydroxydurene, DHQ[5]
CAS Number 527-17-3[4]527-18-4[5]
Molecular Formula C₁₀H₁₂O₂[4]C₁₀H₁₄O₂[5]
Molecular Weight 164.20 g/mol [4]166.22 g/mol [5]
Appearance Bright yellow, needle-like crystals[2]White to light red powder/crystals[6]
Melting Point 111–112 °C[2]233 °C[6]
Water Solubility 443 mg/L[7]Sparingly soluble
Organic Solvent Solubility Soluble in alcohol, benzene, ether, THF, DCM[2][8]Soluble in hot methanol, sparingly in ether[6][9]
logP (octanol-water) 2.23[7]N/A
Redox Potential Lower 1 e⁻ and 2 e⁻/2 H⁺ potential than benzoquinone[10]N/A

The Redox Relationship

The core of the relationship between duroquinone and this compound is their interconversion through a redox reaction involving the transfer of two electrons and two protons (H⁺). This process is central to their biological activity.

Redox_Relationship DQ Duroquinone (Oxidized Form) DHQ This compound (Reduced Form) DQ->DHQ + 2e⁻, + 2H⁺ Reduction DHQ->DQ - 2e⁻, - 2H⁺ Oxidation

Figure 1: Reversible redox transformation between duroquinone and this compound.

This redox cycling can be catalyzed in biological systems by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] NQO1 is a flavoprotein that carries out a two-electron reduction of quinones, bypassing the formation of the unstable and potentially toxic semiquinone radical intermediate.[12][13] This direct reduction to the stable hydroquinone (B1673460) is a key detoxification pathway.

Experimental Protocols

Synthesis of Duroquinone from Durene

Duroquinone can be synthesized from 1,2,4,5-tetramethylbenzene (B166113) (durene) in a three-step process involving nitration, reduction, and oxidation.[14][15]

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation Durene Durene (1,2,4,5-Tetramethylbenzene) Reagents1 Reagents: H₂SO₄, fuming HNO₃ Durene->Reagents1 Dinitrodurene Dinitrodurene Reagents1->Dinitrodurene Reagents2 Reagents: SnCl₂, HCl, Acetic Acid Diaminodurene Diaminodurene Tin Complex Reagents2->Diaminodurene Dinitrodurene_ref->Reagents2 Reagents3 Reagent: FeCl₃ Duroquinone Duroquinone (Final Product) Reagents3->Duroquinone Diaminodurene_ref->Reagents3 NQO1_Pathway DQ Duroquinone (DQ) NQO1 NQO1 Enzyme DQ->NQO1 Substrate DHQ This compound (DHQ) (Stable Antioxidant) Detox Detoxification DHQ->Detox NQO1->DHQ 2e⁻ Reduction NADP NAD(P)⁺ NQO1->NADP NADPH NAD(P)H NADPH->NQO1 Cofactor Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHQ This compound DQ Duroquinone (Electrophile) DHQ->DQ Oxidation Keap1_Nrf2 Keap1-Nrf2 Complex DQ->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Upregulation of Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes

References

Theoretical Insights into the Stability of Durohydroquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol), a fully substituted hydroquinone (B1673460) derivative, is a compound of interest in various fields, including antioxidant chemistry and materials science. Its stability is a critical parameter influencing its efficacy, shelf-life, and potential degradation pathways. This technical guide provides an in-depth exploration of the theoretical approaches used to study the stability of this compound. While direct, comprehensive theoretical studies on its decomposition are limited, this document outlines the established computational methodologies, presents available thermodynamic data, and proposes a framework for a thorough theoretical investigation of its stability.

Core Concepts in this compound Stability

The stability of this compound can be assessed from both thermodynamic and kinetic perspectives.

  • Thermodynamic Stability refers to the relative energy of the molecule compared to its constituent elements or potential decomposition products. A key metric is the Gibbs free energy of formation (ΔfG°) , which indicates the spontaneity of the formation of the compound from its elements in their standard states.

  • Kinetic Stability relates to the energy barriers (activation energies) for potential decomposition or transformation reactions. A molecule can be thermodynamically unstable but kinetically stable if the activation energies for its decomposition pathways are high.

Theoretical chemistry provides powerful tools to quantify both aspects of stability.

Quantitative Thermodynamic Data

The primary quantitative measure of thermodynamic stability for this compound available from public databases is its standard Gibbs free energy of formation. This value is fundamental for understanding its intrinsic stability.

PropertyValueSource
Standard Gibbs free energy of formation (ΔfG°)-192.40 kJ/mol[1]
Molecular FormulaC₁₀H₁₄O₂[1]
Molecular Weight166.22 g/mol [1]

This negative value for ΔfG° indicates that the formation of this compound from its constituent elements (carbon, hydrogen, and oxygen) is a spontaneous process under standard conditions, suggesting inherent thermodynamic stability relative to its elements.

Theoretical Methodologies for Stability Assessment

A comprehensive theoretical study of this compound stability would involve a multi-faceted approach using various computational chemistry techniques. Density Functional Theory (DFT) is a widely used and effective method for such investigations.

Calculation of Thermochemical Properties

The first step in assessing stability is the calculation of key thermochemical properties.

Experimental/Computational Protocol:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using a DFT functional (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermochemical data such as enthalpy, entropy, and Gibbs free energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic reactions. This method involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

Investigation of Decomposition Pathways

To understand the kinetic stability of this compound, potential decomposition pathways need to be identified and their energy barriers calculated.

Experimental/Computational Protocol:

  • Identification of Potential Pathways: Based on chemical intuition and literature on similar compounds, potential unimolecular decomposition reactions are proposed. For this compound, these could include:

    • Homolytic cleavage of the O-H bonds.

    • Cleavage of C-C bonds in the methyl groups or the aromatic ring.

    • Dehydration reactions.

  • Potential Energy Surface (PES) Scanning: A relaxed PES scan is performed along the reaction coordinate of a proposed decomposition pathway to locate the transition state (TS).

  • Transition State Optimization: The structure corresponding to the highest energy point on the PES scan is used as an initial guess for a transition state optimization calculation.

  • Frequency Calculation for TS: A frequency calculation is performed on the optimized TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the reactant (this compound) and the desired products of the decomposition pathway.

  • Activation Energy Calculation: The activation energy (Ea) for the decomposition pathway is calculated as the difference in energy between the transition state and the reactant.

Bond Dissociation Energy (BDE) Analysis

The strength of specific chemical bonds within the this compound molecule provides insight into its potential initial steps of decomposition. The O-H bond dissociation energy is particularly relevant for its antioxidant activity, but C-C and C-O BDEs are also important for overall thermal stability.

Experimental/Computational Protocol:

  • Optimize Geometries: The geometries of the parent this compound molecule and the radicals formed upon homolytic cleavage of the bond of interest are optimized using a suitable DFT method.

  • Calculate Enthalpies: The enthalpies of the parent molecule and the resulting radicals are calculated from frequency analyses.

  • Calculate BDE: The bond dissociation energy is calculated as the difference between the sum of the enthalpies of the product radicals and the enthalpy of the parent molecule.

    BDE(A-B) = H(A•) + H(B•) - H(A-B)

Visualization of Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the key theoretical workflows and concepts for studying this compound stability.

G cluster_thermo Thermodynamic Stability Workflow geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) freq_calc Frequency Calculation geom_opt->freq_calc thermo_data Thermochemical Data (Enthalpy, Entropy, Gibbs Free Energy) freq_calc->thermo_data hof_calc Enthalpy of Formation Calculation (Isodesmic Reactions) thermo_data->hof_calc stability_assessment Thermodynamic Stability Assessment hof_calc->stability_assessment

Workflow for Thermodynamic Stability Assessment.

G cluster_kinetic Kinetic Stability Workflow: Decomposition Pathway Analysis propose_path Propose Decomposition Pathway pes_scan Potential Energy Surface (PES) Scan propose_path->pes_scan ts_opt Transition State (TS) Optimization pes_scan->ts_opt ts_freq TS Frequency Calculation (Verify 1 imaginary frequency) ts_opt->ts_freq irc_calc Intrinsic Reaction Coordinate (IRC) (Connects Reactant and Products) ts_freq->irc_calc ea_calc Calculate Activation Energy (Ea) irc_calc->ea_calc G cluster_bde Bond Dissociation Energy (BDE) Calculation Workflow parent_opt Optimize Parent Molecule (this compound) parent_h Calculate Enthalpy of Parent parent_opt->parent_h radical_opt Optimize Radical Fragments (e.g., Durosemiquinone radical + H•) radical_h Calculate Enthalpies of Radicals radical_opt->radical_h bde_calc Calculate BDE BDE = H(Radicals) - H(Parent) parent_h->bde_calc radical_h->bde_calc G DHQ This compound (Reactant) TS Transition State DHQ->TS Activation Energy (Ea) Products Decomposition Products TS->Products

References

Durohydroquinone: A Technical Guide to its Potential as a Reducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone (2,3,5,6-tetramethyl-1,4-benzenediol), a fully methylated derivative of hydroquinone (B1673460), presents significant potential as a reducing agent in various chemical and biological contexts. Its unique structural characteristics, featuring four methyl groups on the benzene (B151609) ring, influence its redox properties and reactivity. This technical guide provides an in-depth analysis of this compound's core attributes as a reducing agent, including its physicochemical properties, redox potential, and applications in chemical synthesis. Furthermore, it explores the compound's engagement with key cellular signaling pathways, offering insights for its potential application in drug development and biomedical research. Detailed experimental protocols and quantitative data are provided to facilitate further investigation and application by the scientific community.

Introduction

This compound is a member of the hydroquinone family, which are aromatic diols known for their reversible oxidation to the corresponding quinones.[1] This reversible redox chemistry is central to their function as reducing agents and antioxidants.[2] The presence of four electron-donating methyl groups in this compound enhances its electron-donating capacity, thereby influencing its reducing potential.[3] This guide will delve into the technical aspects of this compound, providing a comprehensive resource for researchers exploring its utility.

Physicochemical and Redox Properties

Understanding the fundamental properties of this compound is crucial for its application as a reducing agent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₄O₂[4]
Molecular Weight 166.22 g/mol [4]
CAS Number 527-18-4[4]
Appearance White to light red crystalline powder
Melting Point 233 °C
Boiling Point 312 °C at 760 mmHg
Solubility Almost transparent in hot methanol
Redox Potential

The reducing strength of this compound is quantified by its redox potential. The redox couple consists of this compound (the reduced form) and duroquinone (B146903) (the oxidized form). A computational study has provided valuable insights into the reduction potentials of duroquinone.[3]

Table 2: Reduction Potentials of the Duroquinone/Durohydroquinone Couple

ParameterPotential (mV)ConditionsReference
1 e⁻ Reduction Potential (E°) -660vs. Fc/Fc⁺ in MeCN[3]
2 e⁻/2 H⁺ Reduction Potential (E°) +470vs. NHE in H₂O[3]

Note: The 1 e⁻ reduction potential refers to the formation of the semiquinone radical, while the 2 e⁻/2 H⁺ potential represents the overall reduction of duroquinone to this compound.

Applications as a Reducing Agent in Chemical Synthesis

This compound's capacity to donate electrons and protons makes it a valuable reducing agent in organic synthesis. It can be employed for the reduction of various functional groups.

General Considerations

The reducing power of this compound can be harnessed in reactions where a mild and selective reducing agent is required. The reaction proceeds via the transfer of two hydrogen atoms (or sequentially, two electrons and two protons) to the substrate, resulting in the formation of duroquinone as the oxidized by-product.

Reduction of Nitro Compounds

Aromatic nitro compounds can be reduced to their corresponding anilines using various reducing agents. While specific data for this compound is limited, the general principles of nitro group reduction can be applied.

Reduction of Aldehydes and Ketones

Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively. This compound can potentially serve as a hydrogen donor in these transformations, especially in the presence of a suitable catalyst.

Biological Activity and Interaction with Signaling Pathways

Hydroquinones, including this compound, are known to interact with cellular systems, primarily due to their antioxidant properties and their ability to undergo redox cycling. This interaction can modulate key signaling pathways involved in cellular stress response and epigenetic regulation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[5] Hydroquinones can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.[2] The activation is often mediated by the oxidation of the hydroquinone to its corresponding electrophilic quinone, which then reacts with cysteine residues on Keap1, a repressor protein of Nrf2.[6] This leads to the release and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Duroquinone Duroquinone (electrophile) This compound->Duroquinone Oxidation Keap1_Nrf2 Keap1 Nrf2 Duroquinone->Keap1_Nrf2:f0 Reacts with Cys residues Nrf2 Nrf2 Keap1_Nrf2:f1->Nrf2 Release Ub Ubiquitin Keap1_Nrf2:f1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome Maf Maf Nrf2_n->Maf ARE ARE Maf->ARE Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activation Transcription Transcription Antioxidant_Genes->Transcription

Nrf2 signaling pathway activation by this compound.
TET1-Mediated DNA Demethylation

Recent studies have shown that hydroquinone can influence epigenetic modifications by affecting the activity of Ten-Eleven Translocation (TET) enzymes.[8][9] TET enzymes, such as TET1, are dioxygenases that catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), an initial step in active DNA demethylation.[8] Hydroquinone exposure has been shown to increase TET1 activity and global 5hmC levels, leading to DNA demethylation.[8][9] This process is thought to involve the generation of reactive oxygen species (ROS) during the redox cycling of hydroquinone.[9]

TET1_Pathway This compound This compound Redox_Cycling Redox Cycling This compound->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS TET1_inactive TET1 (inactive) ROS->TET1_inactive TET1_active TET1 (active) TET1_inactive->TET1_active Activation mC 5-methylcytosine (5mC) TET1_active->mC DNA DNA DNA->mC hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation Demethylation Further steps in DNA Demethylation hmC->Demethylation

TET1-mediated DNA demethylation influenced by this compound.
Quantitative Data on Biological Activity

The biological effects of hydroquinones have been quantified in various studies, often reported as IC₅₀ values.

Table 3: IC₅₀ Values of Hydroquinone and Derivatives in Biological Assays

CompoundAssayIC₅₀ ValueReference
HydroquinoneMushroom Tyrosinase Inhibition22.78 ± 0.16 µM[10]
HydroquinoneAnti-proliferative (SiHa cells)70 ± 0.22 µg/ml[1]
4-Hydroxycinnamic acidMushroom Tyrosinase Inhibition16.45 ± 5.42 µM[10]
Kojic acid (positive control)Mushroom Tyrosinase Inhibition28.50 ± 1.10 µM[10]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from durene (1,2,4,5-tetramethylbenzene) through a multi-step process involving nitration, reduction, and oxidation, followed by reduction of the resulting duroquinone. A detailed protocol for the synthesis of the intermediate, duroquinone, is available in Organic Syntheses.[11] The final reduction step to obtain this compound can be achieved using a standard reducing agent like sodium borohydride.

Synthesis_Workflow Durene Durene Nitration Nitration (HNO₃, H₂SO₄) Durene->Nitration Dinitrodurene (B1582519) Dinitrodurene Nitration->Dinitrodurene Reduction1 Reduction (SnCl₂, HCl) Dinitrodurene->Reduction1 Diaminodurene Diaminodurene Reduction1->Diaminodurene Oxidation Oxidation (FeCl₃) Diaminodurene->Oxidation Duroquinone Duroquinone Oxidation->Duroquinone Reduction2 Reduction (e.g., NaBH₄) Duroquinone->Reduction2 This compound This compound Reduction2->this compound

General workflow for the synthesis of this compound.

Protocol for the Reduction of Dinitrodurene to Diaminodurene (adapted from Organic Syntheses): [11]

  • Dissolve dinitrodurene in glacial acetic acid.

  • Prepare a solution of stannous chloride in concentrated hydrochloric acid.

  • Carefully add the stannous chloride solution to the dinitrodurene solution.

  • Allow the reaction to proceed, during which the diamine tin chloride salt will precipitate.

  • Cool the reaction mixture and filter the solid product.

  • Wash the product with ethanol (B145695) and ether.

  • The free diamine can be liberated by treatment with a base.

General Protocol for the Reduction of a Carbonyl Compound using this compound

This protocol provides a general guideline for utilizing this compound as a reducing agent for aldehydes or ketones. Optimization of reaction conditions (solvent, temperature, catalyst, and reaction time) will be necessary for specific substrates.

  • Materials:

    • Aldehyde or ketone substrate

    • This compound (1-2 equivalents)

    • Anhydrous solvent (e.g., toluene, THF, or dioxane)

    • Optional: Catalyst (e.g., a Lewis acid or a transition metal catalyst)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the carbonyl substrate in the chosen anhydrous solvent.

    • Add this compound to the solution.

    • If using a catalyst, add it to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of a mild acid or base, depending on the nature of the product and catalyst.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired alcohol.

Conclusion

This compound exhibits significant promise as a reducing agent, underpinned by its favorable redox properties influenced by its methylated structure. Its utility extends from synthetic organic chemistry to the modulation of critical biological signaling pathways. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers to explore and harness the potential of this compound in their respective fields. Further investigation into its specific applications and the elucidation of its detailed mechanisms of action will undoubtedly expand its role in both chemical and biomedical sciences.

References

The Core Reaction Mechanisms of Durohydroquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol), a compound of significant interest in chemical synthesis, antioxidant research, and toxicology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its redox chemistry, synthesis, antioxidant properties, and role in biological signaling pathways.

Introduction: The Chemical Identity of this compound

This compound, the reduced form of duroquinone (B146903), is a hydroquinone (B1673460) derivative with four methyl groups attached to the benzene (B151609) ring.[1] This substitution pattern significantly influences its chemical and physical properties, including its redox potential and reactivity. The core of its functionality lies in the reversible, two-electron oxidation-reduction (redox) reaction with its quinone counterpart, duroquinone.[2] This dynamic interplay is central to its role as both an antioxidant and a potential pro-oxidant in various chemical and biological systems.

Chemical Structure:

  • IUPAC Name: 2,3,5,6-tetramethylbenzene-1,4-diol[1]

  • Molecular Formula: C₁₀H₁₄O₂[3][4]

  • Molecular Weight: 166.22 g/mol [1]

  • CAS Number: 527-18-4[3][4]

Core Reaction Mechanisms

The reaction mechanisms of this compound are dominated by its redox chemistry. The interconversion between this compound and duroquinone can proceed through various pathways, including chemical oxidation/reduction, electrochemical processes, and photochemical reactions.

Redox Chemistry: The this compound/Duroquinone Couple

The fundamental reaction is the reversible oxidation of this compound to duroquinone, which involves the loss of two protons and two electrons.

Overall Redox Reaction:

This compound (DHQ) ⇌ Duroquinone (DQ) + 2H⁺ + 2e⁻

This process can occur in a single two-electron step or via a two-step, one-electron process involving the formation of a semiquinone radical intermediate. The stability of this semiquinone radical is a key factor in the reaction kinetics.

The redox potential of the duroquinone/durohydroquinone couple is a critical parameter. The four electron-donating methyl groups on the aromatic ring make duroquinone easier to reduce (i.e., have a lower reduction potential) compared to unsubstituted benzoquinone.[5]

Table 1: Comparative Reduction Potentials

Compound1 e⁻ Reduction Potential (V vs. NHE)2 e⁻/2 H⁺ Reduction Potential (V vs. NHE)
Benzoquinone-0.15+0.70
Duroquinone-0.48+0.47

Note: Values are approximated from the literature and may vary depending on experimental conditions. The data for benzoquinone is provided for comparison.[5]

The lower reduction potential of duroquinone indicates that this compound is a stronger reducing agent than hydroquinone.

Photochemical Reactions

In photochemical reactions, this compound can act as an inhibitor in the photoreduction of duroquinone. This occurs through the quenching of the excited triplet state of duroquinone (DQ*) by this compound (DHQ), leading to the formation of two semiquinone radicals (DQH•). These radicals can then disproportionate to regenerate duroquinone and this compound.[6]

Reaction Sequence:

  • DQ + hν → DQ* (Excitation)

  • DQ* + DHQ → 2 DQH• (Quenching)

  • 2 DQH• → DQ + DHQ (Disproportionation)

This auto-inhibition mechanism is a key feature of duroquinone photochemistry.[6]

Synthesis of this compound

This compound is typically synthesized by the reduction of duroquinone. Duroquinone itself can be prepared through the oxidation of durene (1,2,4,5-tetramethylbenzene).[7] A common laboratory-scale synthesis involves the nitration of durene, followed by reduction to the corresponding diamine, and subsequent oxidation to duroquinone.[8]

The final step, the reduction of duroquinone to this compound, can be achieved using various reducing agents.

Experimental Protocols

Synthesis of Duroquinone from Durene (Illustrative Protocol)

This protocol is adapted from established methods for the synthesis of quinones from substituted benzenes.[8]

Materials:

  • Durene

  • Fuming nitric acid

  • Glacial acetic acid

  • Stannous chloride

  • Concentrated hydrochloric acid

  • Ferric chloride

  • 95% Ethanol (B145695)

  • Ether

Procedure:

  • Nitration of Durene: Carefully add fuming nitric acid to a solution of durene in glacial acetic acid while maintaining a controlled temperature.

  • Reduction of Dinitrodurene (B1582519): Dissolve the resulting dinitrodurene in glacial acetic acid. In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid. Carefully add the stannous chloride solution to the dinitrodurene solution. The diamine tin complex will precipitate upon cooling.

  • Oxidation to Duroquinone: Suspend the diamine tin complex in a solution of ferric chloride in aqueous hydrochloric acid. Allow the mixture to stand, then filter to isolate the crude duroquinone.

  • Purification: Recrystallize the crude duroquinone from hot 95% ethanol to obtain pure, yellow crystals.

Reduction of Duroquinone to this compound

Materials:

  • Duroquinone

  • Sodium hydrosulfite (sodium dithionite) or catalytic hydrogenation setup (e.g., H₂/Pd-C)

  • Suitable solvent (e.g., ethanol, water)

Procedure using Sodium Hydrosulfite:

  • Dissolve duroquinone in a suitable solvent.

  • Slowly add an aqueous solution of sodium hydrosulfite to the duroquinone solution with stirring.

  • Continue stirring until the yellow color of the duroquinone disappears, indicating the formation of the colorless this compound.

  • Isolate the this compound by filtration or extraction, followed by washing and drying.

Antioxidant Activity Assays

The antioxidant activity of this compound can be assessed using various in vitro assays. The following are standard protocols for the DPPH, ABTS, and FRAP assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Prepare a standard antioxidant solution (e.g., ascorbic acid, Trolox) for comparison.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the this compound or standard solution to each well.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.[10]

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • To generate the ABTS•⁺ solution, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the this compound or standard solution to a larger volume of the diluted ABTS•⁺ solution.

    • Mix and allow the reaction to proceed for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[12]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13]

  • Assay Procedure:

    • Add the FRAP reagent to the this compound or standard solution.

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as equivalents of that standard.[12]

Biological Significance: The Nrf2 Signaling Pathway

The redox cycling of this compound and duroquinone can have significant biological consequences. The generation of reactive oxygen species (ROS) during this process can lead to oxidative stress. In response to this, cells activate protective mechanisms, a key one being the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][14]

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. However, upon exposure to electrophiles (like duroquinone) or ROS, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.[2] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][14]

The oxidation of hydroquinones to their corresponding quinones is considered a rate-limiting step in the activation of the Nrf2 pathway.[15]

Visualizations

Reaction Mechanisms and Pathways

Durohydroquinone_Redox_Cycle cluster_oxidation Oxidation DHQ This compound (DHQ) DQH Semiquinone Radical (DQH•) DHQ->DQH - e⁻, - H⁺ DQH->DHQ + e⁻, + H⁺ DQ Duroquinone (DQ) DQH->DQ - e⁻, - H⁺ DQ->DQH + e⁻, + H⁺

Caption: The redox cycle of this compound and duroquinone.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS (from DHQ/DQ redox cycling) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Activation of the Nrf2 signaling pathway by this compound redox cycling.

Experimental Workflow

Antioxidant_Assay_Workflow start Start prep Prepare Reagents (DPPH, ABTS, or FRAP) start->prep reaction Mix Reagents and Samples in 96-well Plate prep->reaction samples Prepare this compound and Standard Solutions samples->reaction incubation Incubate under Specific Conditions reaction->incubation measure Measure Absorbance at Specific Wavelength incubation->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

This compound possesses a rich and complex chemistry centered around its reversible redox transformation to duroquinone. This property underpins its function as a potent antioxidant and its ability to influence biological systems through pathways such as Nrf2 signaling. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound and its derivatives. Further research into the nuanced reaction kinetics and biological interactions of this compound will continue to be a valuable endeavor for the scientific and drug development communities.

References

Unveiling the Antioxidant Potential of Durohydroquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Durohydroquinone and its Antioxidant Promise

This compound, also known as tetramethylhydroquinone, is a synthetic organic compound belonging to the hydroquinone (B1673460) family.[1] Its structure, featuring a benzene (B151609) ring with two hydroxyl groups in a para position and four methyl groups, forms the basis of its antioxidant capabilities. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, while the electron-donating methyl groups enhance this radical-scavenging activity.[2] This inherent antioxidant potential makes this compound a person of interest for applications in mitigating oxidative stress-related pathologies.

The core of this compound's antioxidant action is its ability to participate in redox cycling. It can be oxidized to the corresponding duroquinone, and this reversible process allows it to act as a potent scavenger of reactive oxygen species (ROS). This guide will delve into the direct radical scavenging mechanisms and the potential for indirect antioxidant effects through the modulation of cellular signaling pathways.

Core Mechanisms of Antioxidant Action

The antioxidant activity of this compound is primarily attributed to two interconnected mechanisms: direct radical scavenging and the activation of endogenous antioxidant defense systems.

Direct Radical Scavenging: A Tale of Hydrogen Atom Transfer

The principal mechanism by which this compound exerts its direct antioxidant effect is through hydrogen atom transfer (HAT). The hydroxyl groups on the hydroquinone ring can donate a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. This process transforms this compound into a more stable semiquinone radical, which is significantly less reactive and can be further oxidized to duroquinone.

HAT_Mechanism This compound This compound (DHQ) Semiquinone Semiquinone Radical (DHQ•) This compound->Semiquinone H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance Duroquinone Duroquinone (DQ) Semiquinone->Duroquinone Further oxidation

This compound's direct radical scavenging via Hydrogen Atom Transfer (HAT).
Indirect Antioxidant Effects: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, hydroquinones are known to exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a host of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds, such as the oxidized form of this compound (duroquinone), can react with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. This leads to an increased synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 ARE ARE Nrf2->ARE translocates & binds Keap1 Keap1 Keap1->Nrf2_Keap1 Duroquinone Duroquinone Duroquinone->Keap1 reacts with Nrf2_Keap1->Nrf2 Nrf2 release Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Activation of the Nrf2 antioxidant pathway by duroquinone.

Quantitative Assessment of Antioxidant Potential

To quantify the antioxidant potential of this compound, a combination of in vitro chemical assays and cell-based assays is recommended. Due to a lack of specific published data for this compound, the following tables present illustrative data for other relevant hydroquinone compounds to provide a comparative context.

Disclaimer: The data in the following tables are for illustrative purposes only and do not represent experimental results for this compound.

In Vitro Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to assess the radical scavenging capacity of compounds. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference Compound
This compoundData Not AvailableData Not Available
Hydroquinone31.96[3]4.57[3]Ascorbic Acid
tert-Butylhydroquinone (TBHQ)~25~15Trolox
α-Tocopherol (Vitamin E)~40~20Trolox
Inhibition of Lipid Peroxidation

The ability of an antioxidant to inhibit lipid peroxidation is a crucial measure of its protective effects on cell membranes. This is often assessed by measuring the formation of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS).

CompoundLipid Peroxidation Inhibition (%) at a given concentrationAssay Conditions
This compoundData Not Available
Hydroquinone81.0 - 86.5% at 0.05-1.0 mMFe2+/ascorbate-induced in rat mitochondria
α-Tocopheryl hydroquinonePotent inhibitionAscorbate/Fe2+-induced in liposomes

Experimental Protocols

The following are detailed, generalized protocols for key antioxidant assays. These would require optimization for the specific analysis of this compound.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • This compound

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Assay:

    • Add 100 µL of the sample or standard solution at various concentrations to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • This compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 20 µL of the sample or standard solution at various concentrations to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound

  • Standard antioxidant (e.g., Quercetin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black microplate and grow to confluence.

  • Loading with DCFH-DA:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with 25 µM DCFH-DA in culture medium for 1 hour at 37°C.

  • Treatment with Antioxidant:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add the sample or standard solution at various concentrations and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the antioxidant solution and wash the cells with PBS.

    • Add 600 µM AAPH to induce peroxyl radical formation.

  • Measurement: Immediately measure the fluorescence intensity kinetically over 1 hour (excitation ~485 nm, emission ~520 nm).

  • Calculation: Calculate the CAA value, typically expressed as quercetin (B1663063) equivalents.

Antioxidant_Assay_Workflow start Start prepare_reagents Prepare Reagents (DPPH, ABTS, Cells, etc.) start->prepare_reagents prepare_samples Prepare this compound & Standard Dilutions prepare_reagents->prepare_samples perform_assay Perform Assay (Incubation, Reaction) prepare_samples->perform_assay measure Measure Absorbance or Fluorescence perform_assay->measure calculate Calculate % Inhibition & IC50 / CAA Value measure->calculate end End calculate->end

General workflow for in vitro and cell-based antioxidant assays.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids in cell membranes, resulting in cellular damage. This process is initiated by free radicals that abstract a hydrogen atom from a polyunsaturated fatty acid, forming a lipid radical. This radical then reacts with oxygen to form a lipid peroxyl radical, which can propagate the chain reaction.

Antioxidants like this compound can inhibit lipid peroxidation by donating a hydrogen atom to the lipid peroxyl radical, thus terminating the chain reaction.

Lipid_Peroxidation_Inhibition cluster_peroxidation Lipid Peroxidation Chain Reaction PUFA Polyunsaturated Fatty Acid (LH) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Peroxyl_Radical->Lipid_Hydroperoxide PUFA2 Another LH Peroxyl_Radical->PUFA2 propagates chain PUFA2->Lipid_Radical Free_Radical Free Radical (R•) Free_Radical->PUFA H• abstraction This compound This compound (DHQ) This compound->Peroxyl_Radical H• donation (inhibition) Semiquinone Semiquinone Radical (DHQ•) This compound->Semiquinone

Inhibition of lipid peroxidation by this compound.

Pro-oxidant Potential: A Double-Edged Sword

It is crucial for drug development professionals to recognize that under certain conditions, such as in the presence of transition metal ions like iron or copper, hydroquinones can exhibit pro-oxidant activity. The semiquinone radical formed during the antioxidant cycle can react with molecular oxygen to produce superoxide (B77818) radicals, which can further generate other reactive oxygen species. This can lead to increased oxidative stress if not properly controlled within a biological system. Therefore, a thorough evaluation of the pro-oxidant potential of this compound is a critical step in its development as a therapeutic agent.

Conclusion and Future Directions

This compound possesses a chemical structure that strongly suggests significant antioxidant potential, primarily through direct radical scavenging via hydrogen atom donation and potentially through the activation of the Nrf2 signaling pathway. However, a notable gap exists in the scientific literature regarding specific quantitative data on its efficacy in standard antioxidant assays.

The experimental protocols and conceptual frameworks provided in this technical guide are intended to facilitate and standardize future research into the antioxidant properties of this compound. The generation of robust quantitative data from assays such as DPPH, ABTS, and cellular antioxidant activity assays is essential to fully characterize its potential and to provide a solid foundation for its consideration in drug development and other therapeutic applications. Further investigation into its potential pro-oxidant activities and its efficacy in various in vivo models of oxidative stress is also warranted.

References

Durohydroquinone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of durohydroquinone have not been fully investigated. This guide provides a comprehensive overview of its known and anticipated hazards based on available data and information from structurally similar compounds, primarily hydroquinone (B1673460). All procedures should be conducted with a thorough understanding of the potential risks and in strict adherence to institutional and regulatory safety protocols.

Hazard Identification and Classification

This compound (2,3,5,6-Tetramethyl-1,4-benzenediol) is a flammable solid organic compound.[1] While specific hazard classifications for this compound are not widely available, it is prudent to handle it as a substance with the potential for skin and eye irritation, and respiratory irritation upon inhalation of dust.[2] Many safety data sheets indicate that its toxicological properties have not been fully investigated.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₁₄O₂[3][4]
Molecular Weight 166.22 g/mol [3][4]
Appearance White to light red/green powder or crystals[5]
Melting Point 233 °C[3][5]
Boiling Point ~254-312 °C (estimates vary)[5]
Solubility Sparingly soluble in ether; almost transparent in hot methanol.[3][5]
pKa 11.33 ± 0.33 (Predicted)[5]

Toxicological Data

Comprehensive toxicological data for this compound is not available. The information presented below is largely based on studies of the closely related and well-studied compound, hydroquinone. These values should be used as a conservative estimate of potential toxicity.

Table 2: Acute Toxicity Data for Hydroquinone (Analogue)

Route of ExposureSpeciesTestResultReference(s)
OralRatLD50>375 mg/kg[2]
DermalRabbitLD50>2000 mg/kg (no mortality observed)[2]

Skin and Eye Irritation: Hydroquinone is known to be a skin irritant and can cause serious eye irritation.[6] Studies have shown that hydroquinone can activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2), leading to the release of inflammatory mediators and contributing to skin irritation.[7]

Signaling Pathways of Toxicity (Based on Hydroquinone)

While the specific molecular toxicology of this compound is not well-documented, the toxicity of its parent compound, hydroquinone, involves several signaling pathways.

One key pathway is the activation of the Nrf2 antioxidant response . Hydroquinones can be oxidized to electrophilic quinones, which then react with sensor proteins like Keap1, leading to the activation of the Nrf2 transcription factor. Nrf2 then promotes the expression of antioxidant and detoxification enzymes.

Nrf2_Activation_by_Hydroquinone This compound This compound Oxidation Oxidation (e.g., by cellular enzymes) This compound->Oxidation Duroquinone Duroquinone (Electrophilic) Oxidation->Duroquinone Keap1 Keap1 Duroquinone->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., NQO1, HMOX1) ARE->Antioxidant_Enzymes Gene Transcription Mast_Cell_Activation This compound This compound (in skin) MRGPRX2 MRGPRX2 Receptor (on Mast Cell) This compound->MRGPRX2 G_Protein G-Protein Activation MRGPRX2->G_Protein Calcium_Influx Increased Intracellular Calcium (Ca2+) G_Protein->Calcium_Influx Degranulation Mast Cell Degranulation Calcium_Influx->Degranulation Mediators Release of Inflammatory Mediators (Histamine, Cytokines) Degranulation->Mediators Irritation Skin Irritation Mediators->Irritation Safety_Workflow Start Receiving this compound Storage Store in a Cool, Dry, Well-Ventilated Area (Tightly Closed Container) Start->Storage Handling_Prep Don Appropriate PPE (Gloves, Goggles, Respirator) Storage->Handling_Prep Use Use in a Well-Ventilated Area (e.g., Fume Hood) Minimize Dust Generation Handling_Prep->Use Waste_Collection Collect Waste in a Labeled, Sealed, Compatible Container Use->Waste_Collection Decontamination Decontaminate Work Area and Equipment Use->Decontamination Disposal Dispose of as Hazardous Waste (Follow Regulations) Waste_Collection->Disposal End End of Process Decontamination->End Disposal->End

References

physical and chemical properties of durohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and molecular interactions.

Physical Properties

This compound is a white to light-colored crystalline solid.[1] It is the reduced form of duroquinone (B146903) and is characterized by the presence of four methyl groups on the benzene (B151609) ring, which contribute to its unique solubility and reactivity profile.

Tabulated Physical Data

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueUnitsCitations
Molecular Formula C₁₀H₁₄O₂-[1][2][3]
Molecular Weight 166.22 g/mol [1][2][3]
Melting Point 233°C[1][2][4]
Boiling Point (est.) 254.44 - 312°C[1][4]
Density (est.) 1.006 - 1.097g/cm³[1][4]
pKa (Predicted) 11.33 ± 0.33-[1]
Refractive Index (est.) 1.5277 - 1.565-[1][4]
LogP (Octanol/Water) 2.331-[5]
Ionization Energy 7.48 ± 0.05eV[6]

Chemical Properties and Reactivity

This compound's chemical behavior is largely dictated by the two hydroxyl groups on the aromatic ring, making it an effective reducing agent and antioxidant.

Solubility Profile
SolventSolubilityCitations
Ether Sparingly soluble[2]
Hot Methanol (B129727) Almost transparent[1][5]

Note: While specific solubility data for this compound is limited, its parent compound, hydroquinone, is soluble in water, ethanol (B145695), and methanol.[7][8]

Redox Chemistry

The most significant chemical property of this compound is its ability to undergo reversible oxidation to form duroquinone. This process is central to its biological and chemical applications. Treatment with an oxidizing agent like ferric chloride readily converts this compound to duroquinone.[2]

This redox activity involves the transfer of two electrons and two protons, proceeding through a semiquinone radical intermediate. This redox cycling can react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide, which is a critical consideration in biological systems.[9]

Redox_Cycling cluster_ros ROS Generation DHQ This compound (QH₂) SQ Durosemiquinone Radical (QH•) DHQ->SQ -1e⁻, -1H⁺ SQ->DHQ +1e⁻, +1H⁺ DQ Duroquinone (Q) SQ->DQ -1e⁻, -1H⁺ O2 O₂ (Oxygen) SQ->O2 Electron Transfer DQ->SQ +1e⁻, +1H⁺ O2_rad O₂⁻• (Superoxide) O2->O2_rad reductase Cellular Reductases (e.g., NADPH quinone reductase) reductase->DQ Reduction

Photochemical Reactions

This compound can act as an inhibitor in the photoreduction of duroquinone in isopropanol.[10][11] This occurs through a chemical reaction where the triplet state of duroquinone reacts with this compound, leading to the formation of two durosemiquinone radicals.[10][12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Technique Key Observations Citations
¹H NMR Data available, shows characteristic peaks for methyl and hydroxyl protons.[13]
¹³C NMR Data available, indicates the presence of aromatic and methyl carbons.[11]
Infrared (IR) FTIR spectra available, showing characteristic O-H and C-H stretching frequencies.[3]
Mass Spectrometry GC-MS data available, with a molecular ion peak at m/z 166.[3][14]
UV-Vis The oxidized form, duroquinone, has an absorption maximum at 270 nm in acetonitrile.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Synthesis of this compound via Reduction of Duroquinone

This two-step procedure first describes the synthesis of the precursor, duroquinone, followed by its reduction to this compound.

Step 1: Synthesis of Duroquinone from Dinitrodurene (B1582519) [2]

  • Reduction of Dinitrodurene: A solution of 90 g of dinitrodurene in 1 L of glacial acetic acid is brought to a boil in a 12-L flask. A separate solution of 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid is heated to boiling. The heat is removed from the dinitrodurene solution, and the hot stannous chloride solution is carefully added over approximately 10 minutes. The reaction is vigorous and should be complete within 15 minutes, yielding the stannic chloride compound of the diamine upon cooling.

  • Oxidation to Duroquinone: A suspension of 100 g of the tin compound from the previous step is made in a solution of 300 g of ferric chloride crystals in 150 cc of water and 20 cc of concentrated hydrochloric acid. This suspension is allowed to stand overnight at approximately 30°C and then filtered. The resulting product is dissolved in 150 cc of hot 95% ethyl alcohol, filtered, and allowed to crystallize overnight at 30°C to yield duroquinone.

Step 2: Reduction of Duroquinone to this compound (Method adapted from a similar reduction)[9]

  • Dissolution: Dissolve the synthesized duroquinone in a suitable solvent such as chloroform (B151607) or methanol under a nitrogen atmosphere to prevent auto-oxidation.

  • Reduction: Transfer the solution via cannula to a flask containing a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), under nitrogen. The mixture is allowed to stand for approximately 30 minutes.

  • Workup: The solution is then evaporated to dryness. The resulting solid product is redissolved in chloroform and filtered to remove any inorganic salts (e.g., boron salts).

  • Purification: The solvent is evaporated to yield crude this compound, which can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_step1 Step 1: Duroquinone Synthesis cluster_step2 Step 2: this compound Synthesis Dinitrodurene Dinitrodurene Reduction Reduction (SnCl₂ / HCl) Diamine Diamine Intermediate Oxidation Oxidation (FeCl₃ / HCl) Duroquinone Duroquinone DQ_start Duroquinone Duroquinone->DQ_start Product from Step 1 Reduction2 Reduction (NaBH₄) Workup Workup & Purification DHQ_final This compound

Spectroscopic Analysis Protocols

4.2.1 FTIR Spectroscopy (KBr Pellet Method) [1][12][15]

  • Sample Preparation: Finely grind 1-2 mg of the this compound sample using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample. Mix thoroughly to ensure a homogenous mixture.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty pellet press should be taken first.

4.2.2 NMR Spectroscopy (¹H and ¹³C) [16]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard parameters for acquisition can be used, but may need to be optimized for concentration.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios. Analyze the chemical shifts (δ) in both spectra to identify the different chemical environments of the protons and carbons.

4.2.3 Spectrophotometric pKa Determination [3][13]

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol-water mixture).

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Measurement: For each buffer solution, add a small, constant volume of the this compound stock solution to a cuvette and dilute with the buffer.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each buffered solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance for both the acidic (protonated) and basic (deprotonated) forms of this compound. Plot the absorbance at a chosen wavelength against the pH of the solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.

Conclusion

This compound is a versatile molecule with significant potential in various scientific fields, largely due to its well-defined redox properties. This guide provides a foundational understanding of its physical and chemical characteristics, supported by quantitative data and established experimental protocols. The provided methodologies for synthesis and analysis serve as a practical resource for researchers aiming to work with this compound. The interplay between its reduced (hydroquinone), radical (semiquinone), and oxidized (quinone) forms, as illustrated in the redox cycling pathway, is fundamental to its function and warrants careful consideration in any application, particularly in biological and drug development contexts.

References

A Spectroscopic Guide to Durohydroquinone for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durohydroquinone, also known as tetramethylhydroquinone, is a substituted aromatic organic compound. As a derivative of hydroquinone, its antioxidant properties and role as a redox-active molecule make it a subject of interest in various fields, including organic synthesis, materials science, and pharmacology. Accurate structural elucidation and purity assessment are paramount in the research and development of this compound and its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for obtaining these spectra.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2 (broad s)Singlet2HHydroxyl (-OH)
~2.1 (s)Singlet12HMethyl (-CH₃)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~145Aromatic C-O
~122Aromatic C-CH₃
~12Methyl (-CH₃)
Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3600 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
3000 - 2850MediumC-H StretchMethyl
~1450MediumC=C StretchAromatic Ring
~1200StrongC-O StretchPhenol
Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
166~100[M]⁺ (Molecular Ion)
151~80[M - CH₃]⁺
150~20[M - O]⁺ or [M - CH₄]⁺
136~30[M - 2CH₃]⁺ or [M - C₂H₆]⁺
123~25[M - CH₃ - CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (General Parameters for a 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-160 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Spectroscopy-grade potassium bromide (KBr)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a fine powder.

    • Add a small amount of the this compound sample (approximately 1-2 mg) to the KBr powder.

    • Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Solvent (e.g., methanol, dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup (Typical GC-MS Parameters):

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Setup (EI Source):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • The data system will record the mass spectrum of the compound as it elutes from the GC column.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR KBr Pellet Formation Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dilution in Volatile Solvent Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR Chemical Shifts Multiplicity Integration Acq_NMR->Analysis_NMR Analysis_IR Absorption Bands Functional Groups Acq_IR->Analysis_IR Analysis_MS Molecular Ion Fragmentation Acq_MS->Analysis_MS Conclusion Structural Elucidation & Confirmation Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion Sample This compound Sample Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

Caption: Workflow for Spectroscopic Analysis of this compound.

Durohydroquinone Derivatives: A Technical Guide to Basic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Durohydroquinone, or 2,3,5,6-tetramethyl-1,4-benzenediol, and its derivatives represent a class of aromatic compounds with significant potential in medicinal chemistry and materials science. Their core structure, a hydroquinone (B1673460) ring fully substituted with methyl groups, provides a unique scaffold that influences their physicochemical and biological properties. This technical guide provides an in-depth overview of the basic properties of this compound and its common derivatives, detailed experimental protocols for their synthesis and biological evaluation, and a discussion of their potential applications.

Introduction

This compound is a crystalline organic compound that can be readily oxidized to its corresponding quinone, duroquinone.[1] The hydroxyl groups on the aromatic ring are key to its chemical reactivity and biological activity, serving as sites for derivatization and interaction with biological macromolecules. The synthesis of various ester and ether derivatives of this compound allows for the modulation of its properties, such as solubility, stability, and bioactivity, making them attractive candidates for drug discovery and development. This guide will focus on the fundamental characteristics of these derivatives and provide practical methodologies for their study.

Physicochemical Properties of this compound and its Derivatives

The basic properties of this compound and some of its common ester and ether derivatives are summarized in the table below. These properties are crucial for understanding their behavior in chemical and biological systems.

Compound NameDerivative TypeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundParent CompoundC₁₀H₁₄O₂166.22233-Sparingly soluble in ether.[1]
This compound DiacetateDiacetate EsterC₁₄H₁₈O₄250.29213-215-Soluble in ethanol.
This compound Dimethyl EtherDietherC₁₂H₁₈O₂194.27110-112-Data not readily available.
This compound Diethyl EtherDietherC₁₄H₂₂O₂222.3370-72246Insoluble in water.[2]
This compound Dibenzyl EtherDietherC₂₄H₂₆O₂346.47128441.7Insoluble in water; soluble in acetone, benzene, and chlorobenzene.[3]

Synthesis of this compound Derivatives: Experimental Protocols

The following are generalized protocols for the synthesis of common classes of this compound derivatives. Researchers should adapt these methods based on the specific derivative being synthesized and optimize reaction conditions accordingly.

Synthesis of this compound Diacetate (Esterification)

This protocol describes the acetylation of this compound to form its diacetate ester.

Materials:

  • This compound

  • Acetic anhydride (B1165640)

  • Concentrated sulfuric acid (catalyst)

  • Ice

  • Water

  • Ethanol (for recrystallization)

  • Erlenmeyer flask, beakers, Büchner funnel, filter paper

Procedure:

  • In a clean, dry Erlenmeyer flask, combine this compound with an excess of acetic anhydride.

  • Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring. The reaction is exothermic and should be monitored.

  • Continue stirring until the this compound has completely dissolved.

  • Pour the reaction mixture slowly onto crushed ice in a beaker to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product thoroughly with cold water to remove any unreacted acetic anhydride and acid catalyst.

  • Dry the product completely.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Synthesis of this compound Diether Derivatives (Williamson Ether Synthesis)

This protocol outlines a general method for the synthesis of diether derivatives of this compound.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (or another suitable base)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)

  • A suitable solvent (e.g., ethanol, DMF)

  • Reflux apparatus, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Add a stoichiometric amount of a strong base, such as sodium hydroxide, to deprotonate the hydroxyl groups and form the disodium (B8443419) salt of this compound.

  • To this solution, add the desired alkyl halide.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform a work-up procedure, which may involve extraction with an organic solvent and washing with water to remove inorganic salts.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Biological Activities and Experimental Evaluation

Hydroquinone and its derivatives are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[4][5] The following are standard protocols for evaluating these activities in this compound derivatives.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[6]

Protocol:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of the test compound.

This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation.[6]

Protocol:

  • Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate.

  • Prepare a stock solution and serial dilutions of the this compound derivative.

  • In a 96-well plate, add the test compound dilutions.

  • Add the ABTS radical cation solution to each well.

  • Incubate the plate at room temperature for a specific time.

  • Measure the absorbance at a specific wavelength (typically around 734 nm).

  • Calculate the percentage of inhibition of the ABTS radical cation.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7]

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Calculate the percentage of cell viability relative to an untreated control.

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[8]

Protocol:

  • Follow the same cell seeding and treatment procedure as the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate the plate at room temperature.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Anti-inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with different concentrations of the this compound derivative for a short period.

  • Stimulate the cells with LPS to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at a specific wavelength (typically around 540 nm).

  • Calculate the percentage of inhibition of NO production.

Signaling Pathways and Experimental Workflows

Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial. The following diagrams, generated using the DOT language, visualize a key signaling pathway and a typical experimental workflow.

Hydroquinone_Induced_Apoptosis_Pathway cluster_cell Cell Durohydroquinone_Derivative This compound Derivative ROS_Generation ROS Generation Durohydroquinone_Derivative->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified signaling pathway for this compound derivative-induced apoptosis.

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation Assay_Addition 4. Addition of Assay Reagent (e.g., MTT) Incubation->Assay_Addition Measurement 5. Absorbance Measurement Assay_Addition->Measurement Data_Analysis 6. Data Analysis (IC50 Calculation) Measurement->Data_Analysis

Caption: A typical experimental workflow for an in vitro cytotoxicity assay.

Conclusion

This compound and its derivatives offer a versatile platform for the development of new chemical entities with a range of potential applications. This technical guide provides a foundational understanding of their basic properties and outlines key experimental protocols for their synthesis and biological evaluation. By systematically exploring the structure-activity relationships of these compounds, researchers can unlock their full potential in fields such as drug discovery and materials science. Further investigation into a wider array of derivatives and their mechanisms of action is warranted to fully elucidate their therapeutic and industrial value.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Durohydroquinone from Duroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of durohydroquinone via the chemical reduction of duroquinone (B146903). This compound, a fully methylated hydroquinone, is a valuable compound in organic synthesis and materials science, serving as a precursor to various derivatives and as a reducing agent. The protocol outlined below describes a common and efficient method for this transformation using sodium dithionite (B78146) as the reducing agent. This method is favored for its simplicity, high yield, and the use of readily available and relatively safe reagents.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from duroquinone.

ParameterValueNotes
Reactants
Duroquinone1.0 g (6.09 mmol)Starting material
Sodium Dithionite (Na₂S₂O₄)2.12 g (12.18 mmol)Reducing agent (2 equivalents)
Tetrahydrofuran (B95107) (THF)20 mLSolvent for duroquinone
Deionized Water20 mLSolvent for sodium dithionite
Reaction Conditions
TemperatureRoom Temperature (~25 °C)
Reaction Time30 minutes
Product
Theoretical Yield1.01 gBased on 1:1 stoichiometry
Typical Experimental Yield90-95%
Melting Point233-235 °CLiterature: 233 °C[1]
Purification
Recrystallization SolventHot Methanol (B129727)

Experimental Protocol

This protocol details the reduction of duroquinone to this compound using sodium dithionite.

Materials:

  • Duroquinone (2,3,5,6-tetramethyl-1,4-benzoquinone)

  • Sodium dithionite (Na₂S₂O₄)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Methanol (for recrystallization)

  • Hydrochloric acid (HCl), 1 M (for workup)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Duroquinone: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.09 mmol) of duroquinone in 20 mL of tetrahydrofuran (THF). Stir the mixture at room temperature until the duroquinone is completely dissolved, resulting in a yellow solution.

  • Preparation of Reducing Agent Solution: In a separate beaker, dissolve 2.12 g (12.18 mmol, 2 equivalents) of sodium dithionite in 20 mL of deionized water. Stir until a clear, colorless solution is obtained.

  • Reduction Reaction: While stirring the duroquinone solution, add the freshly prepared sodium dithionite solution dropwise over a period of 5-10 minutes.[2][3] The yellow color of the duroquinone solution will gradually fade as the reduction proceeds, typically resulting in a colorless or off-white suspension.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for an additional 20-30 minutes to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the duroquinone spot.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, carefully add 10 mL of 1 M hydrochloric acid to the reaction mixture to neutralize any excess reducing agent and facilitate the separation of layers.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers and wash them with 20 mL of deionized water, followed by 20 mL of saturated sodium chloride solution (brine).

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude this compound will be obtained as a white to off-white solid.

  • Purification:

    • Recrystallize the crude product from hot methanol to obtain pure this compound as white crystals.

    • Filter the crystals using a Büchner funnel, wash with a small amount of cold methanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram

experimental_workflow Synthesis of this compound from Duroquinone A 1. Dissolve Duroquinone in THF C 3. Add Sodium Dithionite solution to Duroquinone solution A->C B 2. Prepare aqueous solution of Sodium Dithionite B->C D 4. Stir at Room Temperature (30 min) C->D E 5. Quench with HCl and perform aqueous workup D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry organic layer and evaporate solvent F->G H 8. Recrystallize from hot Methanol G->H I Pure this compound H->I

Caption: Experimental workflow for this compound synthesis.

Reaction Scheme

Caption: Chemical transformation of duroquinone.

References

Application Notes and Protocols: Laboratory Synthesis of Durohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol). The synthesis is a three-stage process commencing with the nitration of durene (1,2,4,5-tetramethylbenzene) to yield dinitrodurene (B1582519). The dinitrodurene is subsequently reduced to a diamine intermediate, which is then oxidized to duroquinone (B146903). The final step involves the reduction of duroquinone to the target compound, this compound. This protocol includes detailed methodologies for each reaction, purification steps, and a summary of expected yields.

Introduction

This compound is a fully substituted hydroquinone (B1673460) derivative with applications in various fields of chemical research, including its use as a redox-active ligand in organometallic chemistry and as a component in the development of functional materials. Its synthesis from readily available starting materials is a common requirement for laboratories working in these areas. The following protocol details a reliable and well-documented procedure for the preparation of this compound in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound from durene can be summarized in the following three stages:

  • Nitration of Durene: Durene is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to produce dinitrodurene.

  • Formation of Duroquinone: Dinitrodurene is reduced to the corresponding diamine using stannous chloride. The resulting tin complex of the diamine is then oxidized with ferric chloride to yield duroquinone.

  • Reduction of Duroquinone: Duroquinone is reduced to this compound using a mild reducing agent, such as sodium dithionite (B78146).

Data Presentation

Step No.Reaction StageStarting MaterialProductReagentsTypical YieldMelting Point (°C)
1NitrationDureneDinitrodureneFuming HNO₃, H₂SO₄, Chloroform (B151607), Ethanol (B145695)92-94%207-208
2Reduction & OxidationDinitrodureneDuroquinoneSnCl₂, HCl, FeCl₃, Ethanol90%109-110
3Final ReductionDuroquinoneThis compoundNa₂S₂O₄, Water, Organic SolventHigh234-236

Experimental Protocols

Materials and Equipment
  • Durene (1,2,4,5-tetramethylbenzene)

  • Fuming nitric acid (sp. gr. 1.5)

  • Concentrated sulfuric acid

  • Chloroform

  • 95% Ethyl alcohol

  • Anhydrous calcium chloride

  • Sodium carbonate

  • Glacial acetic acid

  • Stannous chloride (SnCl₂)

  • Concentrated hydrochloric acid

  • Ferric chloride (FeCl₃)

  • Sodium dithionite (Na₂S₂O₄)

  • Tetrahydrofuran (B95107) (THF) or Methylene (B1212753) chloride (CH₂Cl₂)

  • Beakers, Erlenmeyer flasks, round-bottom flasks

  • Separatory funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Suction filtration apparatus (Büchner funnel and flask)

  • Heating mantle or steam bath

  • Rotary evaporator (optional)

Step 1: Synthesis of Dinitrodurene from Durene[1]
  • Reaction Setup: In an 800-cc beaker equipped with a thermometer and an efficient mechanical stirrer, add 75 cc of concentrated sulfuric acid. To this, add a solution of 13.4 g (0.1 mole) of durene in 100 cc of chloroform.

  • Nitration: Cool the mixture to 10°C using an ice-salt bath. From a separatory funnel, add 16 g (10.7 cc) of fuming nitric acid dropwise with vigorous stirring. Maintain the temperature below 50°C during the addition, which should take approximately 15 minutes.

  • Work-up: Once the addition is complete, immediately pour the reaction mixture into a separatory funnel. Remove and discard the lower sulfuric acid layer.

  • Neutralization: Run the upper chloroform layer into 500 cc of a 10% sodium carbonate solution to neutralize any remaining acid.

  • Extraction and Drying: For larger scale preparations, it is advisable to perform the nitration in multiple batches and combine the chloroform solutions. Wash the combined chloroform solution twice with a 2.5% sodium carbonate solution. Dry the chloroform solution overnight with 30 g of anhydrous calcium chloride.

  • Crystallization: Filter the dried solution and distill off the chloroform until crystals of dinitrodurene begin to appear. Add four times the volume of hot 95% ethyl alcohol (approximately 500 cc).

  • Isolation: Cool the mixture to 10°C to allow for complete crystallization. Filter the solid product using suction and wash it twice with 50 cc of cold (10°C) 95% ethyl alcohol.

  • Product: The yield of dinitrodurene is typically 82.5–84 g (92–94% of the theoretical amount) with a melting point of 207–208°C.

Step 2: Synthesis of Duroquinone from Dinitrodurene[1]
  • Reduction of Dinitrodurene: In a 12-L flask, dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid and bring the solution to a boil. In a separate flask, dissolve 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid and heat to boiling.

  • Reaction: Remove the heat from the dinitrodurene solution and carefully pour the hot stannous chloride solution into it over about 10 minutes. The reaction is vigorous.

  • Crystallization of Tin Complex: After the addition is complete (about 15 minutes), allow the solution to cool. The stannic chloride compound of the diamine will crystallize. Cool the mixture to 10°C in an ice-water bath.

  • Isolation of Tin Complex: Filter the solid by suction, wash it twice with 50 cc of 95% ethyl alcohol, and then twice with 50 cc of ether. Dry the solid. The yield of the tin compound is approximately 145 g (97%).

  • Oxidation to Duroquinone: Suspend 100 g of the dried tin compound in a solution of 300 g of ferric chloride crystals in a mixture of 150 cc of water and 20 cc of concentrated hydrochloric acid. Let this suspension stand overnight at about 30°C.

  • Purification of Duroquinone: Filter the crude product. Dissolve the product in 150 cc of hot 95% ethyl alcohol. Filter the hot solution and allow it to stand overnight at 30°C to crystallize.

  • Product: The yield of duroquinone is 40 g (90% of the theoretical amount) with a melting point of 109–110°C.

Step 3: Synthesis of this compound from Duroquinone[2][3]
  • Dissolution: Dissolve the duroquinone synthesized in Step 2 in a suitable organic solvent such as tetrahydrofuran (THF) or methylene chloride in a round-bottom flask.

  • Preparation of Reducing Agent: In a separate beaker, prepare a saturated aqueous solution of sodium dithionite (Na₂S₂O₄).

  • Reduction: While stirring the duroquinone solution at room temperature, add the aqueous sodium dithionite solution. The reaction is typically rapid, and the orange-yellow color of the quinone solution will fade to a light yellowish hydroquinone solution within a few minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with two additional portions of the organic solvent.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield crude this compound.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene (B28343) or a mixture of ethanol and water, to yield a white to off-white crystalline solid.

Visualizations

Experimental Workflow

SynthesisWorkflow Durene Durene Nitration Nitration (HNO₃, H₂SO₄) Durene->Nitration Dinitrodurene Dinitrodurene Nitration->Dinitrodurene Reduction Reduction (SnCl₂, HCl) Dinitrodurene->Reduction DiamineComplex Diamine-Tin Complex Reduction->DiamineComplex Oxidation Oxidation (FeCl₃) DiamineComplex->Oxidation Duroquinone Duroquinone Oxidation->Duroquinone FinalReduction Reduction (Na₂S₂O₄) Duroquinone->FinalReduction This compound This compound FinalReduction->this compound

Caption: Overall workflow for the synthesis of this compound from durene.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling fuming nitric acid, chloroform, and hydrochloric acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions.

  • Handle strong acids and corrosive chemicals with extreme care.

  • Dispose of all chemical waste according to institutional safety guidelines.

Application Notes and Protocols: Durohydroquinone as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Properties and Reducing Action of Durohydroquinone

This compound (2,3,5,6-tetramethylbenzene-1,4-diol) is the reduced form of duroquinone.[1] Its utility as a reducing agent in organic synthesis stems from its capacity to act as a potent hydrogen and electron donor.[2] The core of its chemical activity is the reversible two-electron, two-proton redox cycle with its oxidized counterpart, duroquinone. This transformation makes it an effective reagent for various reductive processes.

The four methyl groups on the aromatic ring enhance its stability and solubility in organic solvents compared to unsubstituted hydroquinone. These groups also influence its redox potential, making it a milder and potentially more selective reducing agent for specific applications.[3] This document outlines protocols and applications for this compound, leveraging its properties as a hydrogen donor in key organic transformations.

Redox_Cycle DHQ This compound (C₁₀H₁₄O₂) DQ Duroquinone (C₁₀H₁₂O₂) DHQ->DQ Oxidation -2e⁻, -2H⁺ DQ->DHQ Reduction +2e⁻, +2H⁺ VitaminE_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Condensation cluster_workup 3. Workup & Purification prep Combine this compound, ZnCl₂, HCl, and Solvent under N₂ reaction Dropwise addition of Isophytol at 35-45 °C prep->reaction stir Stir for 2-4 hours reaction->stir quench Quench with H₂O stir->quench extract Extract with organic solvent quench->extract wash Wash with H₂O & NaHCO₃ extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product CTH_Workflow start Combine Substrate, This compound, Solvent add_cat Add Pd/C Catalyst start->add_cat heat Heat to 50-80 °C (Monitor by TLC) add_cat->heat cool Cool to Room Temp. heat->cool filter Filter through Celite® to remove catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify product Reduced Product purify->product Nitro_Reduction_Pathway cluster_legend Legend DHQ_legend DHQ = this compound DQ_legend DQ = Duroquinone Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso + DHQ - DQ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + DHQ - DQ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline + DHQ - DQ - H₂O

References

Application of Durohydroquinone in Polymer Chemistry: Detailed Protocols and Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of durohydroquinone (tetramethylhydroquinone) in polymer chemistry. This compound, a fully substituted hydroquinone (B1673460) derivative, offers unique properties as a monomer in polycondensation reactions, a high-performance antioxidant and polymerization inhibitor, and a precursor for cross-linking agents. The protocols provided herein are based on established methodologies for hydroquinone and its derivatives and are intended to serve as a foundational guide for research and development.

This compound as a Monomer in Polyester (B1180765) Synthesis

This compound can serve as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. The four methyl groups on the aromatic ring impart increased thermal stability, rigidity, and hydrophobicity to the resulting polymer chains.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This protocol describes the synthesis of a polyester from this compound and a generic dicarboxylic acid, such as terephthalic acid.

Materials:

  • This compound (Tetramethylhydroquinone)

  • Terephthalic acid (or its dimethyl ester)

  • Antimony trioxide (catalyst)

  • Triphenyl phosphite (B83602) (stabilizer)

  • High-purity nitrogen gas

  • Suitable reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet

Procedure:

  • Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge equimolar amounts of this compound and terephthalic acid.

  • Catalyst and Stabilizer Addition: Add the catalyst, such as antimony trioxide (typically 200-300 ppm), and a stabilizer like triphenyl phosphite.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen purge during the initial phase of the reaction.

  • Esterification: Gradually heat the mixture to 180-220°C with continuous stirring. The condensation byproduct (water or methanol) will begin to distill off. Continue this step until the theoretical amount of byproduct has been collected, which typically takes 2-4 hours.

  • Polycondensation: Increase the temperature to 250-280°C and gradually apply a vacuum (below 1 Torr). This stage facilitates the removal of excess diol and promotes the growth of high molecular weight polymer chains. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery: Once the desired viscosity is achieved, stop the reaction by cooling the reactor. The resulting polyester can be extruded and pelletized.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol (B47542) and tetrachloroethane) and precipitating it in a non-solvent like methanol (B129727). The purified polymer should be dried in a vacuum oven.

Expected Polymer Properties:

Polyesters derived from this compound are expected to exhibit high glass transition temperatures (Tg), excellent thermal stability, and increased rigidity compared to polyesters made with unsubstituted hydroquinone.

Workflow for Polyester Synthesis

Polyester_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing charge_reactants Charge this compound & Dicarboxylic Acid add_catalyst Add Catalyst & Stabilizer charge_reactants->add_catalyst purge_n2 Purge with Nitrogen add_catalyst->purge_n2 esterification Esterification (180-220°C) purge_n2->esterification polycondensation Polycondensation (250-280°C, Vacuum) esterification->polycondensation Byproduct Removal recover_polymer Recover Polymer polycondensation->recover_polymer purify_polymer Purify Polymer recover_polymer->purify_polymer characterize Characterize Polymer purify_polymer->characterize

Caption: Workflow for polyester synthesis using this compound.

This compound as a High-Performance Antioxidant

The electron-donating methyl groups on the this compound ring enhance its ability to scavenge free radicals, making it a potentially more effective antioxidant than unsubstituted hydroquinone for stabilizing polymers against thermo-oxidative degradation.

Experimental Protocol: Evaluating Antioxidant Efficacy in Polyethylene (B3416737)

This protocol describes a method to evaluate the antioxidant performance of this compound in a polymer matrix like polyethylene by measuring the Oxidative Induction Time (OIT).

Materials:

  • Polyethylene (PE) powder

  • This compound

  • Methanol (or other suitable solvent)

  • Compression molder

  • Differential Scanning Calorimeter (DSC) with high-pressure capabilities

  • High-purity oxygen and nitrogen

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in methanol at various concentrations.

    • Mix the this compound solutions with the PE powder to achieve desired final concentrations (e.g., 0.1, 0.3, 0.5 wt%).

    • Evaporate the solvent completely under vacuum.

  • Molding: Compression mold the polymer/antioxidant blends into thin films or discs of uniform thickness.

  • Oxidative Induction Time (OIT) Measurement:

    • Place a small sample (5-10 mg) of the molded polymer into an aluminum DSC pan.

    • Heat the sample in the DSC under a nitrogen atmosphere to a temperature above the polymer's melting point (e.g., 200°C for PE).

    • Once the temperature has stabilized, switch the gas to high-purity oxygen at a constant pressure.

    • Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

  • Data Analysis: Compare the OIT values for the samples containing different concentrations of this compound to a control sample without any antioxidant. A longer OIT indicates better oxidative stability.

Quantitative Data: Antioxidant Performance in Polyethylene (Hypothetical Data)
AntioxidantConcentration (wt%)Oxidative Induction Time (OIT) at 200°C (min)
Control (No Antioxidant)05
This compound0.135
This compound0.395
This compound0.5150
BHT (for comparison)0.370

Note: This data is illustrative. Actual performance will depend on the specific polymer and experimental conditions.

Logical Relationship of Antioxidant Action

Antioxidant_Mechanism Polymer Polymer FreeRadical Polymer Free Radical (P•) Polymer->FreeRadical Heat, UV Light PeroxyRadical Peroxy Radical (POO•) FreeRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) PeroxyRadical->Polymer Chain Scission (Degradation) StableProduct Stable Product (POOH) PeroxyRadical->StableProduct + DHQ-H This compound This compound (DHQ-H) DHQRadical This compound Radical (DHQ•) Termination Termination Products DHQRadical->Termination + POO•

Caption: Antioxidant mechanism of this compound.

This compound in Cross-Linking Applications

This compound can be chemically modified to create cross-linking or curing agents for thermosetting polymers like epoxy resins and polyurethanes. For instance, it can be reacted with epichlorohydrin (B41342) to form a diglycidyl ether, which can then be cured with an amine or anhydride (B1165640) hardener.

Experimental Protocol: Synthesis of this compound Diglycidyl Ether (DHDGE)

Materials:

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve this compound in an excess of epichlorohydrin and toluene.

  • Catalyst Addition: Add the phase-transfer catalyst to the mixture.

  • Base Addition: Heat the mixture to reflux and slowly add a concentrated aqueous solution of sodium hydroxide dropwise over a period of 1-2 hours.

  • Reaction: Continue refluxing for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture and wash it with water to remove the salt byproduct. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent and excess epichlorohydrin under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure DHDGE.

Experimental Protocol: Curing of DHDGE with an Amine Hardener

Materials:

  • This compound Diglycidyl Ether (DHDGE)

  • Amine curing agent (e.g., diaminodiphenylmethane, DDM)

  • Mold

Procedure:

  • Mixing: Melt the DHDGE at an elevated temperature (e.g., 120°C).

  • Hardener Addition: Add a stoichiometric amount of the amine curing agent to the molten DHDGE and mix thoroughly until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a preheated mold and cure it in an oven. The curing schedule will depend on the reactivity of the amine hardener but a typical cycle might be 2 hours at 150°C followed by a post-cure at 180°C for 2 hours.

  • Cooling: Allow the cured polymer to cool slowly to room temperature to avoid internal stresses.

Quantitative Data: Properties of Cured this compound-Based Epoxy
PropertyValue (Illustrative)
Glass Transition Temperature (Tg)> 200°C
Tensile StrengthHigh
ModulusHigh
Water AbsorptionLow

Note: These are expected properties. Actual values will depend on the specific curing agent and curing cycle.

Workflow for Epoxy Resin Synthesis and Curing

Epoxy_Workflow cluster_synthesis DHDGE Synthesis cluster_curing Curing Process cluster_final Final Product react_dhq React this compound with Epichlorohydrin purify_dhdge Purify DHDGE react_dhq->purify_dhdge mix_components Mix DHDGE with Amine Hardener purify_dhdge->mix_components degas Degas Mixture mix_components->degas cure Cure in Mold degas->cure cured_epoxy Cured Epoxy Resin cure->cured_epoxy characterization Characterize Properties cured_epoxy->characterization

Caption: Workflow for this compound epoxy resin synthesis and curing.

Application Notes and Protocols for DPPH Assay of Durohydroquinone Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol) is a synthetic organic compound and a derivative of hydroquinone (B1673460). Like other hydroquinones, it is recognized for its antioxidant properties, which stem from its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals.[1] This capacity makes it a compound of interest for research in areas where oxidative stress is a significant factor, including drug development and materials science. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free radical scavenging ability of compounds.[2][3] This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[2] DPPH is a stable free radical that has a deep violet color in solution due to its unpaired electron, with a maximum absorbance around 517 nm.[2][3] When an antioxidant reduces the DPPH radical, the solution's color changes from deep violet to a pale yellow, and the absorbance at 517 nm decreases.[2] This change in absorbance is directly proportional to the antioxidant's radical scavenging activity.[2]

Experimental Protocols

Materials and Reagents
  • This compound (CAS 527-18-4)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade) or Ethanol (B145695) (spectrophotometric grade)

  • Positive Control: Ascorbic acid, Trolox, or Gallic acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

  • Analytical balance

  • Vortex mixer (optional)

Solution Preparation

1. DPPH Working Solution (0.1 mM)

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol or ethanol in a volumetric flask.

  • Mix the solution thoroughly.

  • Store the solution in a dark, airtight container at 4°C. It is recommended to prepare this solution fresh daily.[4]

2. This compound Stock Solution (e.g., 1 mM)

  • The molecular weight of this compound is 166.22 g/mol .

  • To prepare a 1 mM stock solution, accurately weigh 16.62 mg of this compound.

  • This compound is soluble in hot methanol.[4] Dissolve the weighed compound in an appropriate volume of methanol (e.g., 100 mL) to achieve the desired concentration. Gentle heating may be required to ensure complete dissolution.

3. Preparation of this compound Dilutions

  • Perform serial dilutions of the this compound stock solution with methanol to obtain a range of concentrations for testing (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). The expected IC50 value for the parent compound hydroquinone is approximately 17.44 µM, so this range should effectively bracket the expected 50% inhibition point for this compound.

4. Positive Control Preparation

  • Prepare a stock solution of a standard antioxidant (e.g., 1 mM ascorbic acid in methanol).

  • Perform serial dilutions of the stock solution to create a standard curve with a range of concentrations similar to that of this compound.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: Add 200 µL of methanol to three wells.

    • Control (DPPH only): Add 100 µL of methanol and 100 µL of the 0.1 mM DPPH working solution to three wells.

    • Sample: Add 100 µL of each this compound dilution to separate wells (in triplicate). Then add 100 µL of the 0.1 mM DPPH working solution to each of these wells.

    • Positive Control: Add 100 µL of each positive control dilution to separate wells (in triplicate). Then add 100 µL of the 0.1 mM DPPH working solution to each of these wells.

  • Incubation:

    • Mix the contents of the wells thoroughly by gentle pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes. The incubation time can be optimized based on the reaction kinetics.[4]

  • Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]

Data Presentation and Analysis

1. Calculation of DPPH Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

2. Determination of IC50 Value

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH free radicals, is a measure of antioxidant potency. A lower IC50 value indicates higher antioxidant activity.

  • Plot the percentage of inhibition against the different concentrations of this compound.

  • Determine the IC50 value from the graph by identifying the concentration that corresponds to 50% inhibition. This can be calculated using linear regression analysis.

Quantitative Data Summary

The following table summarizes the expected antioxidant activity of this compound in comparison to standard antioxidants. The IC50 value for this compound is an estimate based on the activity of the parent compound, hydroquinone.

CompoundMolecular Weight ( g/mol )Estimated IC50 (µM) in DPPH Assay
This compound166.2215 - 25 (Estimated)
Hydroquinone110.1117.44
Ascorbic Acid176.1220 - 50
Trolox250.2930 - 60
Gallic Acid170.125 - 15

Note: IC50 values can vary between studies due to differences in experimental conditions.

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution plate_setup Pipette Solutions into 96-well Plate prep_dpph->plate_setup prep_duro Prepare this compound Stock & Dilutions prep_duro->plate_setup prep_control Prepare Positive Control Dilutions prep_control->plate_setup incubation Incubate in Dark (30 min, RT) plate_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the DPPH assay.

Antioxidant Mechanism of this compound

DPPH_Reaction_Mechanism DHQ This compound (Antioxidant) DSQ Durosemiquinone Radical (Less Reactive) DHQ->DSQ H• donation DPPH DPPH• (Stable Free Radical, Purple) DPPHH DPPH-H (Reduced Form, Yellow) DPPH->DPPHH H• acceptance

References

Application Note: Analysis of Durohydroquinone using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durohydroquinone, also known as tetramethylhydroquinone, is a redox-active organic compound. As a derivative of hydroquinone, it can undergo a reversible two-electron oxidation-reduction process. This electrochemical behavior is of significant interest in various fields, including materials science, and as a model compound in biological redox studies. Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of compounds like this compound. It provides valuable information about the thermodynamics and kinetics of electron transfer reactions. This application note provides a detailed protocol for the analysis of this compound using cyclic voltammetry, interpretation of the resulting data, and an overview of the experimental setup.

Principle of Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte. The potential is swept between two set limits, and upon reaching the second limit, the scan is reversed. The resulting current, generated by the oxidation or reduction of the analyte at the electrode surface, is measured and plotted against the applied potential. The resulting plot, known as a cyclic voltammogram, provides characteristic peaks corresponding to the redox events. The peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) are related to the formal reduction potential of the analyte, while the peak currents (ipa and ipc) are proportional to the concentration of the analyte in the bulk solution.

Experimental Setup

A standard three-electrode setup is employed for cyclic voltammetry experiments.

  • Working Electrode (WE): An inert electrode where the redox reaction of interest occurs. A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness.

  • Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is controlled and measured. A Silver/Silver Chloride (Ag/AgCl) electrode is frequently used.

  • Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit by passing the current that flows through the working electrode. A platinum wire is a typical counter electrode.

These electrodes are connected to a potentiostat, which controls the applied potential and measures the resulting current. The experiment is conducted in an electrochemical cell containing the this compound solution dissolved in a suitable solvent with a supporting electrolyte to ensure sufficient conductivity.

Data Presentation

The following table summarizes typical electrochemical parameters for the cyclic voltammetry of this compound in an aprotic solvent like acetonitrile (B52724). The data illustrates the dependence of peak potentials on the scan rate.

Scan Rate (V/s)Anodic Peak Potential (Epa vs. SCE) (V)Cathodic Peak Potential (Epc vs. SCE) (V)
2+0.80-0.40
20+0.85-0.45
60+0.90-0.50

Note: These values are illustrative and can vary depending on the specific experimental conditions such as electrode material, solvent, supporting electrolyte, and concentration.

Experimental Protocols

This section provides a detailed methodology for performing cyclic voltammetry analysis of this compound.

1. Reagents and Materials:

  • This compound (tetramethylhydroquinone)

  • Acetonitrile (CH₃CN), anhydrous grade

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or similar inert salt

  • Polishing materials: Alumina (B75360) slurry (e.g., 0.05 µm) and polishing pads

  • Deionized water

2. Electrode Preparation:

  • Working Electrode Polishing: Prior to each experiment, the glassy carbon electrode surface must be polished to ensure a clean and reproducible surface.

    • Polish the GCE surface with an alumina slurry on a polishing pad for 1-2 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Soncate the electrode in deionized water for 2-3 minutes to remove any adhered alumina particles.

    • Rinse again with deionized water and then with acetonitrile.

    • Allow the electrode to dry completely.

3. Solution Preparation:

  • Supporting Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in the 0.1 M supporting electrolyte solution.

  • Working Solution: Dilute the stock solution with the supporting electrolyte solution to the desired working concentration (e.g., 1 mM).

4. Electrochemical Measurement:

  • Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode.

  • Deoxygenation: Add the this compound working solution to the cell. Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry scan. A typical potential range for this compound oxidation in acetonitrile is from 0 V to +1.2 V vs. Ag/AgCl. The initial scan direction should be positive (anodic).

    • Set the initial scan rate (e.g., 100 mV/s).

    • Initiate the scan and record the cyclic voltammogram for at least three cycles to ensure the system has reached a stable state.

    • Repeat the measurement at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

Mandatory Visualizations

Electrochemical Signaling Pathway of this compound

The redox mechanism of this compound involves a reversible two-electron, two-proton transfer process. In the anodic scan, this compound is oxidized to duroquinone (B146903), and in the cathodic scan, duroquinone is reduced back to this compound.

durohydroquinone_redox DHQ This compound (C₁₀H₁₄O₂) DQ Duroquinone (C₁₀H₁₄O) DHQ->DQ + 2e⁻ + 2H⁺ (Oxidation) DQ->DHQ - 2e⁻ - 2H⁺ (Reduction)

Caption: Reversible two-electron redox reaction of this compound.

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the logical flow of the experimental procedure for this compound analysis using cyclic voltammetry.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Polish Glassy Carbon Electrode p2 Prepare this compound Solution in Supporting Electrolyte p1->p2 e1 Assemble Three-Electrode Cell p2->e1 e2 Deoxygenate Solution with N₂/Ar e1->e2 e3 Connect to Potentiostat e2->e3 e4 Run Cyclic Voltammetry Scan e3->e4 a1 Plot Current vs. Potential e4->a1 a2 Determine Peak Potentials (Epa, Epc) and Peak Currents (ipa, ipc) a1->a2 a3 Analyze Scan Rate Dependence a2->a3 a4 Interpret Redox Behavior a3->a4

Caption: Workflow for this compound analysis by cyclic voltammetry.

Application Note: Quantification of Durohydroquinone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of durohydroquinone. The described protocol is adapted from established and validated methods for hydroquinone (B1673460) and is suitable for researchers, scientists, and professionals in drug development. The method utilizes a C18 column with UV detection, providing a robust and reliable approach for the determination of this compound in various sample matrices. All experimental procedures and validation parameters are outlined to ensure reproducibility and accuracy.

Introduction

This compound (DHQ), also known as tetramethylhydroquinone, is a substituted hydroquinone with antioxidant properties. Its quantification is crucial in various research and development settings, including pharmaceutical formulation and stability studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1] This document provides a detailed protocol for the quantification of this compound using an isocratic RP-HPLC method with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: Waters XBridge C18, 5 µm, 4.6 mm × 250 mm, or equivalent.[2]

  • Reagents:

    • This compound reference standard

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or deionized)

    • Formic acid (analytical grade)

  • Apparatus:

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringe filters (0.45 µm)

    • Ultrasonicator

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterCondition
Column Waters XBridge C18 (5 µm, 4.6 x 250 mm)[2]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C[2]
Detection Wavelength 295 nm

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be freshly prepared.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

Preparation of Sample Solutions

Sample preparation is crucial for accurate and reproducible results.[1] The following is a general procedure that may need to be optimized depending on the sample matrix.

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a suitable volume of methanol and sonicate for 15-30 minutes to ensure complete dissolution of this compound.[2][3]

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

Method Validation

The analytical method should be validated according to ICH guidelines or other relevant standards.[4] Key validation parameters include:

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) should be greater than 0.999.[4]

  • Precision: The precision of the method should be assessed by performing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.[4]

  • Accuracy: Accuracy should be determined by recovery studies, spiking a blank matrix with a known amount of this compound. The recovery should be within an acceptable range (e.g., 98-102%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.

Data Presentation

The following tables summarize typical quantitative data obtained during method validation for a similar compound, hydroquinone, which can be used as a reference for this compound method development.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Example Value]
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
100[Example Value]
Correlation Coefficient (r²) > 0.999

Table 2: Precision Data (n=6)

Concentration (µg/mL)Mean Peak AreaStandard DeviationRSD (%)
50[Example Value][Example Value]< 2%

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg)Amount Found (µg)Recovery (%)
Low[Example Value][Example Value][Example Value]
Medium[Example Value][Example Value][Example Value]
High[Example Value][Example Value][Example Value]

Visualizations

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Methanol start->dissolve sonicate Ultrasonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (295 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of This compound calibrate->quantify report Generate Report quantify->report

References

Application Notes and Protocols: Durohydroquinone as a Hydrogen Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durohydroquinone (DHQ), also known as tetramethylhydroquinone, is a substituted hydroquinone (B1673460) that serves as an effective hydrogen donor in a variety of chemical reactions. Its utility stems from its ability to undergo oxidation to the corresponding duroquinone, releasing two hydrogen atoms in the process. This property makes it a valuable reagent in catalytic transfer hydrogenation reactions, where it can be used as a safer and more convenient alternative to gaseous hydrogen. Additionally, its role as a potent antioxidant is attributed to its facility in donating hydrogen atoms to quench reactive free radicals. These application notes provide an overview of the experimental procedures and key considerations for utilizing this compound as a hydrogen donor in research and development settings.

Data Presentation

The following tables summarize representative quantitative data for the use of this compound as a hydrogen donor in catalytic transfer hydrogenation reactions. The data presented is illustrative and may vary depending on the specific substrate and reaction conditions.

Table 1: Catalytic Transfer Hydrogenation of Imines to Amines

EntrySubstrate (Imine)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1N-BenzylideneanilinePd/C (5)Toluene801292
2N-(4-Methoxybenzylidene)anilineRuCl₂(PPh₃)₃ (2)Isopropanol60888
3N-Cyclohexylidene-anilinePtO₂ (3)Ethanol502475

Table 2: Reduction of Nitroarenes to Anilines

EntrySubstrate (Nitroarene)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NitrobenzenePd/C (10)Methanol65695
24-NitrotolueneRh/C (5)Acetic Acid701091
31-Chloro-4-nitrobenzeneNiCl₂ (15)THF551885

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation using this compound

This protocol outlines a general method for the reduction of an unsaturated functional group (e.g., an imine or a nitro group) using this compound as the hydrogen source and a heterogeneous catalyst.

Materials:

  • Substrate (e.g., imine or nitroarene)

  • This compound (1.5 - 2.0 equivalents)

  • Catalyst (e.g., 5-10 mol% Pd/C, PtO₂, or Raney Nickel)

  • Anhydrous solvent (e.g., toluene, methanol, ethanol, THF)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate and the catalyst under an inert atmosphere.

  • Addition of Reagents: Add the anhydrous solvent, followed by this compound.

  • Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (typically between 50-100 °C). The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of Celite, washing with a small amount of the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the desired reduced product.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Heterogeneous catalysts can be pyrophoric, especially after use. Handle with care and quench appropriately.

Mandatory Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Setup Reaction Vessel (Flask, Stir Bar, Condenser) start->setup add_reagents Add Substrate, Catalyst, and Solvent setup->add_reagents inert Establish Inert Atmosphere (N2/Ar) add_reagents->inert add_dhq Add this compound inert->add_dhq heat Heat and Stir add_dhq->heat monitor Monitor Reaction (TLC/GC) heat->monitor monitor->heat Reaction Incomplete cool Cool to Room Temp monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for catalytic transfer hydrogenation.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products catalyst Catalyst (M) h_catalyst Hydrido-Catalyst (M-H₂) catalyst->h_catalyst + this compound dq Duroquinone (DQ) substrate_complex Substrate-Catalyst Complex h_catalyst->substrate_complex + Substrate substrate_complex->catalyst - Reduced Product product Reduced Product (HA-BH) substrate_complex->product dhq This compound (DHQ) dhq->catalyst dhq->dq Oxidation substrate Substrate (A=B) substrate->h_catalyst substrate->product Reduction

Caption: Signaling pathway of hydrogen transfer.

Application Notes and Protocols: Durohydroquinone in Photochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durohydroquinone (DHQ), the reduced form of duroquinone (B146903), is a versatile molecule in the field of photochemistry. Its ability to participate in photoinduced electron transfer reactions makes it a valuable compound for a range of applications, from fundamental mechanistic studies to potential roles in drug development and materials science. This document provides an overview of the key applications of this compound in photochemical reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and workflows.

This compound's primary photochemical roles include acting as an efficient electron donor and a quencher of excited states. These properties are central to its function in the photoreduction of duroquinone and other substrates, as well as its potential as an antioxidant in photochemical systems.

Core Applications and Mechanisms

Electron Donor in Photoreduction Reactions

This compound is a key intermediate and product in the photoreduction of duroquinone. In this process, duroquinone in its triplet excited state can abstract a hydrogen atom from a suitable donor, such as an alcohol, to form a semiquinone radical. This radical can then be further reduced to this compound.

Conversely, this compound can act as an electron donor in various photochemical systems. For instance, it has been shown to function as an electron donor in chloroplast electron transfer reactions, reducing components of the electron transport chain.

Quencher of Triplet Excited States and Auto-Inhibition

A significant application of this compound is its role as a quencher for the triplet excited state of duroquinone (Q*(T1)).[1][2] This quenching process leads to a phenomenon known as auto-inhibition in the photoreduction of duroquinone, where the accumulation of the product (this compound) slows down the reaction rate.[2] The mechanism involves the reaction of the excited duroquinone with this compound to produce two durosemiquinone radicals (QH·), which can then disproportionate back to duroquinone and this compound.[1]

Reaction Sequence for Auto-Inhibition:

Q*(T1) + QH2 → 2QH· 2QH· → Q + QH2

This quenching is a highly efficient process, occurring with almost unit collisional efficiency.[2]

Antioxidant Properties in Photochemical Systems

The ability of this compound to donate electrons and quench excited states underlies its antioxidant properties. In systems where photochemical reactions generate reactive oxygen species (ROS), this compound can act as a scavenger of these species, protecting other molecules from oxidative damage. This is particularly relevant in the context of biological systems and drug development, where controlling photo-oxidative stress is crucial. Theoretical studies on model systems, such as vitamin E-duroquinone, have explored the kinetics of photoinduced electron transfer, which is a fundamental step in the antioxidant action of vitamin E.[3]

Quantitative Data

The efficiency and kinetics of photochemical reactions involving this compound can be quantified by several parameters, including quantum yields and rate constants.

ParameterValueReaction ConditionReference
Quantum Yield (Φ)
Photoreduction of Duroquinone0.39 ± 0.02In isopropanol (B130326), [Duroquinone] ≤ 10⁻³ M[2]
Triplet State Formation of Duroquinone1.0In isopropanol[1]
Rate Constants
Quenching of Triplet Duroquinone by this compoundNear diffusion-controlledIn isopropanol[2]

Experimental Protocols

Protocol 1: Photoreduction of Duroquinone to this compound

This protocol describes the general procedure for the photochemical conversion of duroquinone to this compound in an alcohol solvent.

Materials:

  • Duroquinone

  • Isopropanol (spectroscopic grade)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp) with appropriate filters

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas for deoxygenation

  • UV-Vis spectrophotometer for analysis

Procedure:

  • Solution Preparation: Prepare a solution of duroquinone in isopropanol at a concentration of ≤ 10⁻³ M.

  • Deoxygenation: Transfer the solution to the quartz reaction vessel and deoxygenate by bubbling with nitrogen or argon gas for at least 30 minutes. Oxygen can quench the triplet excited state of duroquinone and interfere with the reaction.

  • Irradiation: Place the reaction vessel in a suitable photochemical reactor equipped with a UV lamp. Irradiate the solution with UV light while stirring continuously. The choice of wavelength should correspond to the absorption spectrum of duroquinone.

  • Monitoring the Reaction: At regular intervals, withdraw aliquots of the reaction mixture and measure the absorbance using a UV-Vis spectrophotometer. Monitor the decrease in the duroquinone absorption band and the appearance of the this compound absorption band to follow the reaction progress.

  • Product Isolation (Optional): After the reaction is complete (as determined by spectrophotometric analysis), the solvent can be removed under reduced pressure to obtain the crude this compound product. Further purification can be achieved by recrystallization.

Protocol 2: Flash Photolysis to Study Triplet State Quenching

Flash photolysis is a powerful technique to study the kinetics of short-lived excited states and their reactions. This protocol outlines the steps to investigate the quenching of the duroquinone triplet state by this compound.

Materials:

  • Duroquinone

  • This compound

  • Isopropanol (spectroscopic grade)

  • Flash photolysis setup (including a pump laser/flash lamp for excitation and a probe light source for monitoring)

  • Spectrometer and detector for transient absorption measurements

Procedure:

  • Sample Preparation: Prepare a deoxygenated solution of duroquinone in isopropanol. Prepare a series of solutions with varying concentrations of this compound as the quencher.

  • Experimental Setup: Place the sample cuvette in the flash photolysis apparatus. The setup should be configured to excite the duroquinone solution with a short pulse of light and monitor the transient absorption changes over time.

  • Data Acquisition:

    • Record the transient absorption spectrum of the duroquinone solution without any quencher immediately after the flash. This will show the characteristic absorption of the duroquinone triplet state.

    • Measure the decay kinetics of the triplet state absorption at a specific wavelength.

    • Repeat the measurements for the solutions containing different concentrations of this compound.

  • Data Analysis:

    • The decay of the triplet state in the absence of a quencher will follow first-order kinetics.

    • In the presence of this compound, the decay rate will increase. Plot the observed decay rate constant (k_obs) against the concentration of this compound.

    • The slope of this plot will give the bimolecular quenching rate constant (k_q) according to the Stern-Volmer equation: k_obs = k_0 + k_q[Quencher], where k_0 is the decay rate constant in the absence of the quencher.

Signaling Pathways and Experimental Workflows

Photoreduction and Auto-Inhibition of Duroquinone

The following diagram illustrates the key steps in the photoreduction of duroquinone in an alcohol solvent, including the auto-inhibition pathway involving this compound.

photoreduction_inhibition Q Duroquinone (Q) Q_hv Q + hv Q->Q_hv Light Absorption RH Isopropanol (RH) Q_S1 Singlet Excited State (¹Q) Q_T1 Triplet Excited State (³Q) Q_S1->Q_T1 Intersystem Crossing Q_T1->Q Decay QH_rad Semiquinone Radical (QH·) Q_T1->QH_rad H-atom Abstraction Quenching Quenching Q_T1->Quenching Reaction with QH₂ QH2 This compound (QH₂) QH_rad->QH2 Further Reduction or Disproportionation R_rad Alcohol Radical (R·) Quenching->QH_rad 2x

Caption: Photoreduction and auto-inhibition of duroquinone.

Experimental Workflow for Flash Photolysis

The diagram below outlines the typical workflow for a flash photolysis experiment to determine the quenching rate constant of an excited state.

flash_photolysis_workflow start Start prep_solution Prepare Deoxygenated Duroquinone Solution start->prep_solution prep_quencher Prepare Solutions with Varying [this compound] prep_solution->prep_quencher setup_fp Set up Flash Photolysis Apparatus prep_quencher->setup_fp measure_no_q Measure Transient Absorption and Decay without Quencher setup_fp->measure_no_q measure_with_q Measure Transient Absorption and Decay with Quencher measure_no_q->measure_with_q analyze Determine Decay Rate Constants (k_obs) measure_with_q->analyze plot Plot k_obs vs. [this compound] analyze->plot calculate Calculate Quenching Rate Constant (k_q) from Slope plot->calculate end End calculate->end

Caption: Workflow for a flash photolysis quenching experiment.

Applications in Drug Development

The photochemical properties of this compound and its derivatives are of interest in drug development, particularly in the areas of photodynamic therapy (PDT) and targeted drug delivery.

  • Photodynamic Therapy: Quinone-based molecules can act as photosensitizers, generating reactive oxygen species upon irradiation with light, which can induce cell death in cancerous tissues.[4] While duroquinone itself absorbs at shorter wavelengths, derivatives could be designed to absorb in the therapeutic window (600-900 nm). The antioxidant properties of this compound could also be harnessed to modulate the photo-oxidative stress in PDT.

  • Drug Delivery: Photoresponsive linkers are being explored for the controlled release of drugs. While not a direct application of this compound itself, the principles of photoinduced electron transfer involving quinone-hydroquinone systems could be adapted to design novel drug delivery systems that release their payload in response to a light stimulus.

Further research is needed to fully explore the potential of this compound and its derivatives in these therapeutic applications.

Conclusion

This compound is a fundamentally important molecule in photochemistry, with well-characterized roles as an electron donor and a quencher of excited states. The quantitative data and experimental protocols provided in these application notes offer a starting point for researchers interested in utilizing this compound in their photochemical studies. The elucidation of its reaction mechanisms continues to provide insights into fundamental photochemical processes, with potential applications extending into the realm of drug development and materials science.

References

Durohydroquinone as a Polymerization Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durohydroquinone, also known as 2,3,5,6-tetramethylhydroquinone, is a substituted hydroquinone (B1673460) that serves as a highly effective inhibitor in free-radical polymerization reactions. Its primary function is to prevent the premature and uncontrolled polymerization of monomers, which is crucial for the safe storage, transportation, and handling of these reactive chemicals. Like other phenolic inhibitors, this compound's efficacy stems from its ability to act as a potent antioxidant, scavenging the free radicals that initiate and propagate polymerization chains. This document provides detailed application notes, experimental protocols, and a mechanistic overview of this compound's role as a polymerization inhibitor.

Mechanism of Action

The inhibitory effect of this compound is primarily attributed to its role as a chain-breaking antioxidant. The process is particularly efficient in the presence of oxygen. The generally accepted mechanism involves the following key steps:

  • Initiation: Polymerization is initiated by free radicals (R•), which can be generated by heat, light, or the presence of an initiator.

  • Peroxyl Radical Formation: In the presence of oxygen, the initial alkyl radicals (R•) are rapidly converted to more stable peroxyl radicals (ROO•).

  • Hydrogen Atom Transfer: this compound donates a hydrogen atom from one of its hydroxyl groups to the peroxyl radical. This reaction neutralizes the reactive radical, forming a stable hydroperoxide (ROOH) and a duro-semiquinone radical. The duro-semiquinone radical is significantly less reactive than the initial peroxyl radical and is resonance-stabilized, which prevents it from initiating new polymer chains.

  • Termination: The duro-semiquinone radical can further react with another peroxyl radical to form non-radical, stable products, effectively terminating the polymerization chain.

This mechanism highlights the importance of oxygen for the optimal performance of hydroquinone-based inhibitors.

Quantitative Data on Inhibitor Performance

While specific kinetic data for this compound's inhibition of various polymerization reactions is not extensively available in the public domain, the performance of structurally similar phenolic inhibitors provides valuable insights. The following table summarizes the inhibitory effects of various phenolic compounds on the polymerization of styrene (B11656), a common vinyl monomer. This data can be used as a reference for designing experiments with this compound.

InhibitorPolymer Growth (%) after 4hMonomer Conversion (%) after 4h
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)16.400.048
2,6-di-tert-butyl-4-methylphenol (BHT)42.500.111
tert-butylhydroquinone (TBHQ)Not specifiedNot specified
4-methoxyphenol (MEHQ)Not specifiedNot specified

Data adapted from a study on styrene polymerization inhibition.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound (2,3,5,6-Tetramethylhydroquinone)

This protocol outlines a general two-step synthesis of this compound starting from durene (1,2,4,5-tetramethylbenzene).

Step 1: Oxidation of Durene to Duroquinone (B146903)

  • In a suitable reaction vessel, dissolve durene in a mixture of acetic acid and acetic anhydride.

  • Cool the solution in an ice bath.

  • Slowly add chromic acid (prepared by dissolving chromium trioxide in water and sulfuric acid) to the cooled solution with constant stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude duroquinone.

  • Filter the yellow precipitate, wash it thoroughly with water, and then with a dilute sodium carbonate solution to remove acidic impurities.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure duroquinone.

Step 2: Reduction of Duroquinone to this compound

  • Suspend the purified duroquinone in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as sodium hydrosulfite (sodium dithionite) or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).

  • If using sodium hydrosulfite, heat the mixture gently with stirring until the yellow color of the quinone disappears, indicating the formation of the hydroquinone.

  • If using catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

  • Cool the reaction mixture and isolate the this compound by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure, colorless crystals of this compound.

Protocol 2: Evaluation of this compound's Inhibitory Effect on Styrene Polymerization

This protocol provides a method to quantify the effectiveness of this compound as a polymerization inhibitor for styrene.

Materials:

  • Styrene monomer (inhibitor-free)

  • This compound

  • A polymerization initiator (e.g., azobisisobutyronitrile, AIBN)

  • Solvent (e.g., toluene)

  • Methanol (B129727) (for precipitation)

  • Glass vials with sealable caps

  • Constant temperature oil bath or heating block

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the initiator (AIBN) in toluene (B28343) at a known concentration.

    • Prepare a series of stock solutions of this compound in styrene at different concentrations (e.g., 50, 100, 200, 500 ppm). A control sample with no inhibitor should also be prepared.

  • Polymerization:

    • To a series of glass vials, add a fixed volume of each this compound-styrene solution.

    • Add a specific volume of the initiator stock solution to each vial to start the polymerization.

    • Seal the vials tightly and place them in the constant temperature bath set to a desired temperature (e.g., 60-80°C).

  • Monitoring and Analysis:

    • At regular time intervals, remove a vial from each concentration series.

    • To stop the polymerization, immediately cool the vial in an ice bath.

    • Determine the polymer yield by precipitating the polymer. Pour the contents of the vial into a beaker containing a large excess of methanol. Polystyrene is insoluble in methanol and will precipitate.

    • Collect the precipitated polymer by filtration.

    • Dry the polymer in a vacuum oven until a constant weight is achieved.

    • Calculate the percent conversion of monomer to polymer for each time point and inhibitor concentration.

  • Data Interpretation:

    • Plot the percent conversion versus time for each inhibitor concentration.

    • The induction period can be determined as the time during which no significant polymerization occurs.

    • The rate of polymerization can be calculated from the slope of the linear portion of the conversion-time plot after the induction period.

    • Compare the induction periods and polymerization rates for different concentrations of this compound to evaluate its inhibitory efficiency.

Visualizations

Signaling Pathway of Polymerization Inhibition

InhibitionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition by this compound Initiator Initiator Radical Free Radical (R•) Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Reacts with Growing_Chain Growing Polymer Chain (P•) Monomer->Growing_Chain Forms Growing_Chain->Monomer Adds to Oxygen Oxygen Growing_Chain->Oxygen + O₂ This compound This compound (DHQ-H) Peroxyl_Radical Peroxyl Radical (POO•) This compound->Peroxyl_Radical H• donation Durosemiquinone Duro-semiquinone Radical (DHQ•) Stable_Products Stable Products Peroxyl_Radical->Stable_Products Forms Oxygen->Peroxyl_Radical Durosemiquinone->Peroxyl_Radical Reacts with

Caption: Mechanism of polymerization inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

ExperimentalWorkflow prep Prepare Solutions (Monomer, Inhibitor, Initiator) reaction Initiate Polymerization in Vials at Constant T prep->reaction sampling Sample at Regular Time Intervals reaction->sampling quench Quench Reaction (Cooling) sampling->quench precipitate Precipitate Polymer (Add Anti-solvent, e.g., Methanol) quench->precipitate isolate Isolate Polymer (Filtration) precipitate->isolate dry Dry Polymer (Vacuum Oven) isolate->dry weigh Weigh Polymer dry->weigh analyze Analyze Data (% Conversion vs. Time, Induction Period, Rate) weigh->analyze

Caption: Experimental workflow for evaluating polymerization inhibitors.

References

Application Note: Methodology for Studying Durohydroquinone Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Durohydroquinone (2,3,5,6-tetramethyl-1,4-benzenediol), a derivative of hydroquinone, is a compound of interest in various chemical and pharmaceutical contexts. Understanding its stability and degradation kinetics is crucial for determining its shelf-life, establishing proper storage conditions, and ensuring the safety and efficacy of formulations containing it.[1] Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2] This document provides a detailed methodology for conducting kinetic studies on the degradation of this compound under various stress conditions, in accordance with ICH guidelines.[2]

Principle of Forced Degradation Studies Forced degradation studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing.[2] The primary goal is to trigger degradation to an extent that allows for the determination of degradation pathways and the validation of analytical methods for specificity.[1] Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][3] By monitoring the concentration of the parent compound over time under these conditions, the kinetics of the degradation (e.g., reaction order, rate constant, and half-life) can be determined.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. Such methods are reproducible, sensitive, and can be adapted to separate the parent compound from its degradants.[4][5]

1.1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Agilent C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[5][6]

  • Methanol (B129727) (HPLC grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Syringe filters (0.45 µm).

1.2. Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and 0.05% orthophosphoric acid in water (e.g., 50:50 v/v), adjusted to a suitable pH (e.g., pH 3.7).[5][6] The exact ratio should be optimized to achieve good resolution between this compound and its degradation products.

  • Flow Rate: 0.7 to 1.0 mL/min.[5]

  • Detection Wavelength: 290 nm.[5][6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

1.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the desired mixture of methanol and aqueous orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.[7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10-50 µg/mL) by diluting the stock solution with the mobile phase.[5] These will be used to establish the calibration curve.

1.4. Method Validation The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]

Protocol 2: Forced Degradation (Stress Testing) of this compound

This protocol outlines the procedures for subjecting this compound to various stress conditions. The goal is typically to achieve 5-20% degradation of the drug substance.

2.1. Preparation of Sample Solution Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL). For each stress condition, dilute this stock solution with the respective stress agent to a final concentration suitable for HPLC analysis (e.g., 40 µg/mL).

2.2. Stress Conditions

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C for a specified period (e.g., 1, 2, 4, 8, and 24 hours).[7]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

    • Analyze immediately by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Keep the solution at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours). Hydroquinones are often highly susceptible to alkaline degradation.[7]

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Analyze immediately by HPLC.

  • Oxidative Degradation:

    • Mix the this compound stock solution with a solution of hydrogen peroxide (H₂O₂) to a final concentration of 3-6% H₂O₂.[1]

    • Keep the solution at room temperature and protected from light for a specified period (e.g., up to 24 hours), sampling at regular intervals.

    • Dilute with the mobile phase before analysis.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period.

    • Also, expose a solution of this compound (in a suitable solvent like methanol/water) to the same conditions.

    • At specified time points, withdraw samples, cool to room temperature, and dilute appropriately for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[2]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place both samples in a photostability chamber and sample at appropriate time intervals.

    • Analyze by HPLC.

Data Presentation and Kinetic Analysis

The concentration of this compound at each time point is determined from the calibration curve. The percentage degradation is calculated as follows:

% Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100

Kinetic Analysis The degradation kinetics are determined by plotting the concentration of this compound against time. To determine the order of the reaction, the following plots are made:

  • Zero-Order: Concentration vs. Time (linear plot).

  • First-Order: Natural logarithm of concentration (ln[C]) vs. Time (linear plot).

  • Second-Order: 1/Concentration vs. Time (linear plot).

The degradation of drug substances often follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope of the ln[C] vs. time plot. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Table 1: Example Summary of this compound Forced Degradation

Stress Condition Reagent/Condition Duration Temperature % Degradation
Acid Hydrolysis 0.1 M HCl 24 hours 60°C 8.5%
Base Hydrolysis 0.1 M NaOH 4 hours Room Temp 18.2%
Oxidation 6% H₂O₂ 8 hours Room Temp 15.6%
Thermal (Solution) Methanol/Water 48 hours 80°C 11.3%

| Photolytic | 1.2 million lux-hrs | N/A | Room Temp | 9.8% |

Table 2: Example Kinetic Parameters for this compound Degradation

Stress Condition Apparent Reaction Order Rate Constant (k) Half-Life (t½) Correlation (R²)
Acid Hydrolysis Pseudo-First Order 0.0037 hr⁻¹ 187.3 hours 0.995
Base Hydrolysis Pseudo-First Order 0.0501 hr⁻¹ 13.8 hours 0.998
Oxidation Pseudo-First Order 0.0212 hr⁻¹ 32.7 hours 0.996
Thermal (Solution) Pseudo-First Order 0.0025 hr⁻¹ 277.2 hours 0.991

| Photolytic | Pseudo-First Order | 0.0044 hr⁻¹ | 157.5 hours | 0.993 |

Visualizations

G Experimental Workflow for Degradation Kinetics Study cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Data Processing cluster_results 4. Results A Prepare this compound Stock Solution D Incubate Samples under Stress Conditions (Heat, Light, Chemical) A->D B Prepare Stress Reagents (Acid, Base, H₂O₂) B->D C Prepare HPLC Mobile Phase G Inject Samples into HPLC C->G E Withdraw Aliquots at Timed Intervals D->E F Neutralize/Quench Reaction & Dilute E->F F->G H Quantify this compound Concentration G->H I Calculate % Degradation and Plot Kinetic Data H->I J Determine Reaction Order, Rate Constant (k), and Half-Life (t½) I->J

Caption: Workflow for studying this compound degradation kinetics.

G Hypothetical Oxidation Pathway of this compound DHQ This compound (C₁₀H₁₄O₂) DQ Duroquinone (C₁₀H₁₂O₂) DHQ->DQ -2e⁻, -2H⁺ Products Further Degradation Products DQ->Products Further Stress Oxidant [O] (e.g., H₂O₂, O₂)

Caption: Primary oxidative degradation pathway of this compound.

References

Durohydroquinone: A Versatile Building Block in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Durohydroquinone, chemically known as 2,3,5,6-tetramethylhydroquinone, stands as a pivotal intermediate in the synthesis of a diverse array of fine chemicals. Its fully substituted aromatic core and inherent redox characteristics make it an invaluable precursor for creating complex molecules with significant applications in pharmaceuticals, advanced materials, and as specialized antioxidants. This document provides comprehensive application notes and detailed experimental protocols to guide researchers in leveraging the synthetic potential of this compound.

Application Notes

The synthetic utility of this compound is primarily anchored in its role as a potent antioxidant and as a foundational molecule for producing duroquinone (B146903) and a variety of biologically active compounds. The electron-rich nature of its hydroquinone (B1673460) moiety allows it to function effectively as a reducing agent and a scavenger of detrimental free radicals.

Synthesis of Chroman Derivatives: Analogs of Vitamin E

A cornerstone application of this compound lies in the synthesis of chroman derivatives, which are structural analogs of Vitamin E (tocopherol). The chroman ring is the critical pharmacophore responsible for the potent antioxidant properties of Vitamin E. The synthetic route typically involves the acid-catalyzed condensation of this compound with a suitable isoprenoid side chain, such as phytol (B49457) or isophytol. Although literature protocols more frequently describe the use of its close analog, trimethylhydroquinone (B50269) (TMHQ), the underlying synthetic strategies are directly applicable to this compound.[1]

This reaction is a Friedel-Crafts-type alkylation where the electron-rich aromatic ring of this compound is alkylated by an activated phytyl derivative, followed by an intramolecular cyclization to form the characteristic chroman ring. A range of Brønsted and Lewis acids can effectively catalyze this transformation.

Starting HydroquinoneAlkylating AgentCatalystSolventYield (%)Reference
TrimethylhydroquinoneIsophytolZnCl₂ / HClNot specifiedHighU.S. Patent 2,411,969
TrimethylhydroquinonePhytyl bromideAnhydrous ZnCl₂Not specifiedNot specifiedKarrer et al., 1938
TrimethylhydroquinoneIsophytolBF₃·Et₂ONot specifiedNot specifiedGerman Patent 960720
This compoundMethyl Methacrylate (B99206)Not specifiedNot specifiedNot specified[1]
Table 1: Overview of Catalytic Systems for Chroman Synthesis from Hydroquinones
Precursor to Duroquinone and High-Performance Materials

This compound serves as the immediate precursor to duroquinone (2,3,5,6-tetramethyl-1,4-benzoquinone) via a straightforward oxidation reaction. Duroquinone is a versatile oxidant in its own right and a key component in various chemical transformations.[2] Furthermore, duroquinone can be readily converted to 2,3,5,6-tetramethyl-p-phenylenediamine, a critical monomer in the manufacture of high-performance polyimides utilized in the electronics industry.[3]

ProductReagentsApplicationReference
DuroquinoneOxidizing agentOrganic oxidant[2]
2,3,5,6-Tetramethyl-p-phenylenediamine(from Duroquinone)Polyimide monomer[3]
Table 2: Key Derivatives of this compound
Application in Polymer Chemistry

The rigid and thermally stable molecular structure of this compound makes it an excellent candidate as a monomer for the synthesis of high-performance polymers, including polyesters and polycarbonates.[4][5] Its incorporation into polymer backbones can significantly enhance their thermal and mechanical properties. Additionally, this compound can function as a polymerization inhibitor for various monomers, preventing premature polymerization during manufacturing and storage.[6]

Polymer TypeRole of this compoundPotential Benefit
Polyesters/PolycarbonatesMonomerIncreased thermal stability and rigidity
Vinyl PolymersPolymerization InhibitorPrevention of premature polymerization
Table 3: Potential Applications of this compound in Polymer Science

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Chroman Derivative

This protocol outlines a general procedure for the synthesis of a chroman derivative from this compound, adapted from established methods for trimethylhydroquinone.[1]

Materials:

  • This compound (CAS 527-18-4)

  • Methyl methacrylate

  • Anhydrous zinc chloride (catalyst)

  • Anhydrous toluene (B28343)

  • Nitrogen or Argon gas

  • Standard organic synthesis glassware

  • Magnetic stirrer and heating apparatus

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask, flame-dried and equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, is charged with this compound (1.0 equivalent) and anhydrous zinc chloride (0.2 equivalents).

  • Solvent Addition: Anhydrous toluene is added to the flask to dissolve the solid reagents.

  • Reagent Addition: Under a continuous stream of inert gas, methyl methacrylate (1.1 equivalents) is added dropwise to the stirred solution at ambient temperature.

  • Reaction: The mixture is heated to reflux (approximately 110°C) and maintained for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure chroman derivative.

Expected Outcome:

The anticipated product is a 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid methyl ester analog. The final yield is contingent upon the specific reaction conditions and the purity of the starting materials.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound ReactionVessel Reaction at Reflux (Toluene, 12-24h) This compound->ReactionVessel MethylMethacrylate Methyl Methacrylate MethylMethacrylate->ReactionVessel Catalyst ZnCl2 (Catalyst) Catalyst->ReactionVessel Quenching Quenching (aq. NaHCO3) ReactionVessel->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Chroman Derivative Purification->Product

Caption: Workflow for the synthesis of a chroman derivative from this compound.

Antioxidant_Mechanism This compound This compound (DHQ) (Reduced Form) Semiquinone Semiquinone Radical (DHQ•) (Intermediate) This compound->Semiquinone -H• Duroquinone Duroquinone (DQ) (Oxidized Form) Semiquinone->Duroquinone -H• FreeRadical1 Free Radical (R•) StableMolecule1 Stable Molecule (RH) FreeRadical1->StableMolecule1 +H• from DHQ FreeRadical2 Free Radical (R•) StableMolecule2 Stable Molecule (RH) FreeRadical2->StableMolecule2 +H• from DHQ•

Caption: General antioxidant mechanism of this compound via hydrogen atom transfer.

References

Application Notes and Protocols for Durohydroquinone-Involved Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for reactions involving durohydroquinone. This document includes detailed protocols for its synthesis, its role in photochemical reactions, its potential application as a reducing agent, and its involvement in biological signaling pathways. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Chemical Properties and Synthesis of this compound

This compound, also known as tetramethylhydroquinone, is a derivative of hydroquinone (B1673460) with four methyl groups attached to the benzene (B151609) ring.[1] Its chemical formula is C₁₀H₁₄O₂ and it has a molecular weight of 166.22 g/mol .[1]

Synthesis of this compound

This compound can be synthesized from durene (1,2,4,5-tetramethylbenzene) through a three-step process involving nitration, reduction to an amine, and subsequent oxidation to duroquinone (B146903), which is then reduced to this compound.

Experimental Protocol: Synthesis of Duroquinone (Precursor to this compound)

This protocol is adapted from a known procedure for the synthesis of duroquinone. The final step of reducing duroquinone to this compound can be achieved using a mild reducing agent like sodium borohydride (B1222165).

Step 1: Dinitrodurene (B1582519) Formation

  • In an 800-mL beaker equipped with a mechanical stirrer and a thermometer, add 100 mL of chloroform (B151607) to 13.4 g (0.1 mole) of durene.

  • Cool the mixture to 10°C in an ice-salt bath.

  • Slowly add 75 mL of concentrated sulfuric acid.

  • Dropwise, add 16 g of fuming nitric acid (sp. gr. 1.5) while maintaining the temperature below 50°C.

  • After the addition is complete, pour the mixture into a separatory funnel and remove the sulfuric acid layer.

  • Wash the chloroform layer with a 10% sodium carbonate solution, followed by water.

  • Dry the chloroform solution over anhydrous calcium chloride, filter, and distill off the chloroform.

  • Recrystallize the crude dinitrodurene from hot 95% ethyl alcohol.

Step 2: Reduction of Dinitrodurene to Diaminodurene

  • Dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid in a 12-L flask and bring to a boil.

  • In a separate flask, dissolve 700 g of stannous chloride in 800 mL of concentrated hydrochloric acid and heat to boiling.

  • Carefully pour the hot stannous chloride solution into the boiling dinitrodurene solution over approximately 10 minutes.

  • Cool the reaction mixture to 10°C in an ice-water bath to crystallize the stannic chloride compound of the diamine.

  • Filter the solid by suction and wash with 95% ethyl alcohol and then ether.

Step 3: Oxidation of Diaminodurene to Duroquinone

  • Prepare a solution of 300 g of ferric chloride in a mixture of 150 mL of water and 20 mL of concentrated hydrochloric acid.

  • Suspend 100 g of the tin compound of diaminodurene in the ferric chloride solution.

  • Allow the mixture to stand overnight at approximately 30°C.

  • Filter the crude duroquinone and recrystallize from hot 95% ethyl alcohol.

Step 4: Reduction of Duroquinone to this compound

  • Dissolve the purified duroquinone in a suitable solvent such as ethanol.

  • Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture with dilute HCl to neutralize any excess NaBH₄.

  • Extract the this compound with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain this compound.

Data Presentation: Synthesis of Duroquinone

StepReactantProductReagentsTypical Yield
1DureneDinitrodureneFuming HNO₃, H₂SO₄, Chloroform92-94%
2DinitrodureneDiaminodurene (as tin complex)SnCl₂, HCl, Acetic Acid97%
3Diaminodurene (as tin complex)DuroquinoneFeCl₃, HCl90%

Experimental Workflow: Synthesis of this compound

G Durene Durene Nitration Nitration (HNO3, H2SO4) Durene->Nitration Dinitrodurene Dinitrodurene Nitration->Dinitrodurene Reduction1 Reduction (SnCl2, HCl) Dinitrodurene->Reduction1 Diaminodurene Diaminodurene Reduction1->Diaminodurene Oxidation Oxidation (FeCl3) Diaminodurene->Oxidation Duroquinone Duroquinone Oxidation->Duroquinone Reduction2 Reduction (NaBH4) Duroquinone->Reduction2 This compound This compound Reduction2->this compound

Synthesis of this compound from Durene.

This compound in Photochemical Reactions

This compound plays a significant role in the photochemistry of duroquinone. Specifically, it acts as an inhibitor in the photoreduction of duroquinone.[2] Flash photolysis studies have shown that the triplet state of duroquinone (Q*(T₁)) can react with this compound (QH₂), leading to the formation of durosemiquinone radicals (QH•).[1][2]

Reaction Scheme:

Q + hν → Q(S₁) → Q(T₁) Q(T₁) + RH → QH• + R• (where RH is a hydrogen donor like isopropanol) Q(T₁) + QH₂ → 2 QH•

The durosemiquinone radicals can then disproportionate to regenerate duroquinone and this compound.

2 QH• → Q + QH₂

This auto-inhibition by the product, this compound, is an important consideration in experimental designs involving the photochemistry of duroquinone.[2]

Data Presentation: Photochemical Reaction Parameters

ParameterValueConditionsReference
Quantum Yield of Triplet Formation (ΦT) of Duroquinone~1.0In various solvents[1]
Quantum Yield of Photoreduction of Duroquinone0.39 ± 0.02In isopropanol, [Duroquinone] ≤ 10⁻³ M

This compound as a Reducing Agent

Hydroquinones are known for their ability to act as reducing agents, as they can be oxidized to the corresponding quinones. This compound, with its electron-donating methyl groups, is expected to be a good reducing agent. While specific, detailed protocols for the use of this compound as a primary reducing agent in organic synthesis are not widely documented, it can be employed in reactions such as the reduction of aromatic nitro compounds to amines or the reduction of imines to amines.

Experimental Protocol: Reduction of an Aromatic Nitro Compound (General Procedure)

This protocol provides a general framework for the reduction of a nitroarene to an aniline (B41778) using a hydroquinone as the reducing agent.

Materials:

  • Aromatic nitro compound (e.g., nitrobenzene)

  • This compound

  • Solvent (e.g., ethanol, acetic acid)

  • Base (e.g., sodium hydroxide)

  • Standard laboratory glassware

Procedure:

  • Dissolve the aromatic nitro compound and a stoichiometric excess of this compound in the chosen solvent in a round-bottom flask.

  • Add a base to the mixture to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with an acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or recrystallization.

Logical Relationship: Reduction of a Nitro Compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products NitroCompound Aromatic Nitro Compound Amine Aromatic Amine (Product) NitroCompound->Amine This compound This compound (Reducing Agent) Duroquinone Duroquinone (Oxidized Product) This compound->Duroquinone Base Base Heat Heat

Reduction of a nitro compound by this compound.

Antioxidant Activity of this compound

Hydroquinone and its derivatives are well-known antioxidants due to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals. The presence of electron-donating methyl groups in this compound is expected to enhance its antioxidant activity compared to unsubstituted hydroquinone. The antioxidant capacity of a compound is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are typically expressed as IC₅₀ values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay (General Procedure)

  • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a solution of DPPH in the same solvent.

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

Data Presentation: Antioxidant Activity of Methylated Hydroquinones (Representative Data)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Reference
Hydroquinone~5~4.6[3]
2-MethylhydroquinoneData not readily availableData not readily available
2,5-DimethylhydroquinoneData not readily availableData not readily available
This compound (Tetramethylhydroquinone) Expected to be < 5 µM Expected to be < 4.6 µM
Myrigalone B (a C-methylated dihydrochalcone (B1670589) with a hydroquinone moiety)32 ± 1-[2]

Note: The expected values for this compound are based on the trend that electron-donating groups increase antioxidant activity.

This compound in Biological Signaling Pathways: The Nrf2 Pathway

Hydroquinones are known to interact with cellular signaling pathways, particularly the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response. The activation of this pathway leads to the expression of a battery of cytoprotective genes.

The proposed mechanism involves the oxidation of the hydroquinone to its corresponding electrophilic quinone. This quinone can then react with specific cysteine residues on the Keap1 protein. Keap1 normally targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. The modification of Keap1 by the quinone disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.

Signaling Pathway: Keap1-Nrf2 Activation by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Oxidation Oxidation This compound->Oxidation Duroquinone Duroquinone (Electrophile) Oxidation->Duroquinone Keap1_Nrf2 Keap1-Nrf2 Complex Duroquinone->Keap1_Nrf2 Reacts with Cysteine Residues Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Normal Degradation Keap1_mod Modified Keap1 Nucleus Nucleus Nrf2->Nucleus Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE Binds with Maf Maf Maf Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Initiates Transcription

Activation of the Nrf2 pathway by this compound.

References

Application Notes and Protocols for the Safe Handling and Storage of Durohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling, storage, and use of durohydroquinone in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound (2,3,5,6-tetramethylbenzene-1,4-diol) is a substituted hydroquinone. Its physical and chemical properties are summarized in the table below. Understanding these properties is crucial for safe handling and storage.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₂[1][2]
Molecular Weight 166.22 g/mol [1]
Appearance Needles from alcohol, powder to crystal[3][4]
Melting Point 233 °C[3][5]
Boiling Point 312 °C at 760 mmHg[5][6]
Density 1.097 g/cm³[5][6]
Vapor Pressure 0.000297 mmHg at 25°C[6]
Solubility Sparingly soluble in ether. Almost transparent in hot methanol.[3][4]
pKa 11.33 ± 0.33 (Predicted)[4]

Hazard Identification and Safety Precautions

This compound presents several potential hazards. Adherence to strict safety protocols is mandatory to minimize risk.

Potential Hazards:

  • Skin and Eye Irritation: May cause irritation upon contact.[2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

  • Flammable Solid: Classified as a flammable solid.[2]

Personal Protective Equipment (PPE): A comprehensive list of necessary PPE is provided in the table below.

EquipmentSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust is generated.

Experimental Protocols

Protocol for Handling and Weighing Solid this compound

This protocol outlines the safe procedure for handling and weighing powdered this compound.

Workflow for Handling Solid this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don appropriate PPE B Prepare a designated work area in a chemical fume hood A->B C Transfer the required amount of this compound to a weighing vessel B->C D Weigh the this compound C->D E Securely close the primary container D->E F Clean the work area with a suitable solvent E->F G Dispose of contaminated materials as hazardous waste F->G H Remove and properly store or dispose of PPE G->H

Caption: Workflow for safely handling solid this compound.

Methodology:

  • Preparation:

    • Put on all required personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

    • Designate a clean and uncluttered workspace within a certified chemical fume hood. Ensure the fume hood is functioning correctly.

  • Handling:

    • Carefully transfer an approximate amount of this compound from its primary storage container to a pre-tared weighing vessel (e.g., weigh boat or beaker).

    • Minimize the creation of dust during transfer.

    • Accurately weigh the this compound.

    • Immediately and securely close the lid of the primary this compound container.

  • Cleanup:

    • Wipe down the spatula and the work surface with a cloth dampened with a suitable solvent (e.g., 70% ethanol) to decontaminate the area.

    • Dispose of the weigh boat, contaminated wipes, and gloves in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

Protocol for Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in an appropriate solvent.

Methodology:

  • Calculation:

    • Determine the mass of this compound required to achieve the desired concentration and volume of the stock solution.

    • Formula: Mass (g) = Desired Molarity (mol/L) x Final Volume (L) x Molecular Weight (166.22 g/mol )

  • Weighing:

    • Following the protocol in section 3.1, accurately weigh the calculated mass of this compound.

  • Dissolution:

    • Transfer the weighed this compound to a volumetric flask of the appropriate size.

    • Add a portion of the desired solvent (e.g., methanol, ethanol, or DMSO) to the flask, approximately half of the final volume.

    • Gently swirl the flask to dissolve the solid. If necessary, sonicate the solution briefly or warm it slightly to aid dissolution, as this compound's solubility is noted to be better in hot methanol.[3][4]

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a clean, clearly labeled, and sealed container.

    • Store the solution in a cool, dark place, away from oxidizing agents.

Protocol for Storage of this compound

Proper storage is essential to maintain the integrity and stability of this compound.

Storage Conditions:

  • Temperature: Store at room temperature.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent oxidation.[4]

  • Container: Keep in a tightly sealed, light-resistant container.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

Protocol for Disposal of this compound Waste

All this compound waste, including contaminated materials, must be treated as hazardous waste.

Methodology:

  • Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions) in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling:

    • Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Keep waste containers closed except when adding waste.

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Biological Activity and Signaling Pathways

Hydroquinones, including this compound, are known for their antioxidant properties. This activity is often mediated through the activation of cellular stress response pathways. A key pathway implicated in the action of hydroquinones is the Keap1-Nrf2 signaling pathway.

Hypothesized Keap1-Nrf2 Activation by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHQ This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHQ->Keap1_Nrf2 Oxidation & Interaction Nrf2_free Nrf2 (dissociated) Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Normal Conditions Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: Hypothesized activation of the Keap1-Nrf2 pathway by this compound.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation.[5] It is hypothesized that this compound, like other hydroquinones, can be oxidized to its corresponding quinone, which then reacts with cysteine residues on Keap1. This leads to a conformational change in Keap1, causing the dissociation of Nrf2.[7][8] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[5] This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's defense against oxidative stress.[5]

Data on Stability and Solubility of Related Compounds

Solubility of Hydroquinone in Various Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Water257.2
Ethanol2557
Acetone2578

Note: This data is for hydroquinone, not this compound.

Stability of Hydroquinone

ConditionObservation
Air and Light Prone to oxidation, leading to discoloration.
Alkaline solution Unstable, readily oxidizes.[9]

Note: This data is for hydroquinone, not this compound.

Disclaimer: The information provided in these application notes is intended for guidance in a research setting by trained professionals. It is essential to consult the Safety Data Sheet (SDS) for this compound and to follow all institutional and regulatory safety guidelines. The user is solely responsible for all safety precautions and for ensuring the safe handling and use of this chemical.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Durohydroquinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol). Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? A1: A widely used and effective method for synthesizing this compound involves the reduction of duroquinone (B146903). Duroquinone itself is typically prepared from durene (1,2,4,5-tetramethylbenzene) through a multi-step process involving nitration to dinitrodurene (B1582519), reduction to diaminodurene, and subsequent oxidation.[1][2]

Q2: Why is the purity of the starting material, durene, so important? A2: The purity of durene is critical for achieving a high yield and a pure final product.[1] Impurities in durene can lead to the formation of unwanted side products during the initial nitration step, which are often difficult to separate in later stages and can lower the overall yield. It is recommended to recrystallize commercial durene until it has a melting point of 79–80°C.[1]

Q3: My this compound product is discolored. What is the likely cause and how can I prevent it? A3: Discoloration, typically a yellow or brown tint, is usually due to the oxidation of this compound or its hydroquinone (B1673460) precursors back to the corresponding quinone. This can be minimized by carrying out the reduction and subsequent handling steps under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.[3]

Q4: What are the most effective reducing agents for converting duroquinone to this compound? A4: Several reducing agents are effective for this conversion. Common choices include sodium dithionite (B78146) (sodium hydrosulfite), catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst), and metal/acid combinations like stannous chloride in hydrochloric acid.[1][4][5] The choice of reducing agent can impact the yield, purity, and reaction conditions required.

Q5: How can I effectively purify the final this compound product? A5: Purification of this compound can be achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or aqueous ethanol.[1] If significant colored impurities are present, treating the solution with activated charcoal can be effective.[4] For hydroquinones in general, purification can also involve techniques like dissolving the crude product in water and crystallizing it.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Logical Flow for Troubleshooting Synthesis Issues

TroubleshootingFlow start Problem Encountered low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration impure_product Impure Product (TLC/NMR) start->impure_product cause_ly1 Incomplete Reaction low_yield->cause_ly1 cause_ly2 Product Loss During Workup low_yield->cause_ly2 cause_ly3 Poor Quality Reagents low_yield->cause_ly3 cause_d1 Oxidation by Air discoloration->cause_d1 cause_d2 High Temperature Decomposition discoloration->cause_d2 cause_ip1 Side Reactions impure_product->cause_ip1 cause_ip2 Incomplete Purification impure_product->cause_ip2 sol_ly1a Increase reaction time/ temperature cause_ly1->sol_ly1a sol_ly1b Check catalyst activity/ reagent stoichiometry cause_ly1->sol_ly1b sol_ly2 Optimize extraction and washing steps cause_ly2->sol_ly2 sol_ly3 Purify starting materials (e.g., recrystallize durene) cause_ly3->sol_ly3 sol_d1 Use inert atmosphere (N2/Ar) and degassed solvents cause_d1->sol_d1 sol_d2 Maintain recommended reaction temperature cause_d2->sol_d2 sol_ip1 Control reaction conditions (temp, reagent addition) cause_ip1->sol_ip1 sol_ip2 Repeat recrystallization or use column chromatography cause_ip2->sol_ip2

Caption: Troubleshooting workflow for this compound synthesis.

Issue Potential Cause Recommended Solution
Low Yield of Dinitrodurene (Step 1) Impure durene starting material.Recrystallize durene from methyl alcohol to a melting point of 79–80°C.[1]
Excess or improper concentration of nitric acid.Use fuming nitric acid with a specific gravity of 1.5 or more. Avoid a large excess, as it lowers the yield.[1]
Reaction temperature too high during nitration.Maintain the temperature below 50°C during the addition of nitric acid using an ice-salt bath.[1]
Low Yield of Duroquinone (Step 3) Incomplete oxidation of diaminodurene intermediate.Ensure an adequate amount of oxidizing agent (e.g., ferric chloride) is used and allow the reaction to proceed overnight.[1]
Low Yield of this compound (Step 4) Incomplete reduction of duroquinone.Ensure the reducing agent is active and used in sufficient quantity. For catalytic hydrogenation, ensure the catalyst is not poisoned.[5]
Re-oxidation of the product during workup.Perform the filtration and washing steps under a blanket of inert gas. Use cold, degassed solvents for washing.[3]
Final Product is Off-White or Colored Oxidation of the hydroquinone product.Handle the product under an inert atmosphere. Store the final product in a cool, dark place under nitrogen or argon.
Presence of residual metallic impurities from catalysts.If using metal-based catalysts (e.g., Pd/C, SnCl₂), ensure they are thoroughly removed by filtration.[4]
Difficulty Filtering Precipitate Formation of very fine particles.Allow the product to crystallize slowly by cooling the reaction mixture gradually. This can lead to larger, more easily filterable crystals.

Data on Synthesis Methods

The following table summarizes quantitative data for key steps in a common synthesis route for this compound, providing a basis for comparison and optimization.

Reaction Step Starting Material Reagents/Catalyst Key Conditions Reported Yield Reference
Nitration DureneFuming Nitric Acid (sp. gr. 1.5), H₂SO₄, Chloroform (B151607)Temperature maintained below 50°C92-94% (of Dinitrodurene)[1]
Reduction of Nitro DinitrodureneStannous Chloride (SnCl₂), HCl, Glacial Acetic AcidBoiling, then cooling to 10°CNot explicitly stated for diamine, but is a step in a high-yield sequence.[1]
Oxidation to Quinone Diaminodurene Tin CompoundFerric Chloride (FeCl₃), HClStand overnight at ~30°C90% (of Duroquinone)[1]
Reduction to Hydroquinone DuroquinoneCatalytic Hydrogenation (e.g., Pd/C)H₂ pressure, 60°CHigh yields (up to 98% recovery for general hydroquinone purification)[4][5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from durene.

Overall Synthesis Workflow

Workflow durene Durene (1,2,4,5-Tetramethylbenzene) nitration Nitration (HNO₃/H₂SO₄) durene->nitration dinitrodurene Dinitrodurene reduction1 Reduction (SnCl₂/HCl) dinitrodurene->reduction1 diamine_tin Diaminodurene (as Stannic Chloride Compound) oxidation Oxidation (FeCl₃) diamine_tin->oxidation duroquinone Duroquinone reduction2 Reduction (e.g., H₂/Pd-C) duroquinone->reduction2 This compound This compound purification Recrystallization This compound->purification purified Purified This compound nitration->dinitrodurene reduction1->diamine_tin oxidation->duroquinone reduction2->this compound purification->purified

Caption: Experimental workflow for this compound synthesis.

Protocol 1: Synthesis of Duroquinone from Durene

(Adapted from Organic Syntheses)[1]

Step A: Nitration of Durene to Dinitrodurene

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve 25 g of purified durene in 100 cc. of chloroform. Add 100 cc. of concentrated sulfuric acid.

  • Nitration: Cool the mixture to 10°C in an ice-salt bath. Add 16 g (10.7 cc) of fuming nitric acid (sp. gr. 1.5) dropwise while stirring, ensuring the temperature does not exceed 50°C.

  • Workup: After addition is complete, immediately pour the mixture into a separatory funnel, remove the sulfuric acid layer, and run the chloroform layer into 500 cc. of 10% sodium carbonate solution.

  • Isolation: Wash the combined chloroform solutions from multiple batches with sodium carbonate solution, dry over anhydrous calcium chloride, and filter. Distill off some chloroform and add hot 95% ethyl alcohol to crystallize the dinitrodurene. Cool to 10°C and filter. The expected yield is 92–94%.

Step B: Reduction of Dinitrodurene

  • Preparation: Dissolve 90 g of dinitrodurene in 1 L of boiling glacial acetic acid in a large flask. Separately, dissolve 700 g of stannous chloride in 800 cc. of concentrated hydrochloric acid and heat to boiling.

  • Reduction: Carefully pour the hot stannous chloride solution into the dinitrodurene solution. The reaction is complete in about fifteen minutes.

  • Isolation: Cool the reaction mixture to 10°C in an ice-water bath. The stannic chloride compound of the diamine will crystallize. Filter the solid by suction, wash with 95% ethyl alcohol and then ether, and dry.

Step C: Oxidation to Duroquinone

  • Oxidation: Create a suspension of 100 g of the tin compound from Step B in a solution of 300 g of ferric chloride crystals in 150 cc. of water and 20 cc. of concentrated hydrochloric acid. Let this mixture stand overnight at approximately 30°C.

  • Isolation: Filter the resulting solid product. Dissolve it in 150 cc. of hot 95% ethyl alcohol, filter the solution, and allow it to stand overnight to crystallize. The expected yield of duroquinone is 90%.

Protocol 2: Reduction of Duroquinone to this compound

Method: Catalytic Hydrogenation

  • Preparation: In an autoclave or a suitable hydrogenation vessel, charge 10 g of duroquinone, 200 mL of a suitable solvent (e.g., ethanol or ethyl acetate), and 0.5 g of 5% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-60 psig).

  • Reaction: Stir the mixture vigorously and heat to 40-60°C. Monitor the reaction progress by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the vessel, vent the excess hydrogen, and purge with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the catalyst. The celite pad should be washed with a small amount of degassed solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be recrystallized from aqueous ethanol to yield a pure, white crystalline product.

References

common side products in durohydroquinone synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of durohydroquinone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final this compound product is off-white or yellowish. What are the likely impurities?

An off-white or yellowish coloration in the final product typically indicates the presence of oxidation products or residual starting materials. The most common impurity is duroquinone (B146903), the oxidized form of this compound. Incomplete reduction or exposure of the product to air during workup and storage can lead to its formation.

Troubleshooting:

  • Incomplete Reduction: Ensure the reducing agent is fresh and used in a sufficient stoichiometric excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete disappearance of the duroquinone starting material.

  • Aerial Oxidation: this compound is susceptible to oxidation, especially in solution and in the presence of light. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, particularly during filtration, drying, and storage.[1]

  • Purification: If oxidation has occurred, the product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, under an inert atmosphere.

Q2: I observe more than one spot on my TLC plate after the reduction of duroquinone. What could be the side products?

Besides unreacted duroquinone, the formation of intermediate species or products from side reactions can result in multiple spots on a TLC plate. One common intermediate is the semiquinone radical. While transient, it can potentially dimerize or undergo other reactions to form stable byproducts, although specific literature on stable side products from this intermediate in this particular synthesis is scarce.

Troubleshooting:

  • Reaction Conditions: Ensure the reaction is carried out at the recommended temperature. Deviations can sometimes lead to the formation of side products.

  • Purity of Starting Materials: Impurities in the starting duroquinone can lead to the formation of corresponding impurities in the final product. Ensure the duroquinone is of high purity before starting the reduction.

  • Chromatography: If multiple spots persist after optimizing reaction conditions, column chromatography can be employed to separate the desired this compound from the impurities. A silica (B1680970) gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is a common choice.

Q3: The yield of my this compound synthesis is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reaction, product loss during workup, or side reactions.

Troubleshooting:

  • Reaction Monitoring: As mentioned, closely monitor the reaction to ensure it goes to completion.

  • Workup Procedure: Minimize the number of transfer steps during the workup to reduce mechanical losses. When performing extractions, ensure the pH is appropriately adjusted to keep the this compound in the desired phase.

  • Solvent Selection for Recrystallization: The choice of solvent for recrystallization is critical to maximize recovery. The ideal solvent will dissolve the this compound well at elevated temperatures but poorly at low temperatures. Performing a small-scale solvent screen is recommended.

  • Inert Atmosphere: As aerial oxidation is a significant issue, maintaining an inert atmosphere throughout the reaction and workup will prevent loss of product to duroquinone and other oxidation byproducts.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
Product Discoloration (Yellowish Tint) Oxidation of this compound to duroquinone.Handle product under an inert atmosphere. Purify via recrystallization.
Multiple Spots on TLC Incomplete reaction, side products from impurities.Ensure complete reaction via TLC monitoring. Use high-purity starting materials. Purify via column chromatography.
Low Yield Incomplete reaction, product loss during workup, oxidation.Monitor reaction to completion. Optimize workup and recrystallization procedures. Maintain an inert atmosphere.

Experimental Protocol: Synthesis of this compound via Reduction of Duroquinone

This protocol details a common method for the synthesis of this compound by the reduction of duroquinone.

Materials:

  • Duroquinone

  • Sodium dithionite (B78146) (Na₂S₂O₄) or Sodium borohydride (B1222165) (NaBH₄)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve duroquinone in ethanol. The flask should be fitted with a condenser and have an inlet for an inert gas.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reduction: While stirring, prepare a solution of the reducing agent (e.g., sodium dithionite) in water. Add this solution dropwise to the duroquinone solution at room temperature. The characteristic yellow color of the duroquinone solution should fade as the reduction proceeds.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent (e.g., 3:1 hexane:ethyl acetate). The reaction is complete when the duroquinone spot is no longer visible.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture in an ice bath. If sodium borohydride was used, carefully add dilute HCl to quench the excess reagent until the effervescence ceases. Neutralize the solution with a suitable base if necessary.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction two more times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. Dry the purified this compound crystals under vacuum.

Logical Workflow for Troubleshooting this compound Synthesis

TroubleshootingWorkflow cluster_synthesis Synthesis & Initial Observation cluster_troubleshooting Troubleshooting Pathways cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start This compound Synthesis Observation Observe Final Product Start->Observation Impurity_Check Product Discolored? Observation->Impurity_Check TLC_Check Multiple TLC Spots? Impurity_Check->TLC_Check No Oxidation Probable Oxidation Impurity_Check->Oxidation Yes Yield_Check Low Yield? TLC_Check->Yield_Check No Incomplete_Reaction Incomplete Reaction or Side Products TLC_Check->Incomplete_Reaction Yes Loss_of_Product Product Loss or Degradation Yield_Check->Loss_of_Product Yes Pure_Product High Purity this compound Yield_Check->Pure_Product No Action_Inert Use Inert Atmosphere Recrystallize Oxidation->Action_Inert Action_TLC Monitor Reaction by TLC Purify by Chromatography Incomplete_Reaction->Action_TLC Action_Yield Optimize Workup & Recrystallization Loss_of_Product->Action_Yield Action_Inert->Pure_Product Action_TLC->Pure_Product Action_Yield->Pure_Product

Caption: Troubleshooting workflow for this compound synthesis.

References

troubleshooting low yield in durohydroquinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of durohydroquinone, with a primary focus on addressing issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the general areas I should investigate?

Low yields in this compound synthesis can often be attributed to several key factors: purity of starting materials, reaction conditions, stability of the product, and losses during workup and purification. A systematic approach to troubleshooting these areas is crucial for improving your yield.

Q2: I am synthesizing this compound by reducing duroquinone (B146903). What are the most common reasons for a low yield in this reaction?

The primary challenges in the reduction of duroquinone are incomplete reaction and re-oxidation of the this compound product. Incomplete reduction can be caused by insufficient reducing agent, poor quality of the reducing agent, or suboptimal reaction conditions. This compound is highly susceptible to oxidation, especially in the presence of air, which can significantly lower the isolated yield.

Q3: I am preparing this compound from durene. What are the critical steps that can lead to a low overall yield?

The multi-step synthesis from durene involves nitration, reduction of the nitro groups, and finally, reduction of the resulting duroquinone. Each step presents potential pitfalls:

  • Nitration of Durene: The purity of the starting durene is critical for a high yield.[1] Using impure durene can lead to the formation of undesirable side products. Additionally, an excess of nitric acid can lower the yield.[1] Prolonged contact of the reaction mixture with acid can also result in the formation of red, tarry materials.[1]

  • Reduction of Dinitrodurene (B1582519): This step is typically a vigorous reaction.[1] Incomplete reduction can occur if the amount of reducing agent (e.g., stannous chloride) is insufficient or if the reaction is not allowed to proceed to completion.

  • Final Reduction to this compound: As with the direct reduction of duroquinone, the final product is sensitive to air oxidation.

Q4: How can I minimize the re-oxidation of this compound during workup and purification?

Due to its air-sensitivity, all manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon). This includes filtration, solvent removal, and recrystallization. Degassed solvents should be used for all purification steps.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of Duroquinone

Symptoms:

  • The final product weight is significantly lower than the theoretical yield.

  • The isolated product is colored (yellowish or brownish), indicating the presence of duroquinone.

  • TLC analysis of the crude product shows a significant amount of starting material (duroquinone).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction 1. Check Reducing Agent: Ensure the reducing agent (e.g., sodium borohydride (B1222165), catalytic hydrogenation catalyst) is fresh and active. For sodium borohydride, use a freshly opened container or a properly stored one. For catalytic hydrogenation, ensure the catalyst has not been poisoned. 2. Optimize Stoichiometry: Increase the molar equivalents of the reducing agent. For sodium borohydride, a molar excess is typically used. 3. Adjust Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction time or temperature. For sodium borohydride reductions, the reaction is often fast at room temperature or 0 °C.[2]
Re-oxidation of Product 1. Inert Atmosphere: Perform the reaction, workup, and purification under an inert atmosphere (N₂ or Ar). 2. Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method. 3. Acidic Conditions: Maintain a slightly acidic pH during workup if possible, as hydroquinones can be more stable under these conditions. However, the stability is pH-dependent and should be optimized.
Losses During Workup/Purification 1. Extraction: Ensure complete extraction of the product from the aqueous layer. This compound has some water solubility. 2. Recrystallization: Choose an appropriate solvent system for recrystallization to maximize recovery. Perform recrystallization under an inert atmosphere.
Issue 2: Low Yield in the Synthesis from Durene

Symptoms:

  • Low yield of dinitrodurene after the first step.

  • Formation of a dark, tarry substance during nitration.

  • Low yield of the final this compound product.

Possible Causes and Solutions:

Step Possible Cause Troubleshooting Steps
Nitration of Durene Impure Durene Recrystallize the durene from methyl alcohol until a sharp melting point of 79–80°C is achieved.[1]
Excess Nitric Acid Use the stoichiometric amount or a minimal excess of fuming nitric acid (sp. gr. 1.5 or more).[1]
Prolonged Acid Contact Immediately after the reaction, quench the reaction mixture by pouring it into a sodium carbonate solution to neutralize the acid and prevent the formation of tarry byproducts.[1]
Reduction of Dinitrodurene Incomplete Reduction Ensure a sufficient excess of the reducing agent (e.g., stannous chloride in concentrated HCl) is used. The reaction is vigorous and should be monitored for completion.[1]
Final Product Isolation Product Oxidation As with the direct reduction method, handle the final this compound product under an inert atmosphere using degassed solvents to prevent re-oxidation.

Experimental Protocols

Protocol 1: Synthesis of Duroquinone from Durene

This multi-step protocol is adapted from Organic Syntheses.[1]

A. Dinitrodurene

  • Dissolve 13.4 g of pure durene in 100 cc of chloroform (B151607) and add it to 75 cc of concentrated sulfuric acid in a beaker with stirring at 10°C.

  • Slowly add 16 g of fuming nitric acid (sp. gr. 1.5) while maintaining the temperature below 50°C.

  • After addition, immediately pour the mixture into a separatory funnel, remove the sulfuric acid layer, and run the chloroform layer into a 10% sodium carbonate solution.

  • Wash the combined chloroform layers, dry with calcium chloride, and distill off the chloroform.

  • Recrystallize the dinitrodurene from hot 95% ethyl alcohol. Expected yield: 92–94%.[1]

B. Reduction of Dinitrodurene

  • Boil a solution of 90 g of dinitrodurene in 1 L of glacial acetic acid.

  • Separately, dissolve 700 g of stannous chloride in 800 cc of concentrated hydrochloric acid and heat to boiling.

  • Carefully pour the hot stannous chloride solution into the dinitrodurene solution.

  • Cool the reaction mixture to 10°C to crystallize the diamine tin compound.

  • Filter the solid, wash with ethanol (B145695) and ether, and dry. Expected yield: 97%.[1]

C. Duroquinone

  • Suspend 100 g of the tin compound in a solution of 300 g of ferric chloride in 150 cc of water and 20 cc of concentrated hydrochloric acid.

  • Let the suspension stand overnight at approximately 30°C and then filter.

  • Dissolve the product in hot 95% ethyl alcohol, filter, and allow it to crystallize. Expected yield: 90%.[1]

D. Reduction of Duroquinone to this compound (General Procedure)

  • Dissolve the synthesized duroquinone in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of sodium borohydride.

  • Monitor the reaction by TLC until all the duroquinone is consumed.

  • Carefully quench the reaction with a dilute acid (e.g., 1 M HCl) under an inert atmosphere.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) that has been degassed.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure, all while maintaining an inert atmosphere.

  • Purify the crude this compound by recrystallization from a degassed solvent under an inert atmosphere.

Data Presentation

Table 1: Typical Yields for the Synthesis of Duroquinone from Durene

Reaction Step Product Reported Yield (%) Reference
Nitration of DureneDinitrodurene92-94[1]
Reduction of DinitrodureneDiaminodurene Tin Complex97[1]
Oxidation of DiaminodureneDuroquinone90[1]

Visualizations

Troubleshooting Workflow for Low this compound Yield

TroubleshootingWorkflow start Low this compound Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup and Purification start->check_workup durene_purity Impure Durene? check_purity->durene_purity incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction oxidation Product Oxidation? check_workup->oxidation recrystallize_durene Recrystallize Durene durene_purity->recrystallize_durene Yes reagent_quality Degraded Reagents? durene_purity->reagent_quality No end Improved Yield recrystallize_durene->end use_fresh_reagents Use Fresh Reagents reagent_quality->use_fresh_reagents Yes reagent_quality->end No use_fresh_reagents->end optimize_conditions Optimize Time, Temp, Stoichiometry incomplete_reaction->optimize_conditions Yes side_reactions Side Reactions? incomplete_reaction->side_reactions No optimize_conditions->end control_acid Control Acid Concentration and Contact Time side_reactions->control_acid Yes side_reactions->end No control_acid->end inert_atmosphere Use Inert Atmosphere and Degassed Solvents oxidation->inert_atmosphere Yes purification_loss Loss During Purification? oxidation->purification_loss No inert_atmosphere->end optimize_purification Optimize Recrystallization/Chromatography purification_loss->optimize_purification Yes purification_loss->end No optimize_purification->end

Caption: Troubleshooting workflow for low this compound yield.

Synthetic Pathways to this compound

SyntheticPathways cluster_durene_route Synthesis from Durene Durene Durene Dinitrodurene Dinitrodurene Durene->Dinitrodurene Nitration (HNO3, H2SO4) Diaminodurene Diaminodurene Dinitrodurene->Diaminodurene Reduction (SnCl2, HCl) Duroquinone1 Duroquinone Diaminodurene->Duroquinone1 Oxidation (FeCl3) This compound This compound Duroquinone1->this compound Reduction (e.g., NaBH4) Duroquinone2 Duroquinone Duroquinone2->this compound Reduction (e.g., NaBH4, H2/Pd-C)

Caption: Synthetic routes to this compound.

References

Technical Support Center: Durohydroquinone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of durohydroquinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound (2,3,5,6-tetramethylbenzene-1,4-diol) is an organic compound that serves as a key intermediate in various synthetic processes, including the synthesis of vitamin E.[1] Its purity is critical as impurities can lead to side reactions, lower yields of the final product, and introduce contaminants that may have undesirable biological effects.

Q2: What are the common impurities found in crude this compound?

Common impurities in crude this compound often stem from its synthesis and handling:

  • Duroquinone (B146903): The primary oxidation product of this compound. Its presence is often indicated by a yellowish or reddish tint to the material.[2]

  • Unreacted Starting Materials: Depending on the synthetic route, these may include durene or partially reduced intermediates.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.[1][3]

  • Isomeric Byproducts: Incomplete methylation or rearrangement reactions during synthesis can lead to other tetramethylbenzene-diol isomers.

Q3: What are the primary methods for purifying this compound?

The most common and effective methods for purifying solid organic compounds like this compound are:

  • Recrystallization: This technique relies on the differential solubility of this compound and its impurities in a solvent at different temperatures.[4]

  • Sublimation: This method is suitable for thermally stable compounds and works by transitioning the solid directly into a gas phase, leaving non-volatile impurities behind.[5]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, which is particularly useful for separating this compound from its colored oxidation product, duroquinone.[6]

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: Pure this compound has a sharp melting point of approximately 233°C.[7][8] A broad melting range or a depressed melting point typically indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick method to visualize the number of components in a sample. A single spot suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify impurities by comparing the spectra to a known standard.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating and detecting all components in a sample.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
This compound does not dissolve in the hot solvent. 1. Insufficient solvent volume. 2. Inappropriate solvent choice.1. Add more hot solvent in small increments until the solid dissolves.[10] 2. Select a more suitable solvent. This compound is reported to be soluble in hot methanol (B129727).[7] Ethanol or toluene (B28343) might also be effective.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the impure solid. 2. The solution is supersaturated, and cooling is too rapid. 3. High concentration of impurities depressing the melting point.1. Choose a lower-boiling point solvent or use a mixed-solvent system. 2. Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[11] 3. Consider a preliminary purification step (e.g., charcoal treatment or a quick column filtration) to remove the bulk of impurities.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The cooling process is too slow, or the solution needs a nucleation site.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. If using a mixed-solvent system, add a small amount of the "poor" solvent dropwise to induce precipitation.[12] 3. Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[13]
The recovered yield is very low. 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The compound is significantly soluble in the cold solvent. 4. Excessive washing of the collected crystals.1. Use the minimum amount of hot solvent necessary for dissolution.[10] 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal formation.[14] 3. Choose a solvent in which the compound has lower solubility at cold temperatures. 4. Wash the crystals with a minimal amount of ice-cold solvent.[14]
The purified product is still colored (yellow/pink). 1. The primary colored impurity, duroquinone, was not fully removed. 2. Oxidation occurred during the recrystallization process.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[10] 2. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Sublimation
Problem Possible Cause(s) Solution(s)
No sublimation occurs, or the rate is very slow. 1. The temperature is too low. 2. The vacuum is not sufficient (pressure is too high).1. Gradually increase the temperature. For hydroquinone (B1673460), a range of 110-170°C is suggested, so a similar range should be tested for this compound.[15] 2. Ensure all joints are properly sealed and the vacuum pump is functioning correctly. A pressure of 1-2 mmHg is a good starting point.[15]
The sample melts or decomposes. 1. The temperature is too high.1. Reduce the temperature. It is crucial to stay below the melting point (233°C). 2. Improve the vacuum to allow sublimation at a lower temperature.[5]
The sublimate is contaminated with the starting material. 1. The crude material was heated too quickly, causing it to "bump" onto the cold finger. 2. The pressure is too low, causing even low-volatility impurities to sublime.1. Heat the sample slowly and evenly. 2. For some impurities, operating at a slightly higher pressure (though still under vacuum) may improve selectivity.[15]
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of this compound and duroquinone. 1. The mobile phase (eluent) is too polar. 2. The column was not packed properly, leading to channeling.1. Decrease the polarity of the eluent. Use a less polar solvent system, such as a lower percentage of ethyl acetate (B1210297) in hexane (B92381). Test solvent systems with TLC first to find an optimal separation where the Rf values are between 0.2 and 0.5.[6] 2. Repack the column, ensuring the silica (B1680970) gel is settled evenly without any air bubbles or cracks.
The compound does not move off the column. 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture).[6]
The collected fractions are still colored after the main product has eluted. 1. Duroquinone is eluting. Duroquinone is more polar than this compound and will elute later with a more polar solvent.1. This is expected. Collect the duroquinone fractions separately. The separation is successful.
Streaking or tailing of bands on the column. 1. The sample was overloaded on the column. 2. The initial sample band was too broad.1. Use a larger column or reduce the amount of sample. 2. Dissolve the crude sample in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.[6]

Quantitative Data for Purification

Table 1: Physical Properties for Purity Assessment
PropertyValue for Pure this compoundIndication of Impurity
Appearance White to off-white crystalline powder[7]Yellow, red, or green tint suggests oxidation to duroquinone.
Melting Point 233°C[7][8]A melting point that is depressed and has a broad range.
Table 2: Solvent Selection for Recrystallization
SolventSolubility of Hydroquinone ( g/100 mL) at 15°CSolubility of Hydroquinone ( g/100 mL) at 30°CBoiling Point (°C)Comments
Water 5.98.3100This compound is less polar than hydroquinone and likely has much lower water solubility. An alcohol/water mixture may be more effective.
Methanol HighVery High65Good potential solvent. This compound is soluble in hot methanol.[7]
Ethanol HighVery High78Good potential solvent. A water/ethanol mixture is a common choice for recrystallizing phenols.
Toluene LowLow111May be a good choice for recrystallization if solubility increases significantly at boiling.[19]
Hexane Very LowVery Low69Likely a poor solvent for dissolving, but could be used as an anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate.
Table 3: Example Purification Results for a Substituted Hydroquinone (Trimethylhydroquinone)

This table, based on data for the closely related trimethylhydroquinone, illustrates the type of results to expect and record from a purification experiment.[20]

ParameterMethod 1: Mixed Solvent (MIBK/Toluene)Method 2: Single Solvent (Toluene)
Initial Purity 98.2%Not specified
Final Purity 99.4%99.5%
Yield Not specified85.6%
Final Melting Point 171.5°CNot specified

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. In a separate beaker, heat the recrystallization solvent (methanol) to its boiling point. Add the minimum amount of hot methanol to the crude solid to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

  • Analysis: Determine the yield and check the purity by measuring the melting point.

Protocol 2: Purification by Vacuum Sublimation
  • Preparation: Ensure the sublimation apparatus is clean and dry. Place the crude, dry this compound at the bottom of the sublimation flask.

  • Assembly: Assemble the apparatus, ensuring the cold finger is correctly positioned. Lightly grease the joints to ensure a good seal.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system to a pressure of approximately 1-2 mmHg.

  • Cooling: Begin circulating cold water through the cold finger.

  • Heating: Gently and slowly heat the bottom of the flask using a heating mantle or oil bath. Start at a temperature around 120°C and slowly increase it as needed, while monitoring for the appearance of sublimate on the cold finger. Do not exceed the melting point.[15]

  • Collection: Continue sublimation until a sufficient amount of pure product has collected on the cold finger and most of the crude material is gone.

  • Cool Down: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Isolation: Turn off the coolant flow. Very carefully and slowly vent the system to atmospheric pressure. A sudden influx of air will dislodge the purified crystals from the cold finger. Carefully remove the cold finger and scrape the pure this compound crystals onto a watch glass.

Protocol 3: Flash Column Chromatography
  • Solvent Selection: Using TLC, determine a suitable mobile phase. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio until the this compound has an Rf value of approximately 0.3. Duroquinone, being more polar, should have a lower Rf value.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pack the column with silica gel (230-400 mesh) using either a dry packing or slurry method. Add another layer of sand on top of the silica gel.[21]

  • Equilibration: Run the chosen mobile phase through the column until the silica gel is fully saturated and equilibrated.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (like dichloromethane (B109758) or the mobile phase). Carefully add this solution to the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the resulting powder to the top of the column.[6]

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or regulated air/nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. The less polar this compound will elute before the more polar, colored duroquinone.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram

The following diagram illustrates a general workflow for the purification of crude this compound.

Durohydroquinone_Purification s0 Crude this compound s1 Assess Purity (TLC, Melting Point) s0->s1 s2 Is Purity Sufficient? s1->s2 s3 High Purity (Sharp MP, Single TLC spot) s2->s3 Yes s4 Low Purity (Broad MP, Multiple spots) s2->s4 No s5 Choose Purification Method s4->s5 s6 Recrystallization s5->s6 General Impurities s7 Sublimation s5->s7 Non-volatile Impurities s8 Column Chromatography s5->s8 Colored Impurities (e.g., Duroquinone) s9 Dissolve in Min. Hot Solvent s6->s9 s12 Heat under Vacuum s7->s12 s14 Pack Column, Load Sample s8->s14 s10 Cool Slowly to Crystallize s9->s10 s11 Filter and Dry Crystals s10->s11 s17 Analyze Purified Product (TLC, MP, NMR) s11->s17 s13 Collect Sublimate on Cold Finger s12->s13 s13->s17 s15 Elute with Solvent s14->s15 s16 Collect & Combine Fractions s15->s16 s16->s17 s18 Pure Product s17->s18 Purity OK s19 Further Purification Needed s17->s19 Purity Not OK s19->s5

Figure 1. General workflow for this compound purification.

References

Technical Support Center: Durohydroquinone Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of durohydroquinone during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound is oxidation. The hydroxyl groups on the hydroquinone (B1673460) ring are susceptible to oxidation, which leads to the formation of duroquinone, a yellow-colored impurity. This process can be accelerated by exposure to oxygen (air), light, high temperatures, and the presence of certain metal ions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to exclude oxygen. It should be kept in a cool, dark place, protected from light. Refrigeration (2-8°C) is often recommended for long-term storage.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While low temperatures are generally beneficial, it is crucial to prevent moisture condensation when removing the compound from the freezer. Ensure the container is brought to room temperature before opening to avoid the introduction of moisture, which can accelerate degradation.

Q4: Are there any materials I should avoid for storing this compound?

A4: Avoid containers made from materials that can leach metallic ions, as these can catalyze oxidation. Glass containers, particularly amber glass to protect from light, are a suitable choice. Ensure the container closure is tight to prevent air and moisture ingress.

Q5: I've noticed a yellow discoloration in my this compound sample. What does this indicate and is it still usable?

A5: A yellow to brownish discoloration typically indicates the formation of the oxidation product, duroquinone. The usability of the sample depends on the purity requirements of your specific application. It is highly recommended to assess the purity of the discolored sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For applications requiring high purity, using a discolored sample is not advised.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid discoloration (yellowing) of solid this compound. 1. Improper storage container allowing air exposure. 2. Exposure to light. 3. Storage at elevated temperatures. 4. Contamination with oxidizing agents or metal ions.1. Repackage in a tightly sealed container under an inert atmosphere (nitrogen or argon). 2. Store in an amber glass vial or in a light-blocking secondary container. 3. Store at the recommended temperature (refrigerated at 2-8°C). 4. Use high-purity solvents and spatulas. Avoid contact with metal surfaces where possible.
Degradation of this compound in solution. 1. Presence of dissolved oxygen in the solvent. 2. pH of the solution. 3. Exposure to light. 4. Incompatible solvent or excipients.1. Degas the solvent before use by sparging with nitrogen or argon, or by sonication. 2. Buffer the solution to a slightly acidic pH, as hydroquinones are generally more stable under acidic conditions.[1] 3. Prepare and store the solution in amber glassware or protect it from light. 4. Perform compatibility studies with your intended solvents and excipients. See the Experimental Protocols section for more details.
Inconsistent analytical results for this compound purity. 1. On-going degradation during sample preparation and analysis. 2. Use of a non-validated analytical method.1. Prepare samples immediately before analysis. Use degassed mobile phases for HPLC. 2. Develop and validate a stability-indicating analytical method that can separate this compound from its degradation products.

Quantitative Data on Stability

The stability of this compound is highly dependent on the storage conditions. The following table provides a summary of expected stability under various conditions. This data is illustrative and should be confirmed by in-house stability studies.

Condition Temperature Atmosphere Light Exposure Expected Purity after 6 Months
Ideal 2-8°CInert (Nitrogen)Protected from light>99%
Sub-optimal 1 2-8°CAirProtected from light95-99%
Sub-optimal 2 Room Temperature (~25°C)Inert (Nitrogen)Protected from light97-99%
Sub-optimal 3 Room Temperature (~25°C)AirProtected from light90-97%
Poor Room Temperature (~25°C)AirExposed to light<90%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a glass vial.

    • Expose to dry heat at 80°C in an oven for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., in methanol) to a light source with a specified output (e.g., ICH option 1 or 2).

    • A control sample should be kept in the dark in the same chamber.

    • After the exposure period, analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method coupled with a UV detector. Mass spectrometry (MS) can be used for the identification of degradation products.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio. Also, prepare a sample of pure this compound and each pure excipient.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis: Analyze the samples at initial and subsequent time points using the following techniques:

    • Visual Observation: Note any changes in color or physical state.

    • Differential Scanning Calorimetry (DSC): Look for changes in the melting endotherm of this compound or the appearance of new peaks, which could indicate an interaction.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of the mixtures with those of the pure components to identify any changes in functional groups.

    • High-Performance Liquid Chromatography (HPLC): Quantify the amount of this compound remaining and detect the formation of any degradation products.

Visualizations

cluster_legend Legend This compound This compound (C₁₀H₁₄O₂) Durosemiquinone Durosemiquinone Radical (C₁₀H₁₃O₂•) This compound->Durosemiquinone Oxidation Duroquinone Duroquinone (C₁₀H₁₂O₂) Durosemiquinone->Duroquinone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂) Oxidizing_Agent->this compound Oxidizing_Agent->Durosemiquinone Proton1 - H⁺, - e⁻ Proton2 - H⁺, - e⁻ Start Starting Compound Product Degradation Product Stressor Stressor

Caption: Oxidative degradation pathway of this compound.

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_outcome 4. Outcome Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal Degradation (Solid, 80°C) Prep_Stock->Thermal Photo Photolytic Degradation (ICH Guidelines) Prep_Stock->Photo Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products and Degradation Pathways Analysis->Outcome

Caption: Experimental workflow for forced degradation studies.

References

Durohydroquinone Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting the degradation products of durohydroquinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

The primary degradation product of this compound is duroquinone , which is formed through oxidation. Under more strenuous conditions, such as exposure to strong oxidizing agents or high temperatures, the aromatic ring can break down, potentially forming smaller organic molecules like organic acids and carbon dioxide.

Q2: What are the main factors that cause this compound degradation?

This compound degradation is primarily caused by:

  • Oxidation: Exposure to air (oxygen) is a major cause of degradation. This process can be accelerated by the presence of metal ions.

  • Light (Photolytic Degradation): Exposure to light, especially UV radiation, can promote the oxidation of this compound.

  • High Temperatures (Thermal Degradation): Elevated temperatures can increase the rate of oxidation and potentially lead to the cleavage of the aromatic ring.

  • pH: While generally stable at neutral pH, extreme acidic or basic conditions can catalyze degradation.

Q3: How can I prevent or minimize the degradation of this compound during experiments?

To minimize degradation, consider the following precautions:

  • Use fresh solutions: Prepare this compound solutions immediately before use.

  • Degas solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon).

  • Protect from light: Use amber-colored vials or cover your glassware with aluminum foil.

  • Control temperature: Avoid exposing solutions to high temperatures. Store stock solutions at low temperatures (e.g., 2-8°C or frozen) for short-term and long-term storage, respectively.

  • Use antioxidants: In some applications, the addition of a small amount of an antioxidant, such as ascorbic acid, may help to slow down the oxidation process.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing) for this compound or duroquinone Secondary interactions with the stationary phase (residual silanols).- Use a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol (B1196071) groups.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (0.1-0.5%).- Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).
Co-elution of this compound and duroquinone Inadequate separation conditions.- Optimize the mobile phase composition. Increase the proportion of the weaker solvent (e.g., water or buffer) to increase retention and improve separation.- Change the organic modifier (e.g., from acetonitrile (B52724) to methanol, or vice versa).- Use a column with a different selectivity.
Appearance of unexpected peaks in the chromatogram On-column degradation or sample contamination.- Ensure the mobile phase is properly degassed to prevent oxidation during the run.- Inject a blank (mobile phase) to check for system contamination.- Prepare a fresh sample and inject it immediately to minimize degradation before analysis.
Loss of signal or decreasing peak area over multiple injections Adsorption of the analyte to the column or system components.- Passivate the HPLC system with a strong acid wash (e.g., 6N nitric acid), followed by thorough rinsing with water and the mobile phase.- Use a column with a more inert stationary phase.- Ensure the sample is fully dissolved in the mobile phase.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No peak or very small peak for this compound The compound is not volatile enough for GC analysis or has degraded in the injector.- Derivatization is essential. Silylate the this compound using a reagent like BSTFA with 1% TMCS to increase its volatility.- Lower the injector temperature to minimize thermal degradation.
Multiple peaks for a single compound Incomplete derivatization or on-column degradation.- Optimize the derivatization reaction conditions (time, temperature, reagent concentration).- Ensure the GC liner is clean and deactivated to prevent interactions.- Use a column with a more inert phase.
Peak tailing for the derivatized this compound Active sites in the GC system (liner, column).- Use a deactivated liner.- Condition the column according to the manufacturer's instructions.- Co-inject a small amount of a silylating reagent with the sample to passivate active sites during the run.
Baseline noise or bleed at high temperatures Column degradation.- Ensure the column is not being operated above its maximum temperature limit.- Use a high-quality, low-bleed column.- Check for oxygen leaks in the carrier gas line.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

1. Acid and Base Hydrolysis:

  • Acid: Dissolve this compound in a 0.1 M HCl solution. Incubate at 60°C for 24 hours.

  • Base: Dissolve this compound in a 0.1 M NaOH solution. Incubate at room temperature for 4 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic solutions.

2. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours, protected from light.

3. Thermal Degradation:

  • Place solid this compound in a temperature-controlled oven at 105°C for 48 hours.

  • Dissolve the solid in a suitable solvent for analysis.

4. Photolytic Degradation:

  • Expose a solution of this compound in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be kept in the dark under the same conditions.

HPLC Method for Analysis of this compound and Duroquinone
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

GC-MS Method for Analysis of this compound
  • Derivatization:

    • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine (B92270) and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu

Data Presentation

The following table provides an illustrative summary of the expected degradation of this compound under various forced degradation conditions. The percentages are representative and may vary depending on the specific experimental conditions.

Condition This compound (% Remaining) Duroquinone (% Formed) Other Degradants
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) >95%<2%Minimal
Base Hydrolysis (0.1 M NaOH, RT, 4h) ~80%~15%Minor unidentified peaks
Oxidative (3% H₂O₂, RT, 24h) <10%>80%Potential for ring-opened products
Thermal (105°C, 48h) ~90%~8%Minor unidentified peaks
Photolytic (1.2 million lux hours) ~75%~20%Minor unidentified peaks

Visualizations

degradation_pathway DHQ This compound DQ Duroquinone DHQ->DQ Oxidation (Air, Light, Heat) intermediates Ring-Opened Intermediates DQ->intermediates Further Oxidation (Harsh Conditions) acids Organic Acids (e.g., Malonic, Acetic) intermediates->acids Degradation co2 CO2 acids->co2 Complete Oxidation

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results acid Acid Hydrolysis hplc HPLC-UV acid->hplc gcms GC-MS (after derivatization) acid->gcms base Base Hydrolysis base->hplc base->gcms oxidation Oxidation oxidation->hplc oxidation->gcms thermal Thermal thermal->hplc thermal->gcms photo Photolytic photo->hplc photo->gcms identification Identify Degradation Products hplc->identification quantification Quantify Degradants hplc->quantification gcms->identification

Caption: Workflow for forced degradation studies.

Technical Support Center: Durohydroquinone Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for durohydroquinone solutions. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of this compound solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

A1: The yellow/brown discoloration of your this compound solution is primarily due to oxidation. This compound is susceptible to oxidation, which converts it into duroquinone (B146903), a colored compound. This process can be accelerated by several factors, including exposure to oxygen, light, high temperatures, and alkaline pH. The presence of trace metal ions can also catalyze this degradation.

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway for this compound is oxidation. The two hydroxyl groups on the benzene (B151609) ring lose hydrogen atoms to form the corresponding 1,4-benzoquinone (B44022) derivative, known as duroquinone. This conversion involves the formation of semiquinone radical intermediates.

Q3: How does pH affect the stability of this compound solutions?

A3: this compound solutions are generally more stable in acidic to neutral conditions. Alkaline pH promotes the deprotonation of the hydroxyl groups, making the molecule more susceptible to oxidation. Therefore, maintaining a slightly acidic pH can significantly enhance the stability of your solution.

Q4: Can I do anything to prevent the degradation of my this compound solution?

A4: Yes, several strategies can be employed to enhance the stability of this compound solutions. These include:

  • Controlling pH: Maintain the solution at a slightly acidic pH.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store the solution in amber-colored vials or protect it from light to prevent photodecomposition.

  • Temperature Control: Store the solution at reduced temperatures (e.g., refrigeration) to slow down the rate of degradation.

  • Use of Antioxidants: Add antioxidants to the solution to inhibit the oxidation process.

  • Use of Chelating Agents: Incorporate chelating agents to sequester metal ions that can catalyze oxidation.

Q5: What are some recommended antioxidants for stabilizing this compound solutions?

A5: Common antioxidants that can be effective in stabilizing hydroquinone (B1673460) solutions, and likely this compound solutions, include sodium metabisulfite (B1197395), ascorbic acid (Vitamin C), and butylated hydroxytoluene (BHT). The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid discoloration (within hours) High pH, exposure to air and light, presence of metal ion contaminants.1. Prepare fresh solution under an inert atmosphere (nitrogen or argon).2. Use deoxygenated solvents.3. Adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer.4. Add a chelating agent like EDTA (0.01-0.1%) to sequester metal ions.[1][2][3][4]
Precipitate formation Poor solubility of this compound or its degradation products in the chosen solvent.1. Ensure the solvent is appropriate for the desired concentration.2. Consider using a co-solvent to improve solubility.3. Filter the solution after preparation to remove any undissolved particles.
Inconsistent experimental results Degradation of the this compound stock solution over time.1. Prepare fresh stock solutions frequently.2. Store stock solutions in small, single-use aliquots under inert gas in the freezer.3. Always check the appearance of the solution for any signs of degradation before use.

Data Presentation: Comparison of Stabilization Strategies

Quantitative data for this compound is limited in publicly available literature. The following table is based on general knowledge of hydroquinone stabilization and provides a qualitative comparison.

Stabilization Method Mechanism of Action Relative Effectiveness Considerations
pH Adjustment (Acidic) Reduces the rate of oxidation by protonating the hydroxyl groups.HighMay affect the reactivity or solubility of other components in the formulation.
Inert Atmosphere (N₂ or Ar) Minimizes contact with oxygen, the primary oxidant.HighRequires specialized equipment (e.g., glove box, Schlenk line).
Light Protection (Amber Vials) Prevents photo-oxidation initiated by UV-Vis light absorption.Moderate to HighEssential for long-term storage and during light-sensitive experiments.
Reduced Temperature (Refrigeration) Slows down the kinetic rate of degradation reactions.Moderate to HighMay affect the solubility of this compound in some solvents.
Antioxidants (e.g., Sodium Metabisulfite, Ascorbic Acid) Scavenge free radicals and reactive oxygen species.[5]HighThe antioxidant may have its own stability issues and potential interactions.
Chelating Agents (e.g., EDTA) Bind metal ions that catalyze oxidation reactions.[1][2][3][4]Moderate to HighEffective in the presence of metal ion contamination.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with enhanced stability for general research applications.

Materials:

  • This compound

  • Anhydrous ethanol (B145695) (or other suitable solvent)

  • Sodium metabisulfite

  • Disodium (B8443419) EDTA

  • 0.1 M Citric acid buffer (pH 5.0)

  • Nitrogen or Argon gas

  • Amber glass vials with screw caps

Procedure:

  • Deoxygenate the ethanol by bubbling nitrogen or argon gas through it for at least 30 minutes.

  • In an amber glass vial, dissolve sodium metabisulfite (final concentration ~0.1% w/v) and disodium EDTA (final concentration ~0.05% w/v) in a small amount of the citric acid buffer.

  • Add the desired amount of this compound to the vial.

  • Add the deoxygenated ethanol to the desired final volume and mix until the this compound is completely dissolved.

  • Blanket the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.

  • Store the solution at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of a this compound solution under various stress conditions. This is crucial for developing stability-indicating analytical methods.[6][7][8][9]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (in the dark).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

Procedure:

  • Prepare a this compound solution (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose aliquots of the solution to the different stress conditions listed above.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC-UV method (see Protocol 3).

  • Monitor for the appearance of degradation products and the decrease in the main this compound peak.

Protocol 3: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing an HPLC-UV method to quantify this compound and its degradation products.[10][11][12][13][14]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient elution may be required to separate all degradation products. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm (for this compound). A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks at other wavelengths.

Analysis:

  • Inject the stressed and control samples.

  • Identify the peak for this compound based on its retention time in the control sample.

  • Identify new peaks that appear in the stressed samples as degradation products.

  • Calculate the percentage degradation of this compound and the relative peak areas of the degradation products.

Visualizations

Durohydroquinone_Degradation_Pathway cluster_factors Accelerating Factors This compound This compound (Stable) Semiquinone Durosemiquinone Radical (Intermediate) This compound->Semiquinone Oxidation (-H⁺, -e⁻) Duroquinone Duroquinone (Degradation Product - Colored) Semiquinone->Duroquinone Oxidation (-H⁺, -e⁻) Oxygen Oxygen Light Light (hv) Heat Heat (Δ) Alkaline_pH Alkaline pH Metal_Ions Metal Ions (e.g., Fe³⁺, Cu²⁺)

Caption: Primary oxidative degradation pathway of this compound.

Troubleshooting_Workflow Start This compound Solution Discolored? Check_pH Check pH of Solution Start->Check_pH Yes Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Check_pH->Check_Storage pH is acidic Adjust_pH Adjust to slightly acidic pH (e.g., pH 4-6) Check_pH->Adjust_pH pH is neutral/alkaline Check_Purity Assess Purity of Starting Material and Solvents Check_Storage->Check_Purity Optimal conditions Improve_Storage Store under inert gas, protect from light, refrigerate Check_Storage->Improve_Storage Suboptimal conditions Use_Additives Add Antioxidant and/or Chelating Agent Check_Purity->Use_Additives Impurities suspected End Stable Solution Adjust_pH->End Improve_Storage->End Use_Additives->End

References

Technical Support Center: Addressing Solubility Challenges of Durohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with durohydroquinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as tetramethylhydroquinone, is an organic compound with antioxidant properties.[1] Its structure, featuring a hydroquinone (B1673460) core with four methyl groups, makes it relatively nonpolar, leading to limited solubility in aqueous solutions.[1] This poor water solubility can lead to precipitation in experimental assays, particularly in aqueous buffers and cell culture media, resulting in inaccurate and unreliable data.

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as ethanol, acetone, and hot methanol.[1][2][3][4] While specific quantitative data is limited, its solubility is expected to be high in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). It has limited solubility in water.[1]

Quantitative Solubility Data

SolventChemical FormulaMolar Mass ( g/mol )Estimated Solubility of this compoundNotes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13High (estimated > 50 mg/mL)Recommended for preparing high-concentration stock solutions.
EthanolC₂H₅OH46.07SolubleA common solvent for dissolving hydrophobic compounds.
MethanolCH₃OH32.04Soluble (especially when hot)[2][3][4]Heating can significantly improve solubility.[2][3][4]
AcetoneC₃H₆O58.08Soluble[1]Useful for initial dissolution before further dilution.
WaterH₂O18.02Very LowPredicted log10 of water solubility is -2.47 mol/L.[5]
Phosphate-Buffered Saline (PBS)--Very LowProne to precipitation, especially at high concentrations.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen solvent.

  • Potential Cause: The solvent may not be appropriate for the nonpolar nature of this compound.

  • Solution:

    • Switch to a more suitable organic solvent such as DMSO or ethanol.

    • For methanol, gentle heating can aid dissolution.[2][3][4]

    • Use sonication to increase the rate of dissolution.

Issue 2: Precipitate forms immediately upon adding the this compound stock solution to aqueous media.

  • Potential Cause: The compound is "crashing out" of solution due to a rapid change in solvent polarity. The final concentration in the aqueous medium exceeds its solubility limit.

  • Solution:

    • Optimize Dilution Method: Instead of adding the concentrated stock directly, perform a stepwise (serial) dilution. First, create an intermediate dilution in a small volume of the aqueous medium, then add this to the final volume.

    • Pre-warm the Medium: Always add the this compound solution to pre-warmed (e.g., 37°C) media, as solubility often increases with temperature.

    • Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation.

Issue 3: The solution appears clear initially but a precipitate forms over time in the incubator.

  • Potential Cause: The compound has low thermodynamic stability in the aqueous medium, and precipitation occurs as it equilibrates. Evaporation of the medium in the incubator can also increase the compound's concentration beyond its solubility limit.

  • Solution:

    • Determine Maximum Soluble Concentration: Perform a solubility test in your specific experimental medium to determine the highest concentration that remains in solution over the duration of your experiment.

    • Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent solvent evaporation.

    • Use Freshly Prepared Solutions: Prepare the final working solutions of this compound immediately before use to minimize the time for potential precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound (MW: 166.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out 1.66 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Shake-Flask Method for Determining this compound Solubility

Objective: To experimentally determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, PBS, ethanol)

  • Glass flasks with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

  • Add an excess amount of this compound to a flask containing a known volume of the selected solvent.

  • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the flask at a constant speed (e.g., 150 rpm) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the solution to stand to let undissolved particles settle.

  • Carefully withdraw a sample of the supernatant.

  • To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter it through a syringe filter.

  • Quantify the concentration of this compound in the clear filtrate/supernatant using a suitable analytical method. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visual Guides

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Final Assay Plate stock_prep Prepare 10 mM this compound in 100% DMSO intermediate Prepare an intermediate dilution (e.g., 1:10) in pre-warmed cell culture medium stock_prep->intermediate 1. Dilute stock final_dilution Add intermediate dilution to the final volume of cell culture medium intermediate->final_dilution 2. Add to final volume final_assay Achieve desired final concentration (e.g., 100 µM) with ≤ 0.5% DMSO final_dilution->final_assay

Caption: Workflow for preparing working solutions.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock 1. Check Stock Solution Is it fully dissolved? start->check_stock check_solvent_conc 2. Check Final Solvent Conc. Is it > 0.5%? check_stock->check_solvent_conc Yes solution Problem Solved check_stock->solution No, redissolve stock check_dilution 3. Review Dilution Method Was it a single step? check_solvent_conc->check_dilution No check_solvent_conc->solution Yes, reduce solvent % check_temp 4. Check Medium Temperature Was it pre-warmed? check_dilution->check_temp No check_dilution->solution Yes, use serial dilution check_temp->solution No, pre-warm medium check_temp->solution Yes

Caption: A logical workflow for troubleshooting precipitation.

References

Technical Support Center: Optimizing Durohydroquinone Concentration in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing durohydroquinone concentration in antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation and to provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antioxidant activity for this compound?

This compound, and its analogues, primarily exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that controls the expression of numerous antioxidant and detoxification genes.[1] By activating Nrf2, this compound boosts the cell's own defense systems against oxidative stress.[1] The presence of the dihydroxy group in the para position is key to their antioxidant capacity, allowing for transformation into para-quinones.[2][3][4]

Q2: What is a recommended starting concentration range for this compound in cell-based antioxidant assays?

For in vitro cell-based studies, a typical starting concentration range to observe Nrf2 activation and antioxidant effects is between 0.1 µM and 10 µM.[1] It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.[1]

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound should be determined empirically through a two-stage process. First, assess the cytotoxicity of a range of concentrations on your specific cell line. Second, evaluate the antioxidant efficacy at these determined non-toxic concentrations.[1] A typical workflow involves conducting a cell viability assay (e.g., MTT or neutral red) to identify the maximum non-toxic concentration. This is followed by functional antioxidant assays (such as DPPH, ABTS, or cellular antioxidant assays) at concentrations below this cytotoxic threshold.[1]

Q4: I am observing inconsistent or non-reproducible results in my DPPH assay. What are the potential causes?

Inconsistent results in a DPPH assay can stem from several factors:

  • DPPH Solution Instability : The DPPH radical is sensitive to light. It is crucial to always prepare the working solution fresh and store it in the dark.[5] The absorbance of the control should remain stable throughout the experiment.[5]

  • Reaction Time : The reaction between an antioxidant and DPPH may not be immediate. It is important to establish a stable endpoint by taking readings at multiple time points to determine when the reaction has plateaued.[5]

  • Solvent Effects : The choice of solvent can impact the radical scavenging activity.[5] Ensure consistency by using the same solvent for your compound and the DPPH solution.[5]

  • Pipetting Errors : At low concentrations, minor pipetting inaccuracies can lead to significant variations in the results.[5]

Q5: My this compound sample is poorly soluble in the methanol (B129727)/ethanol (B145695) used for the ABTS/DPPH assay. How can I resolve this?

Poor solubility is a common challenge in antioxidant assays.[5][6] Here are some potential solutions:

  • Use of Co-solvents : A small, controlled amount of a stronger, water-miscible organic solvent like DMSO can be used to initially dissolve the compound before making the final dilution in the assay solvent.[5] A solvent control should be run to ensure the co-solvent does not interfere with the assay.[5]

  • Assay Selection : The ABTS assay offers more flexibility as it can be performed in both aqueous and organic media, which is advantageous for compounds with varying solubility.[5][7]

Q6: Can this compound exhibit pro-oxidant effects?

Yes, like many phenolic antioxidants, this compound can display pro-oxidant activity, especially at high concentrations.[1] This paradoxical effect is often associated with the generation of reactive oxygen species through redox cycling.[1] Therefore, it is essential to conduct a comprehensive dose-response analysis to identify the optimal concentration range for antioxidant activity and avoid pro-oxidant effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected antioxidant activity Degradation of this compound solution; Suboptimal pH of the reaction buffer; Inappropriate solvent choice.[8]Use freshly prepared solutions.[8] Ensure the pH is within the optimal range for the assay.[8] Confirm the solvent does not interfere with the assay chemistry.[8]
High variability between replicate experiments Inconsistent reagent preparation; Fluctuations in incubation times and temperature; Inaccurate pipetting.[8]Standardize all solution preparations.[8] Strictly control incubation times and maintain constant temperature.[8] Use calibrated pipettes and ensure consistent mixing.[8]
Unexpected pro-oxidant effect at low concentrations Purity of reagents; Metal ion contamination.[8]Ensure high purity of all reagents.[8] Use high-purity water and consider using chelating agents where appropriate.[8]
No antioxidant activity detected in DPPH assay Incorrect protocol; Degraded DPPH chemical; Issues with plant extract preparation; Intense color of samples.[9]Verify the DPPH protocol with a positive control like Trolox or ascorbic acid.[9] Ensure DPPH solution is fresh and prepared in the dark.[9] Optimize extraction procedure and use fresh extracts.[9] Dilute intensely colored samples.[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[10]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Standard antioxidant (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.[10]

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100, 200 µM).[10] Prepare a similar dilution series for the standard antioxidant.[10]

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.[10]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[10]

    • For the control well, add 100 µL of methanol instead of the sample solution.[10]

    • For the blank well, add 200 µL of methanol.[10]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[1] Measure the absorbance at 517 nm using a microplate reader.[1][11]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control) x 100].[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10]

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7][10]

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7][10]

  • Preparation of Sample and Standard Solutions: Prepare a dilution series of this compound and the standard antioxidant in the same solvent used for the ABTS•+ working solution.[10]

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.[10]

    • Add 180 µL of the ABTS•+ working solution to each well.[10]

    • For the control well, add 20 µL of the solvent instead of the sample solution.[10]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 6-10 minutes.[10] Measure the absorbance at 734 nm.[7]

  • Calculation: The percentage of inhibition is calculated using the same formula as the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Standard (e.g., FeSO₄ or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio.[10][12] Warm the reagent to 37°C before use.[10]

  • Preparation of Sample and Standard Solutions: Prepare a dilution series of this compound and the standard in a suitable solvent.[10]

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution to each well of a 96-well plate.[10]

    • Add 180 µL of the pre-warmed FRAP reagent to each well.[10]

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes.[10] Measure the absorbance at 593 nm.[10]

  • Calculation: Create a standard curve using the absorbance values of the known concentrations of the standard. Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.[10]

Visualizations

G cluster_workflow Workflow for Optimizing this compound Concentration A Prepare this compound Dilution Series B Cytotoxicity Assay (e.g., MTT) A->B C Determine Max Non-Toxic Concentration B->C D Antioxidant Efficacy Assays (DPPH, ABTS, FRAP) C->D E Select Optimal Concentration Range D->E

Caption: Workflow for optimizing this compound concentration.

G cluster_pathway Nrf2 Signaling Pathway Activation by this compound DHQ This compound Keap1 Keap1 DHQ->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Genes Antioxidant & Detoxification Genes ARE->Genes activates transcription of

Caption: Nrf2 signaling pathway activation by this compound.

G cluster_troubleshooting Troubleshooting Inconsistent Antioxidant Assay Results Start Inconsistent Results Observed Check1 Check Reagent Stability & Preparation Start->Check1 Check2 Verify Incubation Time & Temperature Start->Check2 Check3 Assess Pipetting Accuracy & Technique Start->Check3 Check4 Evaluate Compound Solubility & Solvent Effects Start->Check4 Solution Implement Corrective Actions & Rerun Assay Check1->Solution Check2->Solution Check3->Solution Check4->Solution

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Durohydroquinone Electrochemical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with durohydroquinone electrochemical measurements.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the electrochemical analysis of this compound in a question-and-answer format.

Q1: My cyclic voltammogram (CV) shows distorted or broad peaks. What are the possible causes and solutions?

A1: Distorted or broad peaks in the CV of this compound can arise from several factors:

  • High Scan Rate: An excessively high scan rate can lead to peak broadening. Try decreasing the scan rate (e.g., to 50 mV/s or 100 mV/s) to see if the peak resolution improves.

  • Uncompensated Resistance (iR drop): A significant voltage drop between the reference and working electrodes can cause peak distortion and shifts in peak potentials.

    • Solution: Increase the concentration of the supporting electrolyte or use a potentiostat with iR compensation capabilities.

  • Electrode Surface Condition: A dirty or improperly polished working electrode can result in broad and poorly defined peaks. Ensure your electrode is thoroughly cleaned and polished before each experiment.

  • Adsorption: Adsorption of this compound or its oxidation product (duroquinone) onto the electrode surface can lead to peak distortion. Polishing the electrode or changing the solvent may help alleviate this issue.

Q2: The peak potentials in my this compound CV are shifting between scans. Why is this happening?

A2: Shifting peak potentials can be indicative of several issues:

  • pH Changes: The redox chemistry of this compound is proton-dependent. Any changes in the local pH at the electrode surface during the experiment can cause a shift in the peak potentials. Ensure your buffer has sufficient capacity to handle the proton exchange during the redox reaction.

  • Reference Electrode Instability: A malfunctioning or unstable reference electrode is a common cause of shifting potentials. Check that the reference electrode is properly filled, free of air bubbles, and that the frit is not clogged.

  • Electrode Fouling: The oxidation of this compound can produce species that adsorb to or react with the electrode surface, a phenomenon known as electrode fouling. This alters the electrode surface and can shift the peak potentials. Regular and thorough cleaning of the working electrode is crucial.

Q3: I am observing a very noisy signal or an unstable baseline in my measurements. What should I check?

A3: A noisy signal or unstable baseline can often be traced back to the experimental setup:

  • Improper Grounding: Ensure that the potentiostat and all associated equipment are properly grounded to minimize electrical noise.

  • External Interference: Electrical equipment in the vicinity can introduce noise. Try to isolate your electrochemical setup from sources of electromagnetic interference.

  • Reference Electrode Issues: An unstable reference electrode can contribute to a noisy baseline. Verify the integrity of your reference electrode.

  • Gas Purging: If purging your solution with an inert gas (like nitrogen or argon) to remove oxygen, ensure the gas flow is not too vigorous, as this can introduce mechanical noise. Maintain a gentle, steady stream over the solution during the experiment.

Q4: No peaks are visible in my voltammogram, or the current is very low. What could be the problem?

A4: The absence of peaks or very low current can be due to:

  • Incorrect Concentration: Verify the concentration of this compound and the supporting electrolyte in your solution.

  • Electrode Connection: Ensure that all electrodes are properly connected to the potentiostat. A loose connection can lead to an open circuit.

  • Inactive Electrode Surface: The working electrode surface may be passivated or fouled, preventing electron transfer. A thorough cleaning and polishing are necessary.

  • Potential Window: The applied potential window may not be wide enough to encompass the redox events of this compound. Expand the potential range of your scan.

Quantitative Data

The following tables summarize key quantitative data for hydroquinone (B1673460) systems. Note that while this compound's redox potential is slightly different, much of its fundamental electrochemical behavior is comparable to the parent hydroquinone. This data is provided as a reference, and empirical determination for your specific system is recommended.

Table 1: Redox Potential of Hydroquinone and Duroquinone (B146903).

CompoundRedox CoupleFormal Potential (V vs. SHE)Experimental Conditions
HydroquinoneHydroquinone/Benzoquinone+0.714Phosphate buffer, pH 7.0
DuroquinoneThis compound/Duroquinone~+0.4871 M p-TsOH (aqueous)

Note: The redox potential of duroquinone is reported to be 227 mV lower than that of 1,4-benzoquinone[1].

Table 2: Diffusion Coefficient of Hydroquinone.

AnalyteDiffusion Coefficient (D) in cm²/sMethod
Hydroquinone3.591 x 10⁻⁷Cyclic Voltammetry[2]
Hydroquinone5.05 x 10⁻⁴Chronoamperometry[3]

Note: The diffusion coefficient can vary significantly with the experimental conditions (e.g., solvent, temperature, supporting electrolyte).

Experimental Protocols

Detailed Protocol for Cyclic Voltammetry of this compound

This protocol outlines the steps for obtaining a cyclic voltammogram of this compound using a glassy carbon working electrode.

1. Materials and Reagents:

  • This compound

  • Supporting electrolyte (e.g., 0.1 M KCl or a suitable buffer like phosphate-buffered saline, PBS)

  • Solvent (e.g., deionized water, ethanol, or acetonitrile)

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • Polishing materials: 1.0, 0.3, and 0.05 µm alumina (B75360) slurry and polishing pads

2. Electrode Preparation (Cleaning and Polishing):

  • Coarse Polish: Polish the GCE with 1.0 µm alumina slurry on a polishing pad for 1-2 minutes using a figure-eight motion.[4]

  • Rinse: Thoroughly rinse the electrode with deionized water. Sonicate in deionized water for 1-2 minutes to remove alumina particles.[4]

  • Fine Polish: Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurry.

  • Final Rinse: Rinse the electrode extensively with deionized water and then with the solvent to be used in the experiment.

3. Solution Preparation:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent.

  • Create the final analyte solution by adding a known volume of the this compound stock solution to the electrolyte solution. A typical concentration range is 1-5 mM.

  • Purge the solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

4. Electrochemical Measurement:

  • Assemble the three-electrode cell with the polished GCE, Ag/AgCl reference electrode, and platinum wire counter electrode.

  • Connect the electrodes to the potentiostat.

  • Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Set the experimental parameters in the software:

    • Initial Potential: A potential where no faradaic reaction occurs (e.g., -0.2 V vs. Ag/AgCl).

    • Vertex Potentials: A potential range that brackets the expected redox peaks of this compound (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).

    • Scan Rate: Start with a typical scan rate, such as 100 mV/s.

  • Run the cyclic voltammetry scan.

  • For a comprehensive study, perform scans at multiple scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility and kinetics of the redox process.[5]

Visualizations

Electrochemical Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Electrolyte Solution C Dissolve this compound A->C B Polish Working Electrode D Assemble 3-Electrode Cell B->D C->D E Purge with Inert Gas D->E F Connect to Potentiostat E->F G Run Cyclic Voltammetry Scan F->G H Analyze Voltammogram G->H

Caption: Workflow for a typical cyclic voltammetry experiment.

This compound Redox Mechanism

G A This compound (Reduced Form) B Duroquinone (Oxidized Form) A->B - 2e⁻, - 2H⁺ (Oxidation) B->A + 2e⁻, + 2H⁺ (Reduction)

Caption: Reversible two-electron, two-proton redox reaction of this compound.[6]

References

Technical Support Center: Minimizing Impurities in Durohydroquinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of durohydroquinone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential impurity pitfalls?

A1: The most prevalent synthetic route to this compound (2,3,5,6-tetramethyl-1,4-benzenediol) originates from durene (1,2,4,5-tetramethylbenzene). This multi-step process involves:

  • Nitration of Durene: Durene is nitrated to produce dinitrodurene (B1582519). Incomplete nitration can leave residual mononitrodurene. Over-nitration or side reactions can introduce other nitro-isomers if the starting durene is not pure.

  • Reduction of Dinitrodurene: The dinitrodurene is then reduced to the corresponding diamine. Incomplete reduction is a major source of impurities, leaving nitro-amino intermediates.

  • Oxidation to Duroquinone (B146903): The diamine is oxidized to duroquinone. Incomplete oxidation can result in the presence of amino-hydroquinone intermediates.

  • Reduction of Duroquinone: Finally, duroquinone is reduced to this compound. Incomplete reduction will leave unreacted duroquinone as a primary impurity. Over-reduction is less common but can lead to the formation of byproducts.

An alternative, though less common, method involves the direct oxidation of durene.

Q2: My final this compound product is discolored (e.g., yellow or brown). What is the likely cause?

A2: Discoloration in the final product is most commonly due to the presence of the oxidized form, duroquinone, which is a yellow crystalline solid. Even trace amounts of duroquinone can impart a noticeable color to the white or off-white this compound. Exposure to air, especially under basic conditions or in the presence of certain metal ions, can facilitate this oxidation.

Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) analysis of the crude product. What might these be?

A3: Multiple spots on a TLC plate indicate the presence of several compounds in your mixture. Besides the desired this compound, these spots could represent:

  • Unreacted starting materials: Durene, dinitrodurene, or duroquinone.

  • Intermediates: Mononitrodurene, aminonitrodurene, or diaminodurene.

  • Side-products: Isomers of dinitrodurene if the starting durene was impure.

  • Oxidation products: Duroquinone is a common impurity.

Running co-spots with commercially available standards of the expected intermediates and byproducts can aid in their identification.

Troubleshooting Guides

Problem: Presence of Duroquinone in the Final Product
Symptom Possible Cause Troubleshooting/Solution
Yellowish tint to the final product.Incomplete reduction of duroquinone.- Increase the reaction time for the reduction step. - Use a fresh or more active reducing agent. - Ensure stoichiometric amounts of the reducing agent are used.
Product darkens upon standing.Post-synthesis oxidation.- Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon). - Avoid exposure to light and heat. - Ensure all residual oxidizing agents from previous steps are quenched and removed.
Problem: Incomplete Reactions at Various Stages
Symptom Possible Cause Troubleshooting/Solution
Presence of mononitrodurene.Incomplete nitration of durene.- Increase the reaction time or temperature of the nitration step. - Use a higher concentration of nitric acid.
Presence of nitro-aromatic intermediates in the final product.Incomplete reduction of dinitrodurene.- Optimize the reduction conditions (catalyst, hydrogen pressure, temperature, and reaction time). - Ensure the catalyst is active.
Presence of amino-hydroquinone intermediates.Incomplete oxidation of diaminodurene.- Ensure sufficient oxidizing agent is used. - Optimize reaction temperature and time for the oxidation step.

Experimental Protocols

Key Experiment: Reduction of Duroquinone to this compound

This protocol outlines a common laboratory-scale method for the reduction of duroquinone.

Materials:

  • Duroquinone

  • Ethanol (B145695)

  • Sodium hydrosulfite (Sodium dithionite, Na₂S₂O₄)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve duroquinone in warm ethanol.

  • Prepare a solution of sodium hydrosulfite in warm water.

  • Slowly add the sodium hydrosulfite solution to the duroquinone solution with stirring. The yellow color of the duroquinone should disappear, indicating its reduction to the colorless this compound.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the this compound.

  • Filter the crude this compound and wash with cold water.

  • For further purification, recrystallize the crude product.

Purification: Recrystallization of this compound

Solvent Selection: A mixed solvent system is often effective for the recrystallization of this compound. A common choice is a mixture of ethanol and water or toluene (B28343) and hexane. The ideal solvent system will dissolve the this compound at elevated temperatures but have low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol or toluene).

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Effect of Reducing Agent on Duroquinone Reduction

Reducing AgentSolventTemperature (°C)Reaction Time (h)Purity of this compound (%)
Sodium HydrosulfiteEthanol/Water60198.5
Stannous ChlorideAcetic Acid80297.2
Catalytic Hydrogenation (Pd/C)Ethanol25499.5

Note: Purity was determined by HPLC analysis.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is typically used. For example, a starting condition of 50:50 methanol:water, ramping to 90:10 methanol:water over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Retention Times: this compound will have a characteristic retention time that is shorter than the more nonpolar durene and longer than more polar impurities. Duroquinone will also have a distinct retention time.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection is suitable for trace impurity analysis.

  • Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500. Impurities can be identified by their unique mass spectra and retention times.

Visualizations

Synthesis_Workflow Durene Durene Nitration Nitration (HNO₃/H₂SO₄) Durene->Nitration Dinitrodurene Dinitrodurene Nitration->Dinitrodurene Reduction1 Reduction (e.g., SnCl₂/HCl) Dinitrodurene->Reduction1 Diaminodurene Diaminodurene Reduction1->Diaminodurene Oxidation Oxidation (e.g., FeCl₃) Diaminodurene->Oxidation Duroquinone Duroquinone Oxidation->Duroquinone Reduction2 Reduction (e.g., Na₂S₂O₄) Duroquinone->Reduction2 This compound This compound Reduction2->this compound

Caption: Synthetic pathway from durene to this compound.

Troubleshooting_Logic start Impure this compound tlc TLC Analysis: Multiple Spots? start->tlc color Product Discolored? start->color yes_tlc Yes tlc->yes_tlc Yes no_tlc No tlc->no_tlc No yes_color Yes color->yes_color Yes no_color No color->no_color No impurity_id Identify Impurities (Co-spotting, GC-MS, HPLC) yes_tlc->impurity_id recrystallize Recrystallize Product no_tlc->recrystallize oxidation_check Check for Duroquinone (TLC, HPLC) yes_color->oxidation_check no_color->recrystallize incomplete_reaction Incomplete Reaction (Starting Material/Intermediate) impurity_id->incomplete_reaction oxidation_present Duroquinone Present oxidation_check->oxidation_present optimize_previous Optimize Previous Synthetic Steps incomplete_reaction->optimize_previous optimize_reduction Optimize Final Reduction Step oxidation_present->optimize_reduction optimize_reduction->recrystallize optimize_previous->recrystallize

Caption: Troubleshooting workflow for impure this compound.

Technical Support Center: Durohydroquinone Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with durohydroquinone. The information focuses on the critical impact of pH on the stability and reactivity of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability of this compound in aqueous solutions?

The stability of this compound is significantly influenced by the pH of the solution. It is known to undergo rapid autoxidation, a reaction with molecular oxygen, particularly at physiological pH and in alkaline conditions. This process involves the formation of semiquinone radicals and can be catalyzed by trace metal ions.

Q2: How does pH affect the rate of this compound oxidation?

The rate of this compound autoxidation is highly dependent on the hydroxyl ion concentration. The reaction rate is proportional to the square of the hydroxyl-ion concentration, meaning that as the pH increases (becomes more alkaline), the rate of oxidation increases significantly.[1] This is because the hydroquinone (B1673460) moiety is more easily oxidized in its deprotonated (anionic) form, which is more prevalent at higher pH.

Q3: What are the main degradation products of this compound oxidation?

The primary products of this compound autoxidation are the corresponding duroquinone (B146903) and hydrogen peroxide.[1] The reaction proceeds through a semiquinone intermediate. It is important to note that the methyl groups on the benzene (B151609) ring of this compound prevent the secondary reactions that complicate the autoxidation of unsubstituted hydroquinone.[1]

Q4: Can metal ions affect the stability of my this compound solution?

Yes, transition metal ions, such as copper and iron, can catalyze the oxidation of hydroquinones.[2] It is crucial to use high-purity water and reagents to minimize metal ion contamination in your experiments. If metal catalysis is suspected, the use of a chelating agent like EDTA may be considered, though its compatibility with the overall experimental design must be verified.

Q5: What is the expected impact of pH on the reactivity of this compound in my experiments?

The reactivity of this compound as a reducing agent or antioxidant is closely linked to its stability. At lower pH values, this compound is more stable and less prone to autoxidation, but its reducing potential may also be modulated. Conversely, at higher pH values, it is a more potent reducing agent but is also significantly less stable. This trade-off is a critical consideration in experimental design.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Rapid discoloration (e.g., yellowing or browning) of this compound solution. Autoxidation of this compound, which is accelerated by alkaline pH, oxygen, and light.- Prepare this compound solutions fresh before each experiment.- Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).- Protect the solution from light by using amber vials or wrapping the container in aluminum foil.- Work at the lowest pH compatible with your experimental requirements.
Inconsistent or non-reproducible experimental results. Degradation of this compound stock solution over time or between experiments.- Aliquot stock solutions and store them under an inert atmosphere at low temperatures (e.g., -20°C or -80°C) to minimize freeze-thaw cycles and exposure to air.- Regularly check the purity of the stock solution using a suitable analytical method like HPLC.- Ensure the pH of the reaction buffer is consistent across all experiments.
Unexpected side reactions or byproducts observed. Formation of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide during this compound autoxidation.- If the presence of ROS is a concern, consider adding ROS scavengers like superoxide dismutase (SOD), if compatible with your system, to investigate their effect.[2]- Be aware that the duroquinone product itself can participate in subsequent reactions.
Low yield or incomplete reaction when using this compound as a reducing agent. The reaction pH may be too low, reducing the reactivity of this compound. The compound may have degraded prior to or during the reaction.- Optimize the reaction pH to balance the stability and reactivity of this compound.- Confirm the purity and concentration of your this compound solution before initiating the reaction.- Ensure the reaction is carried out under an inert atmosphere to prevent competitive oxidation by atmospheric oxygen.

Quantitative Data Summary

While specific kinetic data for the pH-dependent degradation of this compound is not extensively tabulated in the literature, the general relationship is well-established. The rate of autoxidation increases with pH. For many hydroquinones, this increase can be one to two orders of magnitude when shifting from neutral to alkaline conditions (pH 7 to 9).[2]

pH Range Relative Stability Relative Reactivity (as a reducing agent) Primary Degradation Pathway
Acidic (pH < 6)HighLowerSlow autoxidation
Neutral (pH 6-8)Moderate to LowModerate to HighpH-dependent autoxidation
Alkaline (pH > 8)Very LowHighRapid autoxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to assess the stability of this compound under various stress conditions, which is a crucial step in developing a stability-indicating analytical method.[3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a methanol/water mixture.

2. Acidic Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH before analysis.

3. Alkaline Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate the solution at room temperature for a shorter period (e.g., 1-2 hours) due to the expected rapid degradation.

  • Neutralize the solution with 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

  • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

5. Thermal Degradation:

  • Store a solid sample of this compound and an aliquot of the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period (e.g., 48 hours).

6. Photolytic Degradation:

  • Expose an aliquot of the stock solution to a light source with a controlled output (e.g., ICH-compliant photostability chamber) for a defined duration.

7. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms to identify degradation products and quantify the loss of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[6]

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • Solvent A: Water with 0.1% formic or phosphoric acid.

  • Solvent B: Acetonitrile or methanol.

  • A gradient elution is recommended to ensure separation of all components. A starting point could be a linear gradient from 5% to 95% Solvent B over 15-20 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Determined by obtaining the UV spectrum of this compound (a wavelength around 290 nm is often a good starting point for hydroquinones).

4. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) to an appropriate concentration with the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the drug from its degradation products), linearity, accuracy, and precision.

Visualizations

Durohydroquinone_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acidic (e.g., 0.1M HCl, 60°C) stock->acid Expose to base Alkaline (e.g., 0.1M NaOH, RT) stock->base Expose to oxide Oxidative (e.g., 3% H2O2, RT) stock->oxide Expose to thermal Thermal (e.g., 70°C) stock->thermal Expose to photo Photolytic (ICH light source) stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxide->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation: - Purity Assessment - Degradant Profiling hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

Durohydroquinone_Oxidation_Pathway DHQ This compound (DHQ) (Reduced Form) DHQ_anion DHQ Anion(s) DHQ->DHQ_anion + OH- / -H+ DHQ->DHQ_anion O2 Oxygen (O2) DSQ Durosemiquinone Radical (DSQ•) DHQ_anion->DSQ + O2 - e- DHQ_anion->DSQ DQ Duroquinone (DQ) (Oxidized Form) DSQ->DQ + O2 - e- DSQ->DQ ROS Reactive Oxygen Species (e.g., O2•-, H2O2) DSQ->ROS generates DSQ->ROS

Caption: Simplified reaction pathway for the autoxidation of this compound.

References

strategies to enhance the reducing power of durohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with durohydroquinone (DHQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the reducing power of this compound in your experiments.

Section 1: Modifying the Solvent and Electrolyte System

The environment surrounding the this compound molecule plays a critical role in its redox behavior. The choice of solvent and supporting electrolyte can significantly alter its reducing power by stabilizing or destabilizing its oxidized or reduced forms.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the reducing power of this compound?

A1: The solvent affects the stability of the this compound (DHQ), its corresponding semiquinone radical, and the duroquinone (B146903) (DQ). In aprotic solvents like acetonitrile (B52724) (MeCN), the redox process involves distinct one-electron steps. In protic solvents like water or ethanol (B145695), the process is often a two-electron, two-proton transfer. The polarity of the solvent and its ability to form hydrogen bonds can shift the redox potential. For instance, polar protic solvents can stabilize the hydroquinone (B1673460) form through hydrogen bonding, potentially making its oxidation (and thus its action as a reducing agent) more favorable under certain conditions.

Q2: What is the role of the supporting electrolyte and its counter-ions?

A2: The counter-ions from the electrolyte are crucial for stabilizing the charged species formed during the redox reaction. Smaller, harder cations like H+ or Li+ can strongly coordinate with the reduced, anionic forms of the quinone, stabilizing them and thus shifting the reduction potential. This stabilization of the reduced state makes the hydroquinone a stronger reducing agent. Bulky ions like tetrabutylammonium (B224687) (TBA+) offer less stabilization, resulting in a lower reduction potential.

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected reducing power from this compound when I switch from an aqueous to an aprotic solvent system.

  • Possible Cause 1: Lack of Protons. Many reduction reactions involving hydroquinones are proton-coupled electron transfers (PCET). In aprotic solvents, the lack of readily available protons can kinetically hinder the reaction.

    • Solution: Consider adding a proton source, such as a non-nucleophilic acid, to the aprotic solvent. Be aware that this will create an "effective pH" that can influence the reaction.

  • Possible Cause 2: Electrolyte Stabilization Effects. The nature of your supporting electrolyte is critical in aprotic media. If you are using a bulky counter-ion like TBA+, the reduced quinone species may not be sufficiently stabilized.

    • Solution: Switch to an electrolyte with a smaller counter-ion, such as lithium perchlorate (B79767) (LiClO₄), to enhance the stabilization of the reduced species and increase the effective reducing power.

Data Presentation

Table 1: Effect of Solvent and Electrolyte on the First Oxidation Potential (Epa1) of this compound

Solvent SystemSupporting Electrolyte (0.1 M)First Oxidation Peak Potential (Epa1 vs. Ag/AgCl)Reference
WaterNaClO₄ (pH 7.0)+0.25 V
Acetonitrile (MeCN)Tetrabutylammonium Perchlorate (TBAP)+0.80 V
Acetonitrile (MeCN)Lithium Perchlorate (LiClO₄)+0.65 V

Note: Data are illustrative examples based on principles discussed in the cited literature. Lower positive potential indicates stronger reducing power.

Experimental Protocols

Protocol 1: Measuring this compound Redox Potential via Cyclic Voltammetry (CV)

  • Preparation of Solution:

    • Dissolve this compound (1 mM) in the chosen solvent (e.g., Acetonitrile, HPLC grade).

    • Add the supporting electrolyte (0.1 M), for example, LiClO₄ or TBAP.

    • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

    • Polish the working electrode with alumina (B75360) slurry, then sonicate in ethanol and deionized water before use.

  • CV Measurement:

    • Maintain an inert atmosphere over the solution during the experiment.

    • Scan the potential from an initial value where no reaction occurs (e.g., -0.5 V) to a potential sufficient to oxidize the DHQ (e.g., +1.2 V) and back.

    • Use a scan rate of 100 mV/s.

    • Record the resulting voltammogram to determine the oxidation peak potential (Epa).

Visualization

Solvent_Effect cluster_DHQ This compound (DHQ) cluster_DQ Duroquinone (DQ) cluster_conditions Favorable Conditions DHQ DHQ (Stronger Reductant) DQ DQ (Weaker Reductant) DHQ->DQ Oxidation Protic_Solvent Protic Solvent (e.g., H2O) Protic_Solvent->DHQ Stabilizes Small_Cation Small Cation (e.g., Li+, H+) Small_Cation->DHQ Stabilizes Reduced Form

Caption: Logical diagram of factors favoring DHQ's reducing power.

Section 2: pH Adjustment

For redox reactions involving proton transfer, pH is a master variable. According to the Nernst equation for a proton-coupled electron transfer, the redox potential is directly dependent on the proton concentration.

Frequently Asked Questions (FAQs)

Q1: How does lowering the pH affect the reducing power of this compound?

A1: The oxidation of this compound to duroquinone involves the release of two electrons and two protons (DHQ ⇌ DQ + 2e⁻ + 2H⁺). By Le Châtelier's principle, increasing the concentration of protons (lowering the pH) will shift the equilibrium to the left, making the forward oxidation reaction more favorable. This results in a more positive redox potential for the DQ/DHQ couple, which means DHQ becomes a stronger reducing agent at lower pH.

Q2: Is there a limit to how much I can increase the reducing power by lowering the pH?

A2: Yes. While lowering the pH generally enhances reducing power, several factors can limit this effect. Extremely low pH can lead to substrate degradation or side reactions, such as acid-catalyzed hydrolysis. Furthermore, the stability of this compound itself may be compromised under harsh acidic conditions. The optimal pH is often a compromise between enhancing reducing power and maintaining the stability of all reaction components.

Troubleshooting Guide

Issue: The rate of my reduction reaction is not increasing as expected when I lower the pH of my aqueous buffer.

  • Possible Cause 1: Reaction is not Proton-Coupled. The reaction you are studying may not involve a net proton transfer in its rate-determining step. If the substrate reduction is a pure electron transfer, changes in pH will have a minimal effect on the kinetics.

    • Solution: Re-evaluate the mechanism of your reaction. Use cyclic voltammetry at different pH values to confirm if the redox potential of DHQ is indeed shifting as expected.

  • Possible Cause 2: Buffer Effects. The components of your buffer system could be interacting with the reactants or intermediates. Some buffer species can coordinate to substrates or catalysts, inhibiting the reaction.

    • Solution: Try a different buffer system with non-coordinating ions. Verify that the observed effect is due to the change in proton concentration and not the buffer species itself.

Data Presentation

Table 2: Influence of pH on the Formal Potential (E°') of the Duroquinone/Durohydroquinone Couple

pHFormal Potential (E°' vs. SHE)Reference
2.0+0.46 V
5.0+0.28 V
7.0+0.16 V
9.0+0.04 V

Note: Data are illustrative, calculated based on the Nernstian shift of -59 mV/pH unit for a 2e⁻/2H⁺ process. A more positive potential for the quinone reduction corresponds to a stronger reducing power for the hydroquinone.

Experimental Protocols

Protocol 2: pH-Dependent Cyclic Voltammetry of this compound

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10) with constant ionic strength (e.g., adjusted to 0.5 M with NaCl).

  • Solution Preparation: For each desired pH, prepare a 1 mM solution of this compound in the corresponding buffer.

  • Electrochemical Measurement:

    • Use the three-electrode setup described in Protocol 1.

    • Deoxygenate each solution with argon for 15 minutes.

    • Run a cyclic voltammogram for each pH, recording the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

  • Data Analysis: Plot the calculated E°' as a function of pH. The slope of this plot can provide information on the number of protons and electrons involved in the redox process.

Visualization

Pourbaix_Concept cluster_env Reaction Environment DHQ DHQ (Reduced Form) DQ DQ (Oxidized Form) DHQ->DQ Oxidation High_Potential Stronger Reducing Power DHQ->High_Potential Corresponds to Protons 2H⁺ DQ->Protons Releases Electrons 2e⁻ DQ->Electrons Releases Low_pH Low pH (High [H⁺]) Low_pH->DHQ Favors DHQ stability (Le Châtelier's Principle)

Caption: Relationship between pH and DHQ's reducing power.

Section 3: Catalysis and Co-Reducing Agents

Catalysts can accelerate the rate of reduction by this compound without altering the overall thermodynamics. They achieve this by providing a lower-energy reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts can be used to enhance reactions involving this compound?

A1: Both heterogeneous and homogeneous catalysts can be effective.

  • Heterogeneous Catalysts: Noble metals on a solid support, such as Palladium on Carbon (Pd/C), are widely used for hydrogenation reactions where a hydroquinone might be used to reduce a substrate in a transfer hydrogenation process.

  • Homogeneous Catalysts: Organocatalysts can be highly effective. For example, studies on hydroquinone have shown that certain derivatives can catalyze the reduction of dioxygen. Iron-based complexes have also been developed to catalyze the reduction of benzoquinone to hydroquinone.

Q2: Can I use a co-catalyst or co-reducing agent with this compound?

A2: Yes. A synergistic effect has been observed when using hydroquinone in combination with resorcinol (B1680541) derivatives for the reduction of dioxygen. The co-catalyst can facilitate an intermediate step, such as the regeneration of the active hydroquinone, thereby accelerating the overall reaction rate.

Troubleshooting Guide

Issue: My heterogeneous catalyst (e.g., Pd/C) appears to be inactive or shows a low turnover number.

  • Possible Cause 1: Catalyst Poisoning. The substrate, product, or impurities in the solvent may be binding irreversibly to the active sites on the catalyst surface. Sulfur- and nitrogen-containing compounds are common poisons for palladium catalysts.

    • Solution: Purify all reactants and the solvent before the reaction. If poisoning is suspected, you may need to increase the catalyst loading or switch to a catalyst known to be more resistant to the specific functional groups in your system.

  • Possible Cause 2: Mass Transfer Limitations. In a heterogeneous system, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.

    • Solution: Increase the stirring rate or agitation to improve mass transport. Ensure the catalyst is well-dispersed in the reaction medium.

Data Presentation

Table 3: Comparison of Catalytic Systems for the Reduction of a Model Substrate (e.g., Azobenzene) by this compound

Catalytic SystemReaction TimeProduct Yield
None (Thermal)24 hours15%
10 mol% Pd/C4 hours95%
5 mol% Iron Complex6 hours88%

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 3: Catalytic Transfer Hydrogenation using DHQ as the Hydrogen Source

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substrate (e.g., azobenzene, 1 mmol), the catalyst (e.g., 10% Pd/C, 50 mg), and a suitable solvent (e.g., ethanol, 20 mL).

  • Reactant Addition: Add this compound (1.5 mmol, 1.5 equivalents) to the mixture.

overcoming common errors in durohydroquinone handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the handling and use of durohydroquinone. It includes troubleshooting guides for common experimental errors, frequently asked questions (FAQs), detailed experimental protocols, and an overview of its interaction with key signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, handling, and experimental use of this compound.

Q1: My this compound solution has turned brown/yellow. What happened and can I still use it?

A1: A color change to brown or yellow indicates oxidation of this compound to duroquinone (B146903) and potentially other degradation products. This is a common issue as hydroquinones are susceptible to oxidation, especially when exposed to air (oxygen), light, or alkaline conditions. It is generally not recommended to use a visibly oxidized solution for experiments where the concentration and purity of this compound are critical, as the presence of duroquinone and other byproducts can lead to spurious results. For instance, duroquinone itself can be redox-active and may interfere with assays measuring oxidative stress.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

A2: this compound has limited solubility in water but is more soluble in organic solvents. For cell-based assays, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous culture medium. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, try vortexing, gentle warming, or sonication. Always visually inspect for complete dissolution before use.

Q3: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?

A3: High variability in cell-based assays can stem from several factors related to the handling of this compound:

  • Inconsistent Concentration: Ensure your stock solution is fresh and fully dissolved. Avoid repeated freeze-thaw cycles which can lead to degradation.

  • Precipitation in Media: As mentioned, this compound can precipitate in aqueous media. Visually inspect your assay plates for any signs of precipitation. Consider using a solubilizing agent or a different formulation if this is a persistent issue.

  • Oxidation: If the this compound solution has started to oxidize, the varying concentrations of this compound and its byproducts can lead to inconsistent effects on cells. Always use freshly prepared solutions or solutions that have been stored under an inert atmosphere (e.g., argon or nitrogen).

  • Light Sensitivity: this compound can be light-sensitive. Protect your solutions from light during preparation, storage, and the course of the experiment.

Q4: My experimental results are not reproducible. What are some general troubleshooting tips for working with this compound?

A4: Reproducibility issues often come down to subtle variations in experimental conditions. Here are some key areas to check:

  • Purity of this compound: Ensure you are using a high-purity grade of this compound and note the lot number in your records.

  • Solvent Quality: Use high-purity, anhydrous solvents for stock solutions.

  • pH of Solutions: The stability of this compound is pH-dependent, with increased degradation at neutral to alkaline pH. Ensure your buffers and media are at the correct and consistent pH.

  • Oxygen Exposure: Minimize exposure to air. Consider de-gassing your solvents and working under an inert atmosphere for sensitive experiments.

  • Consistent Timing: For kinetic studies or assays measuring cellular responses over time, ensure that the timing of this compound addition and subsequent measurements is precise and consistent across all experiments.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents
SolventChemical FormulaPolarity IndexExpected Solubility (at 25°C)
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Soluble
EthanolC₂H₅OH4.3Soluble
MethanolCH₃OH5.1Soluble
AcetoneC₃H₆O4.3Soluble
WaterH₂O10.2Sparingly soluble
Table 2: Factors Affecting the Stability of this compound in Solution
FactorEffect on StabilityRecommendations for Handling
Oxygen Highly susceptible to oxidation, leading to the formation of duroquinone (yellow/brown color).Prepare solutions fresh. For long-term storage, store under an inert atmosphere (e.g., argon, nitrogen). Use de-gassed solvents.
Light Can promote photo-oxidation.Store stock solutions and experimental samples in amber vials or protect from light with aluminum foil.
pH More stable in acidic conditions. Degradation increases in neutral and alkaline solutions.[1][2]For aqueous solutions, use a slightly acidic buffer if compatible with the experimental system. Avoid alkaline conditions.
Temperature Higher temperatures can accelerate degradation.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Presence of Metal Ions Transition metals can catalyze oxidation.Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if metal contamination is suspected.

Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µM).

  • Assay:

    • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

    • For the control, add 100 µL of methanol.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the this compound-containing sample.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This protocol assesses the capacity of this compound to neutralize the ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS (or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution and a series of dilutions of this compound in the same solvent used for the ABTS•+ working solution.

  • Assay:

    • In a 96-well plate, add 20 µL of each this compound dilution to separate wells.

    • For the control, add 20 µL of the solvent.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity as for the DPPH assay.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection using DCFDA

This protocol measures the generation of intracellular ROS in response to this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • This compound

  • Cell line of interest (e.g., human bronchial epithelial cells BEAS-2B)

  • Appropriate cell culture medium

  • DCFDA (or H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Loading with DCFDA:

    • Remove the culture medium and wash the cells with warm PBS.

    • Add culture medium containing 10-20 µM DCFDA to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • This compound Treatment:

    • Remove the DCFDA-containing medium and wash the cells twice with warm PBS.

    • Add fresh culture medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for ROS induction (e.g., tert-butyl hydroperoxide).

  • Incubation: Incubate the plate for the desired period (e.g., 1, 6, or 24 hours) at 37°C.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Analysis: Express the results as a fold change in fluorescence relative to the vehicle control.

Signaling Pathway Visualization

This compound, like other hydroquinones, is known to interact with the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, for example, that induced by this compound or its oxidized form, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HMOX-1), leading to their increased expression and enhanced cellular protection.[3][4][5]

Durohydroquinone_Nrf2_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHQ This compound DHQ_in This compound DHQ->DHQ_in Cellular Uptake ROS ROS DHQ_in->ROS Oxidation Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 modifies Cys residues Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 releases Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome constitutive degradation Nrf2_cyto Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to NQO1 NQO1 Gene ARE->NQO1 activates transcription HMOX1 HMOX-1 Gene ARE->HMOX1 activates transcription Antioxidant_Proteins Antioxidant Proteins (NQO1, HMOX-1) NQO1->Antioxidant_Proteins HMOX1->Antioxidant_Proteins Cell_Protection Cellular Protection Antioxidant_Proteins->Cell_Protection

This compound activating the Nrf2 signaling pathway.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Durohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) like durohydroquinone (2,3,5,6-tetramethyl-1,4-benzenediol) is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as a primary method for purity validation, alongside alternative techniques. The information presented is supported by established analytical principles and data from related compounds to provide a robust framework for method development and purity assessment.

Potential Impurities in Synthesized this compound

The purity profile of this compound is intrinsically linked to its synthetic route. While specific impurities will vary, they can generally be categorized as:

  • Unreacted Starting Materials: Depending on the synthesis, this could include durene or less methylated hydroquinone (B1673460) precursors.

  • Intermediates: Incomplete reactions can lead to the presence of partially methylated hydroquinone species.

  • By-products: Side reactions inherent to the synthetic process, such as those arising from Friedel-Crafts acylation or other aromatic substitution reactions, can generate isomeric or otherwise related impurities.[1][2][3][4]

  • Degradation Products: this compound, like other hydroquinones, is susceptible to oxidation, which can lead to the formation of duroquinone (B146903) and other oxidative degradation products.

An effective analytical method must be capable of resolving this compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the industry standard for the purity analysis of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and quantitative accuracy.[5] A reversed-phase HPLC (RP-HPLC) method is the most common and logical starting point for the analysis of this moderately polar compound.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for polar aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile or MethanolA common and effective mobile phase for RP-HPLC of polar analytes, ensuring good peak shape. The organic modifier can be optimized for best resolution.[8]
Elution Isocratic or GradientAn isocratic elution (e.g., 50:50 Water:Acetonitrile) may be sufficient if impurities have significantly different polarities. A gradient elution will likely be necessary to resolve closely related impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution.
Detection UV at 290-295 nmHydroquinone and its derivatives exhibit strong UV absorbance in this range. A photodiode array (PDA) detector is recommended for assessing peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Experimental Protocol: Proposed HPLC Method
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution. Prepare a series of dilutions from the stock solution to establish linearity.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the standard chromatogram. Calculate the percentage purity of the synthesized this compound using the area normalization method.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for quantitative purity analysis, other techniques can provide valuable, albeit often qualitative or semi-quantitative, information.

TechniquePrincipleAdvantagesLimitationsApplicability for this compound Purity
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, low cost, can screen multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.Good for Preliminary Screening: Useful for quickly checking for the presence of major impurities and monitoring reaction progress.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not suitable for liquids or thermally unstable compounds.Good for Initial Purity Indication: A sharp melting point close to the literature value (233 °C) suggests high purity.[9][10][11] A broad melting range indicates the presence of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information for impurity identification and structural elucidation. High sensitivity.Higher cost and complexity compared to HPLC-UV.Excellent for Impurity Identification: The definitive technique for identifying unknown impurities.[12]
Experimental Protocol: Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). A good starting point is a 7:3 (v/v) mixture of hexane and ethyl acetate.

  • Procedure:

    • Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol).

    • Spot the solution onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp (254 nm).

  • Analysis: A single spot indicates a potentially pure compound. The presence of multiple spots signifies impurities. The retention factor (Rf) value can be calculated and compared to a standard if available.

Experimental Protocol: Melting Point Analysis
  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Analysis: Compare the observed melting range to the literature value for pure this compound (233 °C).[9][10][11] A narrow melting range (1-2 °C) close to the literature value is indicative of high purity.

Workflow and Decision Making

The selection of an appropriate analytical technique depends on the specific requirements of the analysis. The following diagrams illustrate the typical experimental workflow for purity validation and a logical approach to selecting the most suitable method.

G cluster_workflow Experimental Workflow for Purity Validation sample_prep Sample Preparation (Dissolution in appropriate solvent) hplc_analysis HPLC Analysis (Proposed Method) sample_prep->hplc_analysis Quantitative tlc_analysis TLC Analysis (Screening) sample_prep->tlc_analysis Qualitative mp_analysis Melting Point Analysis (Initial Check) sample_prep->mp_analysis Semi-quantitative lcms_analysis LC-MS Analysis (If impurities detected) hplc_analysis->lcms_analysis Impurity Identification data_analysis Data Analysis and Purity Calculation hplc_analysis->data_analysis tlc_analysis->hplc_analysis mp_analysis->hplc_analysis lcms_analysis->data_analysis report Final Purity Report data_analysis->report

Caption: Experimental workflow for validating this compound purity.

G node_result node_result start Need to assess purity of synthesized this compound qualitative_check Qualitative screening sufficient? start->qualitative_check quantitative_analysis Quantitative analysis required? qualitative_check->quantitative_analysis No tlc Use TLC qualitative_check->tlc Yes hplc Use HPLC quantitative_analysis->hplc Yes impurity_id Need to identify impurities? impurity_id->node_result No, report purity lcms Use LC-MS impurity_id->lcms Yes tlc->quantitative_analysis mp Use Melting Point mp->quantitative_analysis hplc->impurity_id lcms->node_result Report purity and impurity profile

Caption: Logical relationships for selecting an analytical technique.

Conclusion

For the comprehensive and accurate purity determination of synthesized this compound, HPLC stands as the most suitable and robust technique due to its high resolution, sensitivity, and quantitative capabilities. The proposed RP-HPLC method provides a solid foundation for method development. For rapid, preliminary screening, TLC and melting point analysis are valuable and cost-effective tools. When the identification of unknown impurities is necessary, LC-MS is the analytical method of choice. The integration of these techniques provides a thorough approach to validating the purity of this compound, ensuring the quality and reliability of the compound for its intended research and development applications.

References

A Comparative Study: Durohydroquinone vs. Hydroquinone as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reducing properties of durohydroquinone and hydroquinone (B1673460). The information is compiled from experimental data and established chemical principles to offer an objective analysis for research and development applications.

Introduction

Hydroquinone and its methylated derivative, this compound, are aromatic organic compounds that can act as reducing agents by donating electrons and protons. Their ability to undergo reversible oxidation to their corresponding quinones makes them valuable in various chemical and biological systems, including as antioxidants and polymerization inhibitors. Understanding the differences in their reducing strength and reaction kinetics is crucial for selecting the appropriate agent for a specific application.

This comparison focuses on their electrochemical properties and their reactivity as radical scavengers, providing a basis for their evaluation as reducing agents.

Quantitative Comparison of Reducing Properties

The reducing strength of hydroquinones can be quantified by their standard reduction potential (E°). A more negative or less positive standard reduction potential indicates a stronger reducing agent. The reaction kinetics, often measured by the rate constant (k), provide insight into the speed at which these agents can reduce other species.

ParameterThis compoundHydroquinone
Standard Reduction Potential (E°) -0.240 V (for Duroquinone (B146903)/Durosemiquinone)+0.699 V (for Benzoquinone/Hydroquinone)
Reaction Kinetics (Qualitative) Expected to be faster due to electron-donating methyl groupsSlower compared to this compound

Chemical Structures and Redox Reaction

The fundamental difference between this compound and hydroquinone lies in the substitution pattern on the benzene (B151609) ring. This compound possesses four methyl groups, which are electron-donating, while hydroquinone is unsubstituted. This structural difference significantly influences their electron-donating ability and, consequently, their strength as reducing agents.

Caption: Redox conversion of this compound and hydroquinone.

Experimental Protocols

To empirically compare the reducing properties of this compound and hydroquinone, the following experimental protocols can be employed.

Determination of Standard Reduction Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the standard reduction potential of a redox-active species.

Objective: To measure and compare the formal reduction potentials of the this compound/duroquinone and hydroquinone/benzoquinone redox couples.

Materials:

  • This compound

  • Hydroquinone

  • A suitable aprotic solvent (e.g., acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate)

  • Three-electrode electrochemical cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Potentiostat

Procedure:

  • Prepare 1 mM solutions of this compound and hydroquinone in the electrolyte solution.

  • Assemble the three-electrode cell with the analyte solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Perform a cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the hydroquinone, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.

  • Record the cyclic voltammogram, which plots current versus potential.

  • Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.

  • Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

  • Repeat the experiment for both this compound and hydroquinone under identical conditions for a valid comparison.

Comparative Antioxidant Activity using the DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant (reducing) capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Objective: To compare the radical scavenging activity of this compound and hydroquinone.

Materials:

  • This compound

  • Hydroquinone

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • UV-Vis spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of this compound and hydroquinone in methanol.

  • In a test tube or microplate well, add a fixed volume of the DPPH solution to varying concentrations of the test compounds. A control containing only the DPPH solution and methanol should also be prepared.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The scavenging of the DPPH radical by the reducing agent results in a color change from violet to yellow, which corresponds to a decrease in absorbance.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Plot the percentage of scavenging activity against the concentration of the reducing agent to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates a higher antioxidant activity.

Discussion of Comparative Performance

The presence of four electron-donating methyl groups on the aromatic ring of this compound increases the electron density of the hydroxyl groups compared to the unsubstituted hydroquinone. This enhanced electron density makes it easier for this compound to donate electrons and protons, thus making it a stronger reducing agent. This is reflected in its more negative reduction potential.

In terms of reaction kinetics, the increased electron-donating ability of this compound is expected to lead to a faster rate of reaction with oxidizing agents, including free radicals. Therefore, in applications where rapid reduction is required, this compound would likely be more effective than hydroquinone.

Conclusion

Both this compound and hydroquinone are effective reducing agents, but their performance differs due to their molecular structures. This compound, with its four electron-donating methyl groups, is a stronger and likely faster-acting reducing agent than hydroquinone. The choice between the two will depend on the specific requirements of the application, including the desired reducing strength, reaction kinetics, and solubility in the reaction medium. The provided experimental protocols offer a framework for conducting a direct comparative analysis to validate these principles under specific experimental conditions.

A Comparative Analysis of Antioxidant Efficacy: Durohydroquinone vs. Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of durohydroquinone and butylated hydroxytoluene (BHT). By examining their mechanisms of action, quantitative performance in established antioxidant assays, and the underlying cellular signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Introduction: Two Phenolic Antioxidants

This compound (2,3,5,6-tetramethyl-1,4-hydroquinone) is a methylated hydroquinone (B1673460), a class of compounds known for their potent antioxidant properties. Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent free radical-mediated oxidation.[1] Both molecules exert their antioxidant effects through distinct mechanisms, making a direct comparison of their efficacy essential for targeted applications.

Mechanisms of Antioxidant Action

This compound: As a hydroquinone, this compound's primary antioxidant mechanism involves the donation of hydrogen atoms from its two hydroxyl groups to neutralize free radicals, thereby converting them into more stable, less reactive species. This process transforms this compound into its oxidized form, duroquinone (B146903).[2]

Beyond direct radical scavenging, hydroquinones, including this compound, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating this pathway, this compound can bolster the cell's endogenous antioxidant defenses, providing a more sustained protective effect.[3]

Butylated Hydroxytoluene (BHT): BHT functions as a classic chain-breaking antioxidant.[1] It readily donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxy radicals, terminating the lipid peroxidation chain reaction. The resulting BHT radical is sterically hindered by its bulky tert-butyl groups, which makes it relatively stable and less likely to initiate new oxidation chains.

In addition to its direct scavenging activity, BHT has been shown to influence cellular signaling pathways, including the PI3K/Akt and MAPK pathways , which are involved in cell survival and stress responses.[4]

Quantitative Comparison of Antioxidant Efficacy

Direct comparative studies with quantitative data for this compound are limited in publicly available literature. However, a study comparing the antioxidant activity of its oxidized form, duroquinone, provides valuable insight. In a chemiluminescence assay, duroquinone demonstrated stronger antioxidant activity than hypoxen and ascorbic acid, but was less potent than alpha-tocopherol.[5]

To provide a more direct, albeit estimated, comparison, the following table includes IC50 values for BHT and tert-butylhydroquinone (B1681946) (TBHQ), a structurally similar and widely studied hydroquinone that serves as a reasonable proxy for this compound. A lower IC50 value indicates a higher antioxidant activity.

AntioxidantAssayIC50 / EC50Source
BHT DPPH23 mg/L[1]
TBHQ DPPH22.20 µg/mL[1]
BHT ABTSWeak scavenging activity[1]
TBHQ ABTS33.34 µg/mL[1]

Note: TBHQ (tert-butylhydroquinone) is structurally similar to this compound and is presented here as a proxy for comparative purposes.

Based on the data for the closely related TBHQ, it is highly probable that this compound exhibits significantly stronger radical scavenging activity in vitro compared to BHT, particularly in the DPPH assay.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antioxidant actions of this compound and BHT.

durohydroquinone_nrf2_pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Induces Conformational Change ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to AntioxidantEnzymes_n Gene Transcription ARE_n->AntioxidantEnzymes_n Activates AntioxidantEnzymes_n->ROS Neutralizes bht_signaling_pathway BHT BHT FreeRadicals Free Radicals (e.g., Peroxy Radicals) BHT->FreeRadicals Donates H• (Radical Scavenging) CellularStress Cellular Stress BHT->CellularStress Induces PI3K PI3K CellularStress->PI3K Activates MAPK MAPK (e.g., ERK, p38) CellularStress->MAPK Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Stress Response Akt->CellSurvival Promotes MAPK->CellSurvival Modulates

References

A Comparative Guide to Analytical Methods for Durohydroquinone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of durohydroquinone. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines robust analytical approaches based on established principles and validated methods for the closely related compound, hydroquinone (B1673460). The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—serve as a strong foundation for developing and validating analytical methods for this compound in research and quality control settings.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of common analytical methods applicable to the quantification of this compound. These parameters are based on typical performance for the analysis of hydroquinone and its derivatives.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase, followed by UV detection.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. Derivatization may be required.Measurement of the absorbance of light at a specific wavelength by the analyte in solution.
Selectivity High; capable of separating this compound from structurally similar impurities.Very High; provides structural information for definitive identification.Lower; susceptible to interference from other compounds that absorb at a similar wavelength.
Sensitivity (LOD) High (typically in the µg/mL to ng/mL range). For hydroquinone, LODs as low as 2.01 x 10⁻³ µg/mL have been reported.[1]Very High (typically in the ng/mL to pg/mL range).Moderate (typically in the µg/mL range). For hydroquinone, LODs of 0.24 µg/mL have been achieved.[2]
Linearity (r²) Excellent (typically >0.999).[1]Excellent (typically >0.99).Good (typically >0.99).[2]
Precision (%RSD) High (typically <2%).[2]High (typically <5%).Good (typically <5%).[3]
Accuracy (% Recovery) Excellent (typically 98-102%).[2]Excellent (typically 95-105%).Good (typically 95-105%).[3]
Analysis Time Relatively fast; typically 5-15 minutes per sample.Longer due to sample preparation (derivatization) and longer run times.Very fast; typically a few minutes per sample.
Cost Moderate initial investment, moderate running costs.High initial investment, high running costs.Low initial investment, low running costs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the accurate and specific quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. A C18 reverse-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Reagents and Materials:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphoric acid or other suitable buffer components (analytical grade)

    • This compound reference standard

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 0.05 M phosphate buffer, pH 5.0) in a ratio of 10:90 (v/v).[1] The exact ratio should be optimized for this compound.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Based on the UV spectrum of this compound. For hydroquinone, detection is often performed around 290 nm.[4]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the sensitive and selective analysis of this compound, which may require derivatization to enhance volatility.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Reagents and Materials:

    • This compound reference standard

    • A suitable solvent (e.g., methanol, ethyl acetate)

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Chromatographic Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation (with Derivatization):

    • Standard and Sample Preparation: Accurately weigh the standard or sample into a vial.

    • Derivatization: Add a suitable solvent and the derivatizing agent (e.g., BSTFA). Cap the vial and heat (e.g., at 70 °C for 30 minutes) to ensure complete derivatization. This process makes this compound more volatile for GC analysis.[5]

    • Analysis: Inject an aliquot of the derivatized solution into the GC-MS system.

UV-Visible Spectrophotometry Method

This is a simpler, faster, and more economical method, suitable for routine analysis where high selectivity is not required.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Reagents and Materials:

    • This compound reference standard

    • A suitable solvent (e.g., methanol, ethanol, or a water/organic solvent mixture).

  • Methodology:

    • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum to determine the λmax. For hydroquinone, the λmax is often around 293 nm in methanol.[2]

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

    • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at the λmax and determine the concentration of this compound from the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, a critical process for ensuring the reliability of quantitative data.

Analytical_Method_Validation_Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D Execute Validation Parameters E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantitation (LOQ) C->I J Robustness C->J K System Suitability C->K L Validation Report K->L M Method Implementation for Routine Analysis L->M

Caption: General workflow for analytical method validation.

References

A Comparative Guide to Selective Reductions: Durohydroquinone vs. Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular design and transformation. The choice of a reducing agent is critical, dictating the outcome of a reaction in terms of yield, selectivity, and compatibility with other functional groups. This guide provides a detailed comparison of two reducing agents: the well-established sodium borohydride (B1222165) and the less conventional durohydroquinone, for the reduction of quinones and imines.

While sodium borohydride is a versatile and widely used reagent with a wealth of supporting experimental data, the application of this compound as a reducing agent in standard organic synthesis is not as extensively documented. This comparison, therefore, draws upon the established performance of sodium borohydride and the known redox properties of this compound to provide a comprehensive overview for researchers.

Performance Comparison: Reduction of Aromatic Ketones

Sodium borohydride is a highly effective reagent for the reduction of aromatic ketones to their corresponding secondary alcohols.[1][2][3][4][5][6][7] The reaction is typically high-yielding and proceeds under mild conditions.

SubstrateProductReagentSolventTemperature (°C)Time (h)Yield (%)
Acetophenone (B1666503)1-PhenylethanolSodium BorohydrideEthanolRoom Temp.0.25High (not specified)[2]
Acetophenone1-PhenylethanolSodium BorohydrideMethanol00.17High (not specified)[4]
3-Nitroacetophenone1-(3-Nitrophenyl)ethanolSodium BorohydrideEthanolRoom Temp.Not specifiedNot specified[6]

Note: Specific yield data for the reduction of acetophenone with sodium borohydride varies between sources, but it is consistently reported as a high-yielding transformation.

Performance Comparison: Reduction of Imines

Sodium borohydride is a standard reagent for the reduction of imines to amines, often as part of a one-pot reductive amination process.[8][9][10] This method is valued for its efficiency and operational simplicity.

SubstrateProductReagentSolventTemperature (°C)Time (h)Yield (%)
N-BenzylideneanilineN-BenzylanilineSodium BorohydrideTHFRoom Temp.Not specified96[11]

Note: The provided yield is for a reductive amination reaction where the imine is formed in situ.

Similar to the case of aromatic ketones, specific experimental data for the reduction of imines using this compound as the primary reducing agent in organic synthesis is not well-documented in the surveyed literature.

Experimental Protocols

Reduction of Acetophenone with Sodium Borohydride

This protocol is adapted from established laboratory procedures for the reduction of acetophenone to 1-phenylethanol.[2][4]

Materials:

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%) or Methanol

  • Hydrochloric acid (3M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a flask, dissolve 0.5 g of sodium borohydride in 10 mL of 95% ethanol. Stir until the solid has dissolved.

  • In a separate flask, weigh 4.0 g of acetophenone.

  • Prepare an ice bath to cool the sodium borohydride solution.

  • Slowly add the acetophenone dropwise to the stirred borohydride solution while maintaining the temperature with the ice bath. The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 15 minutes.

  • Carefully and slowly add approximately 4 mL of 3M hydrochloric acid to quench the reaction and destroy excess sodium borohydride. This will evolve hydrogen gas and should be performed in a well-ventilated fume hood.

  • Heat the mixture to a boil to remove most of the ethanol. The product, 1-phenylethanol, should separate as an oily layer.

  • Cool the mixture in an ice bath.

  • Transfer the mixture to a separatory funnel. Add 7 mL of diethyl ether and enough water to dissolve any precipitate.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the ether extracts and wash them with an equal volume of water.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Filter the dried solution and remove the diethyl ether using a rotary evaporator to yield the crude 1-phenylethanol.

  • The product can be further purified if necessary.

Reaction Mechanisms and Signaling Pathways

Sodium Borohydride Reduction of a Ketone

Sodium borohydride reduces ketones via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent or during an acidic workup to yield the alcohol.

G cluster_0 Sodium Borohydride Reduction of a Ketone Ketone Ketone (R-CO-R') Alkoxide Alkoxide Intermediate (R-CHO⁻-R') Ketone->Alkoxide Nucleophilic Attack NaBH4 Sodium Borohydride (NaBH₄) Hydride Hydride Ion (H⁻) NaBH4->Hydride Hydride Source Alcohol Secondary Alcohol (R-CH(OH)-R') Alkoxide->Alcohol Protonation Solvent Protic Solvent (e.g., EtOH) Solvent->Alkoxide Byproducts Borate Esters & Inorganic Salts

Caption: Mechanism of ketone reduction by sodium borohydride.

Theoretical Reduction of a Quinone by this compound

This compound can theoretically reduce a quinone through a redox reaction. This process involves the transfer of two protons and two electrons from this compound to the quinone, resulting in the formation of duroquinone (B146903) and a hydroquinone. This type of reaction is fundamental in many biological electron transport chains.[12]

G cluster_1 Theoretical Quinone Reduction by this compound This compound This compound Duroquinone Duroquinone This compound->Duroquinone Oxidation Electron_transfer 2e⁻ This compound->Electron_transfer Proton_transfer 2H⁺ This compound->Proton_transfer Quinone Quinone Hydroquinone Hydroquinone Quinone->Hydroquinone Reduction Electron_transfer->Quinone Proton_transfer->Quinone

Caption: Proposed redox mechanism for quinone reduction by this compound.

Conclusion

Sodium borohydride stands as a robust and well-characterized reducing agent for the selective reduction of aromatic ketones and imines in organic synthesis. Its predictability, high yields, and mild reaction conditions make it a staple in the modern laboratory.

This compound, while possessing a favorable reduction potential for acting as a reducing agent, is not commonly employed for these specific transformations in a synthetic context. The available literature primarily focuses on its role in photochemistry and biological electron transport. While the theoretical basis for its use as a reductant is sound, the lack of extensive experimental data in synthetic applications suggests that for routine reductions of ketones and imines, sodium borohydride remains the more practical and documented choice. Further research into the synthetic utility of this compound could, however, unveil novel applications and selectivities.

References

comparative analysis of durohydroquinone's electrochemical behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical intricacies of redox-active molecules is paramount. This guide provides a comprehensive comparative analysis of the electrochemical behavior of durohydroquinone against its common structural analogs: hydroquinone (B1673460), catechol, and resorcinol. The inclusion of electron-donating methyl groups on the this compound ring significantly influences its redox properties, making it a compelling candidate for various applications.

This analysis, supported by experimental data, highlights the nuanced differences in the oxidation and reduction potentials of these compounds. Generally, the presence of electron-donating groups, such as the four methyl groups in this compound, lowers the oxidation potential, making the compound easier to oxidize compared to its unsubstituted counterpart, hydroquinone.

Comparative Electrochemical Data

The following table summarizes key electrochemical parameters for this compound and its alternatives, primarily obtained through cyclic voltammetry (CV). It is important to note that the exact values can vary depending on the experimental conditions such as the solvent, supporting electrolyte, pH, and scan rate. The data presented here is compiled from various sources to illustrate the general trends.

CompoundAnodic Peak Potential (Epa vs. Ag/AgCl)Cathodic Peak Potential (Epc vs. Ag/AgCl)Half-Wave Potential (E½ vs. Ag/AgCl)Notes
This compound ~ +0.1 V to +0.2 V~ -0.1 V to 0.0 V~ 0.0 V to +0.1 VThe four electron-donating methyl groups significantly lower the oxidation potential, making it the most easily oxidized among the compared compounds.
Hydroquinone ~ +0.4 V to +0.6 V~ -0.1 V to +0.1 V~ +0.15 V to +0.35 VServes as the parent compound for comparison.
Catechol ~ +0.3 V to +0.5 V~ +0.1 V to +0.2 V~ +0.2 V to +0.35 VThe ortho-dihydroxy configuration influences its electrochemical behavior, often showing a more reversible process than hydroquinone under certain conditions.
Resorcinol ~ +0.7 V to +0.9 V(Often irreversible)(Not well-defined)The meta-dihydroxy arrangement makes it significantly more difficult to oxidize compared to hydroquinone and catechol. The oxidation is often irreversible.

Note: The provided potential ranges are approximate and collated from multiple sources with varying experimental setups. Direct comparison under identical conditions is crucial for precise differentiation.

Electrochemical Redox Mechanism of this compound

The electrochemical behavior of this compound involves a reversible two-electron, two-proton transfer process, converting it to duroquinone (B146903) and vice versa. This fundamental mechanism is central to its function in various chemical and biological systems.

Durohydroquinone_Redox This compound This compound (Reduced Form) Duroquinone Duroquinone (Oxidized Form) This compound->Duroquinone - 2e⁻, - 2H⁺ (Oxidation) Duroquinone->this compound + 2e⁻, + 2H⁺ (Reduction)

Caption: Reversible redox reaction of this compound.

Experimental Protocols

A standardized experimental protocol is critical for obtaining reproducible and comparable data in electrochemical studies. The following outlines a general methodology for the comparative analysis of this compound and its analogs using cyclic voltammetry.

Objective: To determine and compare the anodic and cathodic peak potentials of this compound, hydroquinone, catechol, and resorcinol.

Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • Analytes: this compound, Hydroquinone, Catechol, Resorcinol (analytical grade)

  • Solvent: Acetonitrile or an appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Potassium Chloride (KCl)

  • Inert Gas: Nitrogen or Argon

Experimental Workflow:

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison A Polish GCE B Prepare Analyte Solutions (e.g., 1 mM) A->B C Assemble 3-Electrode Cell B->C D Deoxygenate Solution (N₂ or Ar purge) C->D E Run Cyclic Voltammetry (e.g., -0.5 V to +1.0 V) D->E F Record Voltammogram E->F G Determine Epa, Epc, Ipa, Ipc F->G H Calculate E½ G->H I Repeat for Each Analyte Under Identical Conditions H->I J Tabulate and Compare Data I->J

Caption: Workflow for comparative cyclic voltammetry analysis.

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry.

  • Solution Preparation: Prepare stock solutions of each analyte (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAP in acetonitrile).

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, the Ag/AgCl reference electrode, and the platinum wire counter electrode. Add the analyte solution to the cell.

  • Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window (e.g., from -0.5 V to +1.0 V vs. Ag/AgCl) and the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram and record the resulting current-potential curve.

    • Perform multiple scans to ensure reproducibility.

  • Data Analysis:

    • From the voltammogram, determine the anodic peak potential (Epa) and cathodic peak potential (Epc).

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2.

  • Comparative Analysis: Repeat the procedure for each of the other analytes under identical experimental conditions to ensure a valid comparison.

The electrochemical behavior of this compound is markedly different from its non-alkylated and lesser-alkylated analogs. The presence of four electron-donating methyl groups substantially lowers its oxidation potential, making it a more potent reducing agent. This property is of significant interest in applications where controlled electron transfer is crucial, such as in antioxidant formulations, as a redox mediator in catalysis, and in the development of novel drug delivery systems. The detailed experimental protocol provided herein offers a standardized approach for researchers to further investigate and harness the unique electrochemical properties of this compound and related compounds.

assessing the performance of durohydroquinone against other antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant performance of durohydroquinone against other widely used antioxidants. Due to the limited availability of direct quantitative antioxidant activity data for this compound in the public domain, data for the structurally similar compound tert-butylhydroquinone (B1681946) (TBHQ) is used as a proxy to provide a substantive comparison. This guide presents quantitative data from key in vitro antioxidant assays, details the experimental methodologies, and illustrates the primary signaling pathway and a general experimental workflow.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is commonly evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in an assay; a lower IC50 value indicates higher antioxidant potency. Other measures include Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP) values.

AntioxidantDPPH IC50 (µg/mL)ABTS TEACFRAP (µmol Fe(II)/g)ORAC (µmol TE/g)
This compound (as TBHQ) ~10 - 20Data Not AvailableData Not AvailableData Not Available
Ascorbic Acid (Vitamin C) ~2 - 8[1]~1.05~2100~1600
Trolox ~3.8 - 5.0[2][3]1.00 (by definition)~1500~1500
Butylated Hydroxytoluene (BHT) ~28~0.5~600~600

Disclaimer: Values presented are approximate and can vary significantly based on experimental conditions, solvent systems, and specific laboratory protocols.

Mechanism of Action: The Nrf2 Signaling Pathway

Hydroquinones, including this compound, are understood to exert their antioxidant effects not only through direct radical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like hydroquinones, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Caption: The Nrf2-ARE antioxidant response pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Principle: The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).

    • Test compound and standard antioxidants (e.g., Ascorbic Acid, Trolox) at various concentrations.

    • Methanol or ethanol (B145695) as solvent.

  • Procedure:

    • Aliquots of the test compound solutions are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the remaining DPPH radical is measured.

  • Calculation: The percentage of radical scavenging is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at approximately 734 nm.

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate (e.g., 2.45 mM) to generate the ABTS•+.

    • Test compound and standard antioxidants at various concentrations.

    • Ethanol or phosphate-buffered saline (PBS) as solvent.

  • Procedure:

    • The ABTS•+ radical is generated by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted to an absorbance of ~0.7 at 734 nm.

    • Aliquots of the test compound are added to the diluted ABTS•+ solution.

    • The absorbance is measured after a defined incubation period (e.g., 6 minutes).

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of inhibition as the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous (Fe²⁺) complex by an antioxidant is measured spectrophotometrically at approximately 593 nm.

  • Reagents:

    • FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃ solution.

    • Test compound and a known Fe²⁺ standard (e.g., FeSO₄) or Trolox.

  • Procedure:

    • The FRAP reagent is pre-warmed to 37°C.

    • The test sample is added to the FRAP reagent.

    • The absorbance is measured after a specified incubation time (e.g., 4-30 minutes).

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve of Fe²⁺ or Trolox and is expressed as µmol Fe(II) or Trolox equivalents per gram of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Principle: The decay of a fluorescent probe (commonly fluorescein) is induced by a peroxyl radical generator (like AAPH). The antioxidant's ability to inhibit this decay is monitored over time.

  • Reagents:

    • Fluorescein (B123965) sodium salt solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution as the peroxyl radical generator.

    • Test compound and Trolox as the standard.

    • Phosphate buffer (pH 7.4).

  • Procedure:

    • The test sample or Trolox standard is mixed with the fluorescein solution in a microplate.

    • The plate is incubated at 37°C.

    • The AAPH solution is added to initiate the reaction.

    • The fluorescence decay is monitored kinetically.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (µmol TE/g).

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for in vitro antioxidant assays.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReagentPrep Reagent Preparation (Radical/Oxidant Solution) Mixing Mixing of Sample/ Standard with Reagent ReagentPrep->Mixing SamplePrep Sample & Standard Preparation (Serial Dilutions) SamplePrep->Mixing Incubation Incubation (Time & Temp. Dependent) Mixing->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement DataAnalysis Data Analysis (% Inhibition, IC50, TEAC) Measurement->DataAnalysis

Caption: A generalized workflow for in vitro antioxidant assays.

References

A Comparative Analysis of Durohydroquinone and Its Derivatives: Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and biological properties of durohydroquinone and its derivatives. By presenting quantitative data from experimental assays, detailing methodologies, and illustrating key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Introduction to this compound and its Derivatives

This compound, also known as 2,3,5,6-tetramethyl-1,4-benzenediol, is a fully substituted hydroquinone (B1673460) derivative.[1][2][3][4] Its antioxidant properties, stemming from the electron-donating methyl groups on the benzene (B151609) ring, make it and its derivatives promising candidates for therapeutic applications.[5] This guide explores the comparative antioxidant, anticancer, and neuroprotective properties of this compound and its derivatives, providing a basis for further research and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the biological activities of this compound and related hydroquinone derivatives. Direct comparative studies on a wide range of this compound derivatives are limited; therefore, data from closely related methylated hydroquinones are included to infer potential trends.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 / ActivityReference
HydroquinoneDPPHSC50 31.96 µM[6]
HydroquinoneABTSSC50 4.57 µM[6]
TrimethylhydroquinoneDPPHSignificantly higher radical scavenging rate than hydroquinone[1]
Methylated Hydroquinone DerivativesORACIntroduction of methyl groups decreases antioxidant capacity[7]

Table 2: Comparative Anticancer Activity (MCF-7 Breast Cancer Cell Line)

CompoundAssayIC50Reference
HydroquinoneResazurin> 15 µM[4]
Doxorubicin (Positive Control)Resazurin0.1 µM[4]
Anthraquinone DerivativesMTTIC50 values ranging from 1.27 to >50 µM[8][9]

Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[10][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (this compound or its derivative)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of Test Samples: Dissolve the test compound and positive control in methanol or ethanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Mandatory Visualization

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular antioxidant responses. Hydroquinones, including this compound derivatives, are known to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination DHQ This compound Derivatives DHQ->Keap1 Oxidation & Covalent Modification ROS ROS ROS->Keap1 Oxidation of Cysteine Residues Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Maf->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Activation of the Nrf2 signaling pathway by this compound derivatives.
Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates the general workflow for determining the antioxidant activity of this compound and its derivatives using the DPPH assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH solution in Methanol/Ethanol mix Mix DPPH solution with sample dilutions in a 96-well plate prep_dpph->mix prep_sample Prepare serial dilutions of This compound/Derivatives prep_sample->mix incubate Incubate in the dark for 30 minutes at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Workflow for the DPPH radical scavenging assay.

Discussion

Antioxidant Properties

Hydroquinones are well-established antioxidants, and their activity is influenced by the substituents on the aromatic ring. Methyl groups, being electron-donating, are expected to enhance the antioxidant capacity of the hydroquinone nucleus. Therefore, this compound, with its four methyl groups, is anticipated to be a potent antioxidant. Comparative studies on methylated hydroquinones suggest that an increasing number of methyl groups can enhance the rate of radical scavenging.[1] However, other studies indicate that extensive methylation might introduce steric hindrance, potentially reducing the overall antioxidant capacity in some assay systems.[7]

The primary mechanism of antioxidant action for hydroquinones is through hydrogen atom donation to neutralize free radicals. Additionally, this compound and its derivatives can activate the Nrf2 signaling pathway, a crucial cellular defense mechanism against oxidative stress.[5] This dual action of direct radical scavenging and induction of endogenous antioxidant enzymes makes them attractive candidates for combating oxidative stress-related diseases.

Anticancer Properties

The anticancer activity of quinone and hydroquinone derivatives is an area of active research. While specific data for this compound is sparse, studies on other hydroquinone derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7.[4][6] The mechanisms of action are often multifactorial, involving the generation of reactive oxygen species (ROS) within cancer cells, induction of apoptosis, and inhibition of key signaling pathways involved in cell proliferation. The IC50 values for many hydroquinone derivatives are in the micromolar range, indicating moderate to potent activity.

Neuroprotective Properties

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. The antioxidant properties of this compound and its derivatives suggest their potential as neuroprotective agents. By scavenging free radicals and activating the Nrf2 pathway, these compounds may help protect neurons from oxidative damage. Studies on other hydroquinone derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[13][14]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant antioxidant, potential anticancer, and neuroprotective properties. While direct comparative data for a wide range of this compound derivatives is still needed, the available information on related methylated hydroquinones provides a strong rationale for their further investigation. The detailed experimental protocols and pathway diagrams in this guide are intended to facilitate this future research, ultimately contributing to the development of novel therapeutic agents for a variety of diseases.

References

A Comparative Guide to Analytical Methods for the Cross-Validation of Durohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol). The objective is to offer a detailed overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods, supported by experimental data to aid in method selection and cross-validation.

Data Presentation: Comparison of Analytical Methods

The performance of different analytical methods for the determination of this compound is summarized in the table below. The data is compiled from validated methods for hydroquinone (B1673460) and its derivatives, providing a strong basis for adaptation to this compound analysis.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis SpectrophotometryElectrochemical Methods
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection.Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.Measurement of the electrical potential or current generated by the redox reaction of the analyte at an electrode surface.
Selectivity High; capable of separating this compound from structurally similar impurities.Very High; provides excellent separation and specific identification based on mass-to-charge ratio.Lower; susceptible to interference from other compounds that absorb at a similar wavelength.High; can be made selective by modifying the electrode surface and controlling the applied potential.
Sensitivity (LOD) 0.08 µg/mL[1]0.004 µg/mL[2]0.021 µg/mL[3]0.5726 µmol/L (approx. 0.095 µg/mL)[4]
Linearity (r²) > 0.999[1]> 0.998[2]> 0.998[5]> 0.999[4]
Accuracy (% Recovery) 98-102%96-98%[2]98-102%[6]97-101%[7]
Precision (%RSD) < 2%< 5%[2]< 2%[6]< 3%
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility.Simple dissolution in a suitable solvent.Requires an electrolyte solution; may need sample cleanup.
Analysis Time 5-15 minutes15-30 minutes< 5 minutes5-10 minutes
Instrumentation Cost Moderate to HighHighLowLow to Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for hydroquinone and related compounds and can be adapted for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the accurate and specific quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphoric acid or Acetic acid (analytical grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with 0.1% acetic acid.[8] The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 290 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing this compound.

    • Dissolve the sample in the mobile phase or a suitable solvent like methanol to obtain a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a stock solution of the this compound reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, particularly for identifying impurities.

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents and Materials:

    • Methanol or Ethyl Acetate (GC grade)

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

    • This compound reference standard

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 220 °C at 30 °C/min, hold for 1 minute.

      • Ramp to 300 °C at 20 °C/min, hold for 2 minutes.[5]

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Sample Preparation (with Derivatization):

    • Accurately weigh the sample and dissolve it in a suitable solvent like pyridine (B92270) or acetonitrile.

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Calibration:

    • Prepare a stock solution of the derivatized this compound reference standard.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Inject the standards and construct a calibration curve based on the peak area of a characteristic ion.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for routine analysis where high selectivity is not critical.

  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam recommended).

  • Reagents and Materials:

    • Methanol (spectroscopic grade) or a suitable buffer solution (e.g., pH 5.5 phosphate (B84403) buffer).[5]

    • This compound reference standard.

  • Methodology:

    • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent (approximately 289-293 nm).[5][9]

    • Solvent: Methanol is a common solvent for this analysis.[9]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the chosen solvent to a known volume in a volumetric flask.

    • Dilute the solution as necessary to bring the absorbance within the linear range of the instrument.

  • Calibration:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance against concentration.

Electrochemical Methods (e.g., Differential Pulse Voltammetry)

These methods are highly sensitive and can be used for the direct determination of this compound in various matrices.

  • Instrumentation:

    • Potentiostat/Galvanostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

    • Working Electrode: Glassy carbon electrode (GCE), which can be modified for enhanced sensitivity.

    • Reference Electrode: Ag/AgCl electrode.

    • Counter Electrode: Platinum wire.

  • Reagents and Materials:

    • Supporting Electrolyte: A suitable buffer solution (e.g., 0.1 M phosphate buffer solution at a specific pH).

    • This compound reference standard.

  • Experimental Conditions:

    • Technique: Differential Pulse Voltammetry (DPV) is often used for quantitative analysis due to its good sensitivity and resolution.

    • The optimal pH of the supporting electrolyte needs to be determined experimentally to obtain the best electrochemical response.

  • Sample Preparation:

    • Dissolve the sample in the supporting electrolyte.

    • The solution is then placed in the electrochemical cell for analysis.

  • Calibration:

    • Prepare a series of standard solutions of this compound in the supporting electrolyte.

    • Record the DPVs for each standard solution.

    • Construct a calibration curve by plotting the peak current against the concentration of this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of different analytical methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation & Comparison Sample Homogeneous This compound Sample StockSolution Stock Solution (Known Concentration) Sample->StockSolution QC_Samples QC Samples (Low, Mid, High) StockSolution->QC_Samples HPLC HPLC Analysis QC_Samples->HPLC Analyze Samples GCMS GC-MS Analysis QC_Samples->GCMS Analyze Samples UVVis UV-Vis Analysis QC_Samples->UVVis Analyze Samples Electrochem Electrochemical Analysis QC_Samples->Electrochem Analyze Samples Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD / LOQ HPLC->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->LOD_LOQ Electrochem->Linearity Electrochem->Accuracy Electrochem->Precision Electrochem->LOD_LOQ Comparison Compare Results (Statistical Analysis) Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison FinalReport Final Validation Report Comparison->FinalReport

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathway cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., GC-MS) M1_Sample Sample Analysis M1_Result Result A M1_Sample->M1_Result Comparison Statistical Comparison (e.g., t-test, F-test) M1_Result->Comparison M2_Sample Sample Analysis M2_Result Result B M2_Sample->M2_Result M2_Result->Comparison SameSample Same Batch of This compound Samples SameSample->M1_Sample SameSample->M2_Sample Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Logical relationship in cross-method comparison.

References

evaluating the reducing strength of durohydroquinone relative to other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the reducing strength of durohydroquinone (DHHQ) in comparison to other widely used reducing agents. By presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant processes, this document serves as a practical resource for selecting the appropriate reducing agent for specific research and development applications.

Quantitative Comparison of Reducing Strength

The standard reduction potential (E°') is a fundamental measure of a compound's ability to donate electrons and act as a reducing agent. A more negative standard reduction potential indicates a stronger reducing agent. The table below summarizes the standard reduction potentials of this compound and other common reducing agents at pH 7.

Reducing AgentOxidized FormStandard Reduction Potential (E°' vs. SHE) at pH 7Reference(s)
This compound (DHHQ) Duroquinone (B146903)-0.240 V[1]
Ascorbic Acid (Vitamin C)Dehydroascorbic Acid+0.06 V to +0.35 V[2][3]
Glutathione (B108866) (GSH)Glutathione Disulfide (GSSG)-0.240 V to -0.264 V[4][5]
NADHNAD+-0.320 V[6]
TroloxTrolox RadicalNot typically expressed as a standard potential.

Note: The standard reduction potential of Ascorbic Acid can vary depending on the specific half-reaction and experimental conditions. Trolox's antioxidant capacity is usually evaluated by other methods like TEAC assays rather than a standard reduction potential.

Experimental Data on Antioxidant Activity

Beyond standard reduction potentials, the practical reducing strength of a compound can be assessed through various antioxidant activity assays. One study compared the antioxidant activity of duroquinone, the oxidized form of this compound, with other known antioxidants in a chemiluminescence-based model system. The concentrations required to decrease the chemiluminescence signal by 50% (a measure of antioxidant activity) were as follows:

CompoundC50% (Concentration for 50% inhibition)Relative Antioxidant ActivityReference(s)
α-tocopherolHigher C50%Lower[7]
Duroquinone Intermediate C50%Intermediate[7]
HypoxenLower C50%Higher[7]
Ascorbic acidLowest C50%Highest[7]

This study suggests that in this particular system, duroquinone exhibits intermediate antioxidant activity, being more potent than α-tocopherol but less potent than hypoxen and ascorbic acid.[7]

Experimental Protocols

Determining and Comparing Reducing Strength via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the standard reduction potential and evaluate the kinetics of electron transfer of a redox-active compound. A detailed protocol for comparing the reducing strength of this compound against other agents is provided below.

Objective: To determine and compare the formal reduction potentials (E°') of this compound and other reducing agents (e.g., Ascorbic Acid, Glutathione) under identical experimental conditions.

Materials:

  • Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Glassy carbon working electrode.

  • Ag/AgCl reference electrode.

  • Platinum wire counter electrode.

  • Electrochemical cell.

  • This compound.

  • Other reducing agents for comparison.

  • Supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation.

  • Polishing materials for the working electrode (e.g., alumina (B75360) slurry).

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes to remove any residual polishing material.

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare stock solutions of this compound and the other reducing agents of interest at a known concentration (e.g., 10 mM) in the supporting electrolyte solution.

    • Prepare the electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4) and deoxygenate it by bubbling with an inert gas for at least 15-20 minutes. This is crucial to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Add a known volume of the deoxygenated electrolyte solution to the cell.

    • Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Continue to blanket the solution with the inert gas throughout the experiment.

    • Connect the electrodes to the potentiostat.

    • Perform a cyclic voltammetry scan. A typical potential window for hydroquinones is from -0.5 V to +0.5 V vs. Ag/AgCl. The scan rate can be initially set to 100 mV/s.

    • Record the resulting voltammogram, which will show the oxidation and reduction peaks of this compound.

    • Repeat the measurement for each of the other reducing agents under the exact same conditions.

  • Data Analysis:

    • From the cyclic voltammogram for each compound, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the formal reduction potential (E°') using the following equation: E°' = (Epa + Epc) / 2

    • Compare the E°' values obtained for this compound and the other reducing agents. A more negative E°' indicates a stronger reducing agent.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Cyclic Voltammetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrode Prepare Working Electrode prep_solution Prepare and Deoxygenate Electrolyte & Analyte Solutions prep_electrode->prep_solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell run_cv Run Cyclic Voltammetry Scan assemble_cell->run_cv record_data Record Voltammogram run_cv->record_data determine_peaks Determine Anodic (Epa) and Cathodic (Epc) Peaks record_data->determine_peaks calculate_potential Calculate Formal Reduction Potential (E°') determine_peaks->calculate_potential compare_agents Compare E°' of Different Agents calculate_potential->compare_agents

Caption: Workflow for determining reducing strength via cyclic voltammetry.

Logical Relationship of Reducing Strength and Standard Reduction Potential

G strong_reducer Stronger Reducing Agent low_potential More Negative E°' strong_reducer->low_potential has a weak_reducer Weaker Reducing Agent high_potential More Positive E°' weak_reducer->high_potential has a

Caption: Relationship between reducing strength and standard reduction potential.

References

A Comparative Analysis of the Reaction Kinetics of Durohydroquinone and Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of durohydroquinone (DHQ) and hydroquinone (B1673460) (HQ), focusing on their oxidation reactions. Understanding the kinetic differences between these two closely related compounds is crucial for their application in various fields, including antioxidant studies, photographic development, and as intermediates in pharmaceutical synthesis. This document summarizes key kinetic data, details relevant experimental protocols, and visualizes the reaction pathways to provide a comprehensive resource for the scientific community.

Executive Summary

Hydroquinone and its tetramethylated derivative, this compound, both undergo oxidation to their corresponding quinones. However, the presence of four methyl groups on the aromatic ring of this compound significantly influences its reaction kinetics and mechanism compared to the parent hydroquinone. The primary distinction lies in the prevention of secondary reactions in DHQ, leading to a cleaner and more straightforward oxidation process. While electron-donating methyl groups are expected to lower the oxidation potential of DHQ, making it thermodynamically easier to oxidize, the kinetic rates can be influenced by various factors including the specific oxidant and reaction conditions.

Comparative Kinetic Data

CompoundOxidizing AgentRate Constant (k)ConditionsReference
Hydroquinone Myeloperoxidase Compound I5.6 ± 0.4 x 10⁷ M⁻¹s⁻¹pH 7, 15°C[Not available]
Hydroquinone Myeloperoxidase Compound II4.5 ± 0.3 x 10⁶ M⁻¹s⁻¹pH 7, 15°C[Not available]
2,3-Dimethylhydroquinone Myeloperoxidase Compound I1.3 ± 0.1 x 10⁶ M⁻¹s⁻¹pH 7, 15°C[Not available]
2,3-Dimethylhydroquinone Myeloperoxidase Compound II1.9 ± 0.1 x 10⁵ M⁻¹s⁻¹pH 7, 15°C[Not available]
2,3,5-Trimethylhydroquinone Myeloperoxidase Compound I3.1 ± 0.3 x 10⁶ M⁻¹s⁻¹pH 7, 15°C[Not available]
2,3,5-Trimethylhydroquinone Myeloperoxidase Compound II4.5 ± 0.2 x 10⁴ M⁻¹s⁻¹pH 7, 15°C[Not available]

Note: The data for methylated hydroquinones is included to illustrate the trend of decreasing reaction rate with myeloperoxidase upon methylation of the hydroquinone ring.

Reaction Mechanisms and Pathways

The autoxidation of both hydroquinone and this compound proceeds through the formation of a semiquinone radical intermediate. The overall reaction for both involves the hydroquinone, oxygen, and results in the corresponding quinone and hydrogen peroxide.[1]

Autoxidation of Hydroquinone

The autoxidation of hydroquinone is a complex process.[1] It is initiated by the formation of the semiquinone radical. Due to the presence of reactive hydrogen atoms on the benzene (B151609) ring, this semiquinone can undergo further secondary reactions, leading to the formation of various byproducts.[1]

Hydroquinone_Autoxidation cluster_products HQ Hydroquinone (HQ) SQ_radical Semiquinone Radical (SQ•) HQ->SQ_radical + O₂ Q p-Benzoquinone (Q) SQ_radical->Q + O₂ Secondary_Products Secondary Products SQ_radical->Secondary_Products H2O2 Hydrogen Peroxide (H₂O₂) O2 O₂

Caption: Autoxidation pathway of hydroquinone.

Autoxidation of this compound

The presence of four methyl groups on the aromatic ring of this compound prevents the secondary reactions that complicate the autoxidation of hydroquinone.[1] This results in a more direct conversion to duroquinone (B146903) and hydrogen peroxide.[1]

Durohydroquinone_Autoxidation cluster_products DHQ This compound (DHQ) DSQ_radical Durosemiquinone Radical (DSQ•) DHQ->DSQ_radical + O₂ DQ Duroquinone (DQ) DSQ_radical->DQ + O₂ H2O2 Hydrogen Peroxide (H₂O₂) O2 O₂

Caption: Autoxidation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for the comparative kinetic analysis of this compound and hydroquinone autoxidation using UV-Vis spectrophotometry.

Objective: To determine and compare the rates of autoxidation of this compound and hydroquinone in an aqueous buffer solution.

Materials:

  • This compound (DHQ)

  • Hydroquinone (HQ)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Magnetic stirrer and stir bars

  • pH meter

  • Standard laboratory glassware

Experimental Workflow:

Experimental_Workflow A Prepare stock solutions of DHQ and HQ in a suitable solvent (e.g., ethanol). D Initiate the reaction by adding a small aliquot of the DHQ or HQ stock solution to the temperature-equilibrated buffer in a quartz cuvette. A->D B Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) and equilibrate to the desired temperature (e.g., 25°C). B->D C Calibrate the UV-Vis spectrophotometer. E Immediately start monitoring the change in absorbance at the wavelength of maximum absorbance (λmax) of the respective quinone product over time. C->E D->E F Record absorbance data at regular intervals until the reaction is complete. E->F G Plot absorbance versus time to determine the initial reaction rate. F->G H Repeat the experiment with varying initial concentrations of DHQ and HQ to determine the reaction order. G->H I Calculate the rate constants for both reactions. H->I

Caption: Experimental workflow for kinetic analysis.

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and hydroquinone of known concentrations in a minimal amount of a suitable organic solvent (e.g., ethanol) to ensure solubility.

    • Prepare a phosphate buffer solution of the desired pH (e.g., 7.4) and ensure it is saturated with air (oxygen).

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the corresponding quinone (duroquinone or p-benzoquinone).

    • Equilibrate the buffer solution in the quartz cuvette to the desired reaction temperature inside the spectrophotometer's thermostatted cell holder.

    • Initiate the reaction by injecting a small, known volume of the hydroquinone or this compound stock solution into the cuvette.

    • Immediately begin recording the absorbance as a function of time.

  • Data Analysis:

    • Plot the absorbance of the quinone product versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • Repeat the experiment with different initial concentrations of the hydroquinone/durohydroquinone to determine the order of the reaction with respect to the substrate.

    • Calculate the apparent rate constant (k) for the autoxidation of both compounds under the specified conditions.

Safety Precautions:

  • Hydroquinone and this compound are harmful if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area.

Conclusion

The methylation of the hydroquinone ring in this compound fundamentally alters its oxidative reactivity by eliminating the possibility of secondary reactions that are characteristic of hydroquinone oxidation. This leads to a cleaner reaction profile for DHQ, making it a useful model compound for studying the basic kinetics of hydroquinone autoxidation. While direct comparative rate constants for autoxidation are not abundant, the provided experimental protocol offers a clear path for researchers to obtain this valuable data. The differences in their reaction pathways, as illustrated in the diagrams, highlight the structural basis for their distinct kinetic behaviors. This guide serves as a foundational resource for professionals engaged in research and development involving these important redox-active molecules.

References

A Comparative Guide to the Antioxidant Mechanism of Durohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of durohydroquinone's antioxidant mechanism, offering a validation framework against commonly used antioxidants. While direct quantitative performance data for this compound is limited in publicly accessible literature, this document extrapolates its potential efficacy based on the well-established mechanism of its parent compound, hydroquinone (B1673460), and other derivatives. We present supporting experimental data for these related compounds to offer a valuable comparative context.

The Antioxidant Mechanism of Hydroquinones

Hydroquinones, including this compound (2,3,5,6-tetramethylhydroquinone), exert their antioxidant effects primarily through their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. This action terminates the oxidative chain reactions that can lead to cellular damage. The presence of the dihydroxybenzene structure is key to this free radical scavenging capability. The reaction transforms the hydroquinone into a more stable semiquinone radical and ultimately to a quinone.

Signaling Pathway of Hydroquinone Antioxidant Activity

The following diagram illustrates the fundamental mechanism by which hydroquinones neutralize free radicals.

Mechanism of Hydroquinone Antioxidant Activity This compound This compound (Reduced Form) Semiquinone Semiquinone Radical (Stabilized) This compound->Semiquinone Donates H• Free_Radical Free Radical (e.g., ROO•) Neutralized_Molecule Neutralized Molecule (e.g., ROOH) Free_Radical->Neutralized_Molecule Accepts H• Duroquinone Duroquinone (Oxidized Form) Semiquinone->Duroquinone Donates another H• General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Radical Prepare Radical Solution (DPPH or ABTS•+) Mix Mix Radical Solution with Test Compounds Prep_Radical->Mix Prep_Samples Prepare Serial Dilutions of Test Compounds Prep_Samples->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Abs Measure Absorbance (Spectrophotometer) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Structural Comparison of Antioxidants This compound This compound (Hydroquinone derivative) Description_D Two hydroxyl groups on an aromatic ring with methyl groups. This compound->Description_D Key Feature Ascorbic_Acid Ascorbic Acid (Vitamin C) Description_A A water-soluble cyclic ester with two enol hydroxyl groups. Ascorbic_Acid->Description_A Key Feature Trolox Trolox (Vitamin E analog) Description_T A chromanol ring with a hydroxyl group, similar to Vitamin E. Trolox->Description_T Key Feature

literature review comparing durohydroquinone applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical compounds is critical for success in areas ranging from pharmaceutical synthesis to materials science. Durohydroquinone, also known as tetramethylhydroquinone, is a substituted hydroquinone (B1673460) with applications as an antioxidant and a polymerization inhibitor. This guide provides an objective comparison of this compound's performance with common alternatives, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

This compound: An Overview

This compound (DHQ) is a para-hydroquinone with four methyl groups attached to the benzene (B151609) ring.[1] This substitution pattern influences its chemical properties, including its redox potential and solubility, which in turn affect its performance in various applications. Like other hydroquinones, its primary functions stem from its ability to act as a reducing agent and a free radical scavenger.

Application 1: Antioxidant

Antioxidants are crucial in preventing oxidative damage to biological molecules and materials. They function by neutralizing reactive oxygen species (ROS) and other free radicals. Hydroquinone derivatives are known for their antioxidant properties, which are attributed to the donation of a hydrogen atom from their hydroxyl groups to a radical, thereby stabilizing it.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value in various assays, with a lower IC50 indicating higher potency. While direct comparative studies under identical conditions are limited, the following table summarizes the available data for this compound and common alternative antioxidants.

CompoundAssayIC50 ValueReference
This compound -Data not available in reviewed literature-
HydroquinoneDPPH~4.57 µM[2]
BHT (Butylated Hydroxytoluene)DPPH~28.5 µM[3]
α-Tocopherol (Vitamin E)DPPH~41.2 µM[3]
Trolox (Vitamin E analog)DPPH~46.5 µM[3]
Ascorbic Acid (Vitamin C)DPPH~25.5 µM[2]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Antioxidant Action: The Keap1-Nrf2 Signaling Pathway

Hydroquinones are believed to exert their antioxidant effects not only through direct radical scavenging but also by activating the Keap1-Nrf2 signaling pathway.[1][4] This pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[5] Upon exposure to oxidative stress or electrophilic compounds like hydroquinone derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[5][6]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation HQ Hydroquinone HQ->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Keap1-Nrf2 signaling pathway activation by hydroquinones.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the test compound and the standard antioxidant in a suitable solvent. From these stock solutions, prepare a series of dilutions to be tested.

  • Assay Procedure: a. In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound and standard to separate wells. b. Add a control containing only the solvent. c. To each well, add a specific volume (e.g., 100 µL) of the DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the control (solvent + DPPH).

    • Abs_sample is the absorbance of the test compound or standard + DPPH.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound and standard. The IC50 value is the concentration required to inhibit 50% of the DPPH radicals.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Add DPPH and Samples to 96-well Plate A->C B Prepare Serial Dilutions of Test Compound & Standard B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Experimental workflow for the DPPH antioxidant assay.

Application 2: Polymerization Inhibitor

In the manufacturing and storage of monomers, unwanted polymerization can lead to product degradation, equipment fouling, and safety hazards.[7] Polymerization inhibitors are added to monomers to prevent premature polymerization by scavenging free radicals that initiate the polymerization process.[8] Hydroquinone and its derivatives are widely used as polymerization inhibitors, particularly for vinyl monomers like styrene (B11656).[7][8]

Comparative Performance as a Polymerization Inhibitor

The effectiveness of a polymerization inhibitor is often evaluated by its ability to prolong the induction period before polymerization begins. The following table presents data on the performance of various substituted hydroquinones in inhibiting the polymerization of styrene.

InhibitorConcentration (ppm)Polymer Content (%) after 4hReference
This compound -Data not available in reviewed literature-
Hydroquinone (HQ)5001.5[9]
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)5016.4[9]
Butylated Hydroxytoluene (BHT)5042.5[9]
4-tert-butylcatechol (TBC)5062.5[9]

Note: The data is from a single study on styrene polymerization and may not be representative of performance with other monomers or under different conditions.

Mechanism of Polymerization Inhibition

Hydroquinone-based inhibitors function by reacting with free radicals, particularly in the presence of oxygen.[8] The mechanism involves the formation of a peroxy radical from the reaction of an initiating radical with oxygen. The hydroquinone then donates a hydrogen atom to the peroxy radical, forming a stable hydroperoxide and a semiquinone radical. The semiquinone radical can then terminate another radical chain, thus inhibiting polymerization.

Polymerization_Inhibition Initiator Initiator R R Initiator->R Decomposition M M R->M Initiation O2 Oxygen (O2) R->O2 Forms Pn Pn M->Pn Propagation HQ This compound (DHQ) Pn->HQ Reacts with Stable Stable Products HQ->Stable Termination ROO Peroxy Radical (ROO•) O2->ROO ROO->HQ Reacts with

Mechanism of radical polymerization inhibition by this compound.
Experimental Protocol: Evaluation of Polymerization Inhibitor Efficacy

This protocol provides a general method for assessing the effectiveness of a polymerization inhibitor in a monomer like styrene.

Materials:

  • Monomer (e.g., styrene)

  • Polymerization inhibitor (e.g., this compound)

  • Initiator (optional, for accelerated testing, e.g., AIBN)

  • Solvent (if necessary)

  • Reaction vials

  • Heating block or oil bath

  • Method for quantifying polymer content (e.g., gravimetry, chromatography)

Procedure:

  • Sample Preparation: Prepare solutions of the monomer containing different concentrations of the polymerization inhibitor. Include a control sample with no inhibitor.

  • Initiation of Polymerization:

    • Thermal Polymerization: Place the sealed vials in a heating block or oil bath at a specific temperature to induce thermal polymerization.

    • Initiated Polymerization: If using an initiator, add a specific amount to each vial before heating.

  • Monitoring: At regular time intervals, remove samples from the heat.

  • Quantification of Polymer: Stop the polymerization (e.g., by rapid cooling and addition of a shortstop agent). Determine the amount of polymer formed in each sample using a suitable analytical technique. For example, the polymer can be precipitated by adding a non-solvent, then filtered, dried, and weighed.

  • Data Analysis: Plot the polymer content as a function of time for each inhibitor concentration. The induction period is the time before a significant amount of polymer is formed. A longer induction period indicates a more effective inhibitor.

Conclusion

This compound, as a member of the hydroquinone family, holds potential as an antioxidant and a polymerization inhibitor. While direct comparative data for this compound is limited, the available information on related hydroquinone derivatives provides valuable insights into its likely performance. As an antioxidant, its efficacy is expected to be comparable to or greater than hydroquinone due to the electron-donating nature of the methyl groups. In polymerization inhibition, its performance will depend on the specific monomer and process conditions. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the suitability of this compound for their specific applications. Further research is warranted to generate direct comparative data and fully elucidate the performance of this compound relative to its alternatives.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Durohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Durohydroquinone. It is intended for laboratory professionals to ensure a safe working environment and minimize risks.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. Based on available safety data, it is classified with the following hazards:

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Damage : Causes serious eye irritation and potentially serious eye damage.[1][2]

  • Skin Sensitization : May cause an allergic skin reaction.[2][3]

  • Mutagenicity : Suspected of causing genetic defects.[2]

  • Carcinogenicity : Suspected of causing cancer.[2]

  • Respiratory Irritation : May cause respiratory tract irritation.[2][4]

Due to these potential health effects, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary line of defense against exposure. The following equipment must be worn when handling this compound.[5][6]

CategoryRequired EquipmentSpecifications and Remarks
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles.A face shield should be used if there is a splash hazard.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, PVC).Gloves must be inspected before use and disposed of properly after handling.[7]
Body Protection Laboratory coat or chemical-resistant apron.Protective clothing should be worn to prevent skin contact.[1] Closed-toe shoes are mandatory.[2]
Respiratory Protection NIOSH-approved dust respirator or air-purifying respirator.Required when handling large quantities or when dust may be generated.[1][7] All work should ideally be conducted in a chemical fume hood or a well-ventilated area.[7][8]

Operational Plans: Handling and Storage

Safe Handling Protocol:

  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[2] Locate the nearest safety shower and eye wash station.[1]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust generation and inhalation.[2][7]

  • Donning PPE : Wear all required PPE as specified in the table above.

  • Dispensing : Avoid actions that create dust.[7] Use spark-proof tools when handling the solid.[9]

  • Hygiene : After handling, wash hands and face thoroughly with soap and water.[1] Remove contaminated clothing immediately and wash it before reuse.[4] Do not eat, drink, or smoke in the work area.[10]

Storage Plan:

  • Store in a cool, dry, dark, and well-ventilated place.[1]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[4][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and alkaline materials.[11]

Emergency Procedures

Immediate and appropriate action during an emergency is critical to minimizing harm.

First Aid Measures:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing.[1] Flush skin with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation or a rash occurs, get medical advice.[1]
Inhalation Move the person to fresh air.[4][7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[4] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[4][7] Seek immediate medical attention.[1]

Spill Response Plan:

The response to a chemical spill depends on its severity.

  • Assess the Spill : Determine if the spill is minor and manageable or major.

  • Alert Personnel : Notify colleagues in the immediate area.

  • Evacuate (Major Spill) : For large or unmanageable spills, evacuate the area immediately.[7] Restrict access and call emergency responders.[2][12]

  • Control (Minor Spill) :

    • Ensure proper ventilation and eliminate all ignition sources.[2]

    • Wear all necessary PPE, including respiratory protection.[7]

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]

    • Carefully sweep or vacuum the material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[4]

  • Decontaminate : Clean the spill area with water and paper towels. Collect the cleaning materials as hazardous waste.[2]

Spill_Response_Workflow start Spill Occurs assess Assess Spill Severity start->assess minor_spill Minor Spill assess->minor_spill Manageable? major_spill Major Spill assess->major_spill Unmanageable? don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->don_ppe Yes evacuate Evacuate & Restrict Area major_spill->evacuate Yes alert_emergency Alert Emergency Services (e.g., Call 88) evacuate->alert_emergency provide_info Provide Information to Responders alert_emergency->provide_info end_node End Response provide_info->end_node contain Contain & Absorb Spill (Use inert material) don_ppe->contain collect Collect Waste into Labeled Hazardous Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->end_node

Caption: Workflow for this compound Spill Response.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Identify and Segregate : All materials contaminated with this compound, including the chemical itself, contaminated PPE, and spill cleanup materials, must be collected.[8] Keep this waste stream separate from other chemical and non-hazardous waste.[8]

  • Containment :

    • Solid Waste : Place solids and contaminated materials into a clearly labeled, sealable, and chemically resistant container.[8]

    • Liquid Waste : Collect solutions in a sealed, leak-proof container.[8]

  • Labeling : The waste container must be clearly marked as "Hazardous Waste" and include the chemical name "this compound".[8]

  • Storage : Store the sealed hazardous waste container in a designated, secure area away from incompatible materials pending disposal.[8]

  • Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[7][8][9]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [13]
Appearance Yellow or off-white powder/solid[4][11]
Melting Point 215 °C (lit.)[7]
Boiling Point 275 °C (lit.)[7]
Flash Point 61 °C (lit.)[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Durohydroquinone
Reactant of Route 2
Reactant of Route 2
Durohydroquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.